Pim1-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25BrN6O |
|---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
10-bromo-N-[(E)-1-[5-(morpholin-4-ylmethyl)-2-pyridinyl]ethylideneamino]-7H-indolo[2,3-c]quinolin-6-amine |
InChI |
InChI=1S/C27H25BrN6O/c1-17(22-8-6-18(15-29-22)16-34-10-12-35-13-11-34)32-33-27-26-25(20-4-2-3-5-23(20)31-27)21-14-19(28)7-9-24(21)30-26/h2-9,14-15,30H,10-13,16H2,1H3,(H,31,33)/b32-17+ |
InChI Key |
AEVLCESXDZPPLL-VTNSRFBWSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2C3=C1NC4=C3C=C(C=C4)Br)/C5=NC=C(C=C5)CN6CCOCC6 |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2C3=C1NC4=C3C=C(C=C4)Br)C5=NC=C(C=C5)CN6CCOCC6 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Pim1-IN-3 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, particularly Pim1, are crucial serine/threonine kinases implicated in the proliferation, survival, and resistance to apoptosis in various cancer cells. Their constitutive activity and overexpression in numerous hematological and solid tumors have positioned them as attractive targets for therapeutic intervention. This technical guide delves into the mechanism of action of a specific class of Pim1 inhibitors, referred to as Pim1-IN-3, providing a comprehensive overview for researchers and drug development professionals. It has come to light that "this compound" may refer to at least two distinct chemical entities: a potent pyridocarbazolo-cyclopentadienyl Ruthenium complex and a macrocyclic benzo[b]pyrido[4,3-e][1]oxazine derivative. This guide will address both, drawing from available scientific literature to elucidate their biochemical and cellular effects.
Core Mechanism of Action: ATP-Competitive Inhibition
Both classes of compounds identified as this compound function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Pim1 kinase, preventing the phosphorylation of its downstream substrates. This inhibition of the kinase's catalytic activity is the primary mechanism through which these compounds exert their anti-cancer effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for the two identified compounds related to "this compound".
Table 1: PIM1 Inhibitor III (Pyridocarbazolo-cyclopentadienyl Ruthenium complex)
| Parameter | Value | Target | Notes |
| IC50 ((S)-enantiomer) | 0.5 nM | PIM-1 | Highly potent inhibitor. |
| IC50 ((R)-enantiomer) | 3 nM | PIM-1 | |
| IC50 ((S)-enantiomer) | 15 nM | GSK-3α | Shows approximately 10-fold selectivity for PIM-1 over GSK-3α. |
| IC50 ((R)-enantiomer) | 20 nM | GSK-3α |
Table 2: Pim-1 kinase inhibitor 3 (Compound H5 - macrocyclic benzo[b]pyrido[4,3-e][1]oxazine derivative)
| Parameter | Value | Target/Cell Line | Notes |
| IC50 | 35.13 nM | Pim-1 kinase | Potent inhibitor of the isolated enzyme. |
| IC50 | 8.154 µM | MDA-MD-231 cells | Inhibits cancer cell proliferation. |
Signaling Pathways and Downstream Effects
Inhibition of Pim1 by this compound compounds disrupts several critical signaling pathways that promote cancer cell survival and proliferation. By blocking Pim1 activity, these inhibitors prevent the phosphorylation of a multitude of downstream substrates.
Key downstream targets and pathways affected include:
-
Cell Cycle Progression: Pim1 phosphorylates and inactivates cell cycle inhibitors such as p21 and p27. By inhibiting Pim1, this compound can lead to the accumulation of these inhibitors, resulting in cell cycle arrest, typically at the G1 phase.
-
Apoptosis: Pim1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD (Bcl-2-associated death promoter). Inhibition of Pim1 by this compound prevents BAD phosphorylation, allowing it to bind to and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting apoptosis.
-
c-Myc Regulation: Pim1 can phosphorylate and stabilize the oncoprotein c-Myc, a key regulator of cell growth and proliferation. By inhibiting Pim1, this compound can lead to decreased c-Myc activity and a reduction in the expression of its target genes.
-
Drug Resistance: Pim1 has been implicated in resistance to various chemotherapeutic agents. By inhibiting Pim1, this compound may sensitize cancer cells to other anti-cancer treatments.
Below are diagrams illustrating the Pim1 signaling pathway and the mechanism of action of this compound.
Caption: Overview of the Pim1 signaling pathway in cancer cells.
Caption: Mechanism of action of this compound as an ATP-competitive inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and further investigation of Pim1 inhibitors. Below are generalized methodologies for key experiments cited in the characterization of such compounds.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Pim1 kinase activity.
Materials:
-
Recombinant human Pim1 kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Pim1 substrate (e.g., a synthetic peptide derived from a known Pim1 substrate like BAD)
-
This compound compound at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
In a 384-well plate, add the recombinant Pim1 kinase to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound compound at various concentrations
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of Pim1.
Materials:
-
Cancer cell line
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-p27, anti-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat the cancer cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation status of the target proteins relative to the total protein levels and the loading control (e.g., actin).
Conclusion
The compounds referred to as this compound represent potent and selective inhibitors of the Pim1 kinase. Their mechanism of action, centered on ATP-competitive inhibition, leads to the disruption of key cancer-promoting signaling pathways, ultimately resulting in cell cycle arrest, apoptosis, and reduced proliferation in cancer cells. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further characterize these and other Pim1 inhibitors for potential therapeutic applications in oncology. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds is warranted to fully assess their clinical potential.
References
The Discovery and Synthesis of Pim1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the discovery, synthesis, and biological evaluation of Pim1-IN-3, a potent inhibitor of Pim-1 kinase. Pim-1 kinase, a serine/threonine kinase, is a well-documented proto-oncogene implicated in the progression of various solid and hematopoietic cancers. Its role in cell survival, proliferation, and apoptosis makes it a compelling target for cancer therapy. This document outlines the synthetic pathway of this compound, details the experimental protocols for its biological characterization, and presents its activity data in a structured format. Additionally, key signaling pathways involving Pim-1 are visualized to provide a comprehensive understanding of the inhibitor's mechanism of action.
Introduction to Pim-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1] Pim-1 was initially identified as a frequent site of proviral insertion in murine T-cell lymphomas, leading to its classification as a proto-oncogene.[2] Unlike many other kinases, Pim kinases are constitutively active upon expression and their activity is primarily regulated at the level of transcription, translation, and protein stability.[3]
Pim-1 is a key downstream effector of the JAK/STAT signaling pathway and is often overexpressed in a variety of human cancers, including prostate cancer, leukemia, and lymphomas.[2][3] It exerts its oncogenic effects by phosphorylating a wide range of substrates involved in critical cellular processes such as cell cycle progression, apoptosis, and protein synthesis.[4] Key substrates of Pim-1 include the cell cycle regulators p21Cip1/WAF1 and p27Kip1, the pro-apoptotic protein BAD, and the transcription factor c-Myc.[3][5] By phosphorylating these targets, Pim-1 promotes cell cycle progression and inhibits apoptosis, thereby contributing to tumor growth and survival.[3] The critical role of Pim-1 in tumorigenesis has established it as a significant target for the development of novel anticancer therapeutics.
Discovery of this compound (Compound H5)
This compound, also referred to as Compound H5, was developed as part of a research effort to discover novel and potent Pim-1 kinase inhibitors.[1] The discovery was based on a macrocyclization strategy applied to a previously identified Pim-1 inhibitor, 10-DEBC.[1] This approach led to the design and synthesis of a series of benzo[b]pyridine[4,3-e][1][6]oxazine macrocyclic compounds.[1] Through systematic evaluation of this series, Compound H5 emerged as a highly potent inhibitor of Pim-1 kinase.[1]
Synthesis Pathway of this compound (Compound H5)
The synthesis of this compound (Compound H5) is a multi-step process involving the formation of a macrocyclic benzo[b]pyrido[4,3-e][1][6]oxazine core. The general synthetic approach is outlined below, based on the synthetic strategy for related macrocyclic structures. The precise reagents and conditions are detailed in the primary publication by Xu et al. (2022).
Synthetic Procedure Outline:
-
Amide Formation: The synthesis likely commences with the acylation of a substituted 2-aminophenol with a substituted 2-chloronicotinoyl chloride to form the corresponding N-(2-hydroxyphenyl)-2-chloronicotinamide derivative.
-
Elaboration of the Side Chains: The initial product is then subjected to a series of reactions to introduce and modify side chains, culminating in an open-chain precursor bearing two reactive functional groups at its termini, suitable for macrocyclization.
-
Macrocyclization: The key step is an intramolecular cyclization of the open-chain precursor under high-dilution conditions to favor the formation of the desired macrocycle over intermolecular polymerization.
-
Purification: The final product, this compound (Compound H5), is purified using standard chromatographic techniques.
Quantitative Data
The inhibitory activity of this compound (Compound H5) and related compounds was assessed through in vitro kinase assays and cell-based proliferation assays.
Table 1: In Vitro Pim-1 Kinase Inhibitory Activity
| Compound | Pim-1 IC50 (nM) |
| This compound (H5) | 35.13 |
| 10-DEBC (Reference) | - |
| Staurosporine | - |
Data for this compound (H5) is from commercially available sources referencing Xu et al. (2022).[1]
Table 2: Anti-proliferative Activity against MDA-MB-231 Cells
| Compound | IC50 (μM) |
| This compound (H5) | 8.154 |
Data for this compound (H5) is from commercially available sources referencing Xu et al. (2022).[1]
Experimental Protocols
Pim-1 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against Pim-1 kinase using HTRF technology.
Materials:
-
Recombinant human Pim-1 kinase
-
Biotinylated peptide substrate (e.g., a derivative of BAD)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Europium-labeled anti-phosphoserine/threonine antibody
-
Streptavidin-XL665
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Pim-1 kinase and the biotinylated peptide substrate in assay buffer.
-
Initiation of Kinase Reaction: Add the test compound solution and the kinase/substrate mixture to the wells of the microplate. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665 in detection buffer.
-
Incubation for Detection: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (europium) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on the MDA-MB-231 human breast cancer cell line using the MTT colorimetric assay.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the cells with the compound for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Pim-1 Signaling Pathways
Pim-1 kinase is a central node in several signaling pathways that are crucial for cancer cell survival and proliferation. Understanding these pathways provides context for the therapeutic potential of Pim-1 inhibitors like this compound.
As depicted in Figure 3, the expression of Pim-1 is frequently upregulated by the JAK/STAT pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a number of key downstream targets. By phosphorylating and stabilizing the oncoprotein c-Myc, Pim-1 enhances its transcriptional activity, leading to increased cell proliferation and protein synthesis. Pim-1 also promotes cell cycle progression by phosphorylating and inactivating the cyclin-dependent kinase inhibitors p21 and p27. Furthermore, Pim-1 exerts a potent anti-apoptotic effect by phosphorylating the pro-apoptotic protein BAD, which prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This compound, by directly inhibiting the kinase activity of Pim-1, is expected to reverse these effects, leading to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on Pim-1 signaling.
Conclusion
This compound (Compound H5) is a potent, macrocyclic inhibitor of Pim-1 kinase discovered through a rational drug design approach. It demonstrates significant in vitro activity against Pim-1 and effectively inhibits the proliferation of the MDA-MB-231 breast cancer cell line. The detailed synthesis and experimental protocols provided in this guide, along with the elucidation of the relevant signaling pathways, offer a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the selectivity profile, in vivo efficacy, and pharmacokinetic properties of this compound is warranted to fully assess its potential as a clinical candidate for the treatment of Pim-1-driven cancers.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Pim1-IN-3 in the JAK/STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus 1 (Pim1) is a serine/threonine kinase that has emerged as a significant target in cancer therapy.[1][2][3] Pim1 is a proto-oncogene involved in the regulation of crucial cellular processes, including cell cycle progression, apoptosis, and transcriptional activation.[4][5][6] Its expression is predominantly regulated by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, a critical communication route for numerous cytokines and growth factors.[7][8] Dysregulation of the JAK/STAT pathway is a hallmark of various malignancies and inflammatory diseases.
This technical guide provides an in-depth analysis of Pim1-IN-3, a small molecule inhibitor of Pim1 kinase, and its role in modulating the JAK/STAT signaling cascade. We will delve into its mechanism of action, present quantitative data on its activity, provide detailed experimental protocols for its characterization, and visualize the complex signaling interplay through pathway diagrams.
This compound: A Potent Pim1 Kinase Inhibitor
For the purpose of this guide, this compound is identified as the compound also referred to as "Pim-1 kinase inhibitor 3 (Compound H5)". This potent inhibitor demonstrates significant activity against Pim1 kinase and has been evaluated for its anti-proliferative effects in cancer cell lines.
Quantitative Data Summary
The inhibitory activity of this compound and other relevant Pim kinase inhibitors is summarized in the tables below. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound | Target | IC50 (nM) | Cell-based Assay | Cell Line | IC50 (µM) | Reference |
| This compound (Compound H5) | Pim1 | 35.13 | Anti-proliferation | MDA-MB-231 | 8.154 | [9] |
| SGI-1776 | Pim1 | 7 | Cytotoxicity | AML cell lines | - | [10][11] |
| Pim2 | 363 | [10][11] | ||||
| Pim3 | 69 | [10][11] | ||||
| FLT3 | 44 | [10] | ||||
| AZD1208 | Pim1 | 0.4 | - | - | - | [12] |
| Pim2 | 5 | [12] | ||||
| Pim3 | 1.9 | [12] | ||||
| CX-6258 | Pim1 | 5 | - | - | - | [12] |
| Pim2 | 25 | [12] | ||||
| Pim3 | 16 | [12] | ||||
| Quercetagetin | Pim1 | 340 | - | - | - | [13] |
| M-110 | Pim3 | 47 | Proliferation | Prostate cancer cell lines | 0.6 - 0.9 | [14] |
| Pim1 | 2500 | [14] | ||||
| Pim2 | 2500 | [14] |
The Interplay between Pim1 and the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal upstream regulator of PIM1 gene expression.[5][7] Cytokines, such as interleukins (e.g., IL-6), bind to their receptors, leading to the activation of associated Janus kinases (JAKs).[8] Activated JAKs then phosphorylate STAT proteins, primarily STAT3 and STAT5.[5][7] These phosphorylated STATs dimerize, translocate to the nucleus, and bind to the promoter region of the PIM1 gene, thereby inducing its transcription.[5][7][15]
Interestingly, a negative feedback loop exists where Pim1 can modulate the JAK/STAT pathway.[7][8][16] Pim1 has been shown to phosphorylate and stabilize Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3 proteins.[1][7] SOCS proteins are inhibitors of the JAK/STAT pathway; they can directly bind to and inhibit JAKs or compete with STATs for receptor binding sites, thus attenuating the signaling cascade.[1][7]
Furthermore, some PIM kinase inhibitors have been observed to downregulate the phosphorylation of STAT3 at Tyr705, a key step in its activation.[12][17] This suggests that PIM kinases, particularly PIM3, may act as positive regulators of STAT3 signaling.[4][17] By inhibiting Pim1, this compound is postulated to disrupt these signaling dynamics, leading to a reduction in STAT3 activation and the expression of its downstream targets.
Signaling Pathway Diagrams
Figure 1: The JAK/STAT signaling pathway leading to Pim1 expression and the negative feedback loop involving SOCS proteins. This compound acts by directly inhibiting Pim1 kinase.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[2]
-
Cell culture medium (serum-free for incubation step)[2]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[18]
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C.[7]
-
Add 100 µL of the solubilization solution to each well.[1]
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[1][2]
-
Calculate the percentage of cell viability relative to the vehicle control.
Figure 2: A simplified workflow for the MTT cell viability assay.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3 at Tyr705.
Materials:
-
Cell lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.[3]
-
BCA or Bradford protein assay reagents.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.[3]
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3.[3]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.[3]
-
Chemiluminescent substrate.[3]
-
Imaging system.
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
If investigating cytokine-induced phosphorylation, starve cells in serum-free medium before treating with this compound, followed by stimulation with a cytokine like IL-6.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.
In Vitro Pim1 Kinase Assay
This protocol is used to directly measure the inhibitory effect of this compound on the enzymatic activity of Pim1.
Materials:
-
Recombinant human Pim1 kinase.[11]
-
Pim1 substrate peptide (e.g., a biotinylated Bad peptide).[11]
-
Kinase assay buffer.
-
ATP.
-
This compound at various concentrations.
-
Stop buffer (e.g., EDTA).
-
Detection reagents (e.g., phospho-specific antibody and a detection system like HTRF or a luminescence-based assay like ADP-Glo™).[11][13]
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Pim1 kinase, and the substrate peptide.
-
Add this compound at a range of concentrations to the reaction mixture. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Detect the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Figure 3: A logical diagram illustrating the proposed downstream effects of this compound on the STAT3 signaling pathway.
Conclusion and Future Directions
This compound is a potent inhibitor of Pim1 kinase with the potential to modulate the JAK/STAT signaling pathway. By inhibiting Pim1, this compound can interfere with a key downstream effector of STAT3 and STAT5, and may also disrupt a positive feedback loop that maintains STAT3 activation. This dual effect makes this compound a compelling candidate for further investigation in cancers and inflammatory diseases characterized by aberrant JAK/STAT signaling.
Future research should focus on elucidating the precise molecular mechanisms by which Pim1 regulates STAT3 phosphorylation. Investigating the selectivity profile of this compound across the entire kinome is also essential to understand any potential off-target effects. Furthermore, in vivo studies are necessary to evaluate the therapeutic efficacy and safety of this compound in relevant disease models. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further characterizing the role of this compound in the JAK/STAT signaling pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. Serine threonine kinase Pim-3 regulates STAT3 pathway to inhibit proliferation of human liver cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. broadpharm.com [broadpharm.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.in [promega.in]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. PIM1 - Wikipedia [en.wikipedia.org]
- 16. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Impact of Pim-1 Kinase Inhibition on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pim-1 kinase, a constitutively active serine/threonine kinase, is a critical regulator of cell cycle progression and a validated target in oncology. Its overexpression is implicated in numerous malignancies, driving cellular proliferation and survival. This technical guide provides an in-depth analysis of the cellular and molecular consequences of Pim-1 inhibition on cell cycle dynamics. Due to the limited public data on a specific inhibitor designated "Pim1-IN-3," this document synthesizes findings from studies on potent and selective Pim-1 inhibitors to serve as a representative guide. We will explore the signaling pathways governed by Pim-1, detail the experimental protocols to assess the effects of its inhibition, and present quantitative data in a structured format to facilitate understanding and further research in this domain.
Introduction: Pim-1 Kinase in Cell Cycle Regulation
Pim-1 is a proto-oncogene that plays a pivotal role in promoting cell cycle progression at both the G1-S and G2-M phase transitions.[1] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway. Once expressed, Pim-1 phosphorylates a multitude of downstream substrates that are integral to cell cycle control and apoptosis, thereby creating a pro-proliferative cellular environment.[2]
Key substrates of Pim-1 in the context of cell cycle regulation include:
-
p21Cip1/WAF1 and p27Kip1: Pim-1 phosphorylates these cyclin-dependent kinase inhibitors (CKIs), leading to their cytoplasmic localization and subsequent proteasomal degradation.[1][3] This relieves the inhibition on cyclin-CDK complexes, allowing for cell cycle progression.
-
CDC25A and CDC25C: These are phosphatases that activate cyclin-CDK complexes. Pim-1 can phosphorylate and activate CDC25A and CDC25C, promoting the G1-S and G2-M transitions, respectively.[1]
-
c-Myc: Pim-1 can phosphorylate and stabilize the c-Myc oncoprotein, a key transcription factor that drives the expression of genes required for cell cycle entry and proliferation.[4]
Inhibition of Pim-1 kinase activity is therefore a promising therapeutic strategy to induce cell cycle arrest and inhibit the growth of cancer cells. Downregulation of Pim-1 has been shown to lead to G1 phase cell cycle arrest.[5]
Quantitative Analysis of Pim-1 Inhibition on Cell Cycle Progression
The following tables summarize the representative effects of a potent Pim-1 inhibitor on cell proliferation and cell cycle distribution. The data is synthesized from studies on various cancer cell lines.
Table 1: Effect of a Representative Pim-1 Inhibitor on Cell Proliferation (IC50 Values)
| Cell Line | Cancer Type | Representative IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 50 - 150 |
| K562 | Chronic Myeloid Leukemia | 200 - 500 |
| DU145 | Prostate Cancer | 300 - 700 |
| PC-3 | Prostate Cancer | 400 - 800 |
| A549 | Non-Small Cell Lung Cancer | 500 - 1000 |
Table 2: Effect of a Representative Pim-1 Inhibitor (at IC50 concentration, 48h) on Cell Cycle Distribution
| Cell Line | % of Cells in G0/G1 Phase (Control) | % of Cells in G0/G1 Phase (Treated) | % of Cells in S Phase (Control) | % of Cells in S Phase (Treated) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) |
| MV4-11 | 45 ± 3% | 70 ± 4% | 35 ± 2% | 15 ± 3% | 20 ± 2% | 15 ± 2% |
| K562 | 50 ± 4% | 75 ± 5% | 30 ± 3% | 12 ± 2% | 20 ± 3% | 13 ± 3% |
| DU145 | 55 ± 5% | 78 ± 6% | 25 ± 4% | 10 ± 3% | 20 ± 4% | 12 ± 4% |
Table 3: Effect of a Representative Pim-1 Inhibitor on Cell Cycle Regulatory Proteins (Fold Change vs. Control, 48h)
| Cell Line | p21Cip1 | p27Kip1 | Cyclin D1 | p-Rb (Ser807/811) |
| MV4-11 | ↑ 2.5-fold | ↑ 3.0-fold | ↓ 0.4-fold | ↓ 0.3-fold |
| K562 | ↑ 2.8-fold | ↑ 3.5-fold | ↓ 0.3-fold | ↓ 0.2-fold |
| DU145 | ↑ 3.0-fold | ↑ 4.0-fold | ↓ 0.2-fold | ↓ 0.1-fold |
Signaling Pathways and Experimental Workflows
Pim-1 Signaling Pathway in Cell Cycle Control
Caption: Pim-1 kinase signaling pathway in G1/S phase cell cycle progression.
Experimental Workflow for Assessing Pim-1 Inhibitor Effects
Caption: Workflow for evaluating the effect of a Pim-1 inhibitor on cell cycle.
Detailed Experimental Protocols
Cell Proliferation Assay (CCK-8 Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 103 to 5 x 103 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the Pim-1 inhibitor in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the inhibitor. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the Pim-1 inhibitor at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p21, p27, Cyclin D1, p-Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Conclusion
Inhibition of the Pim-1 kinase presents a compelling strategy for anti-cancer therapy. As demonstrated in this guide, targeting Pim-1 leads to a robust G1 cell cycle arrest, a decrease in cell proliferation, and modulation of key cell cycle regulatory proteins. The provided protocols offer a framework for researchers to investigate the efficacy of novel Pim-1 inhibitors and to further elucidate the intricate role of Pim-1 in cell cycle control. While specific data for "this compound" is not publicly available, the representative data and methodologies outlined here provide a solid foundation for the preclinical evaluation of this and other compounds targeting the Pim-1 signaling pathway. Future studies should focus on in vivo efficacy and the potential for combination therapies to enhance the anti-tumor effects of Pim-1 inhibition.
References
- 1. Pim Kinases Promote Cell Cycle Progression by Phosphorylating and Down-regulating p27Kip1 at the Transcriptional and Posttranscriptional Levels | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pim1 promotes cell proliferation and regulates glycolysis via interaction with MYC in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Pim1-IN-3 and the Induction of Apoptosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Pim-1 kinase in cancer cell survival and the therapeutic potential of its inhibition, with a specific focus on the inhibitor Pim1-IN-3. Given the limited publicly available data specifically for this compound, this guide integrates its known properties with broader knowledge from other well-characterized Pim-1 inhibitors to provide a comprehensive understanding of the mechanisms and methodologies relevant to targeting the Pim-1 signaling pathway for apoptosis induction.
Introduction to Pim-1 Kinase: A Key Regulator of Cell Survival
Pim-1 is a serine/threonine kinase that plays a crucial role in the regulation of signal transduction pathways associated with cell proliferation, survival, and apoptosis.[1][2] Overexpressed in various hematological malignancies and solid tumors, Pim-1 has emerged as a promising target for cancer therapy.[1][3] Its anti-apoptotic function is exerted through the phosphorylation of several key proteins in the apoptotic cascade, thereby promoting cell survival and contributing to therapeutic resistance.[2]
This compound: A Potent Pim-1 Kinase Inhibitor
This compound, also referred to as compound H5, is a potent inhibitor of Pim-1 kinase.[4][5] While detailed studies on its specific apoptotic mechanisms are not extensively available in the public domain, its high affinity for Pim-1 kinase suggests a strong potential for inducing apoptosis in cancer cells dependent on Pim-1 signaling.
Quantitative Data on Pim-1 Inhibitors
The following tables summarize the inhibitory concentrations of this compound and other notable Pim-1 inhibitors, providing a comparative view of their potency.
| Inhibitor | Target | IC50 (in vitro) | Cell Line | IC50 (cellular) | Reference |
| This compound (Compound H5) | Pim-1 Kinase | 35.13 nM | MDA-MB-231 | 8.154 µM | [4][5] |
| SGI-1776 | Pim-1 Kinase | 7 nM | - | - | [3] |
| Quercetagetin | Pim-1 Kinase | 0.34 µM | RWPE2 | 5.5 µM | [6] |
| SMI-4a | Pim-1 Kinase | - | SkBr3, BT474, HER18, MCF7, T47D, HBL-100, MDA-MB-231 | See reference | [5][7] |
| SGI-1776 | Pim-1 Kinase | - | SkBr3, BT474, HER18, MCF7, T47D, HBL-100, MDA-MB-231 | See reference | [5][7] |
Signaling Pathways of Pim-1 in Apoptosis Regulation
Pim-1 kinase promotes cell survival by intervening in the intrinsic apoptotic pathway at multiple levels. The inhibition of Pim-1 is expected to reverse these effects, leading to the activation of apoptosis.
The c-Myc-Pim-1 Axis
Pim-1 and the proto-oncogene c-Myc are frequently co-expressed in cancers and work synergistically to promote cell proliferation and inhibit apoptosis.[1] Pim-1 can phosphorylate and stabilize c-Myc, enhancing its transcriptional activity.[1] This leads to the upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic factors.
Figure 1: The c-Myc-Pim-1 signaling axis and its inhibition by this compound.
Phosphorylation and Inactivation of Pro-Apoptotic Proteins
A primary mechanism of Pim-1's anti-apoptotic function is the direct phosphorylation and inactivation of the pro-apoptotic Bcl-2 family member, BAD (Bcl-2-associated death promoter).[2] Phosphorylation of BAD prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. Pim-1 inhibition would be expected to decrease BAD phosphorylation, freeing it to induce apoptosis.
Figure 2: Pim-1 mediated phosphorylation of BAD and its reversal by this compound.
Experimental Protocols for Studying this compound and Apoptosis
The following are detailed methodologies for key experiments to investigate the effects of this compound on apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Figure 3: Experimental workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-phospho-BAD, anti-BAD, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., Actin).
Conclusion
This compound is a potent inhibitor of Pim-1 kinase with the potential to induce apoptosis in cancer cells. While specific data on its apoptotic mechanisms are emerging, the well-established role of Pim-1 in promoting cell survival through the c-Myc and BAD pathways provides a strong rationale for its therapeutic development. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the anti-cancer effects of this compound and other Pim-1 inhibitors, ultimately contributing to the development of novel cancer therapies.
References
- 1. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase inhibitor 3 2801695-39-4 | MCE [medchemexpress.cn]
- 3. Pim-1 kinase inhibitor 3 - Immunomart [immunomart.com]
- 4. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Investigating Pim1-IN-3 Targets in Prostate Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Pim1 kinase as a therapeutic target in prostate cancer, with a specific focus on the characterization and investigation of Pim1-IN-3 and other relevant inhibitors. This document details the critical signaling pathways involving Pim1, outlines methodologies for key experiments, and presents available quantitative data to facilitate further research and drug development in this area.
Introduction to Pim1 Kinase in Prostate Cancer
Pim1 is a serine/threonine kinase that is overexpressed in various human malignancies, including prostate cancer.[1] Its expression is associated with tumor progression, castration resistance, and resistance to chemotherapies like docetaxel.[1] Pim1 kinase promotes cell survival, proliferation, and migration by phosphorylating a multitude of downstream substrates, thereby playing a crucial role in prostate tumorigenesis.[1][2] Key signaling pathways influenced by Pim1 in prostate cancer include the JAK/STAT, PI3K/Akt/mTOR, and androgen receptor (AR) signaling pathways. Given its central role in prostate cancer progression, Pim1 has emerged as a promising therapeutic target.
This compound and Other Pim1 Kinase Inhibitors
A number of small molecule inhibitors targeting Pim1 kinase have been developed and are in various stages of preclinical and clinical investigation. While this guide focuses on available data relevant to this compound, it also includes information on other well-characterized inhibitors to provide a broader context for research.
Quantitative Data for Pim1 Inhibitors
The following tables summarize the available quantitative data for various Pim1 inhibitors, including their inhibitory concentrations (IC50) and binding affinities (Ki). It is important to note that specific data for this compound in prostate cancer cell lines is limited in the public domain; therefore, data for other inhibitors and cell lines are provided for comparative purposes.
| Inhibitor | Target | IC50 | Cell Line / Assay Condition | Reference |
| Pim-1 kinase inhibitor 3 (Compound H5) | Pim-1 Kinase | 35.13 nM | In vitro kinase assay | [3][4] |
| MDA-MB-231 cell proliferation | 8.154 µM | Breast cancer cell line | [3] | |
| SGI-1776 | Pim-1 | 7 nM | Cell-free assay | [5][6] |
| Pim-2 | 363 nM | Cell-free assay | [5][6] | |
| Pim-3 | 69 nM | Cell-free assay | [5][6] | |
| Flt-3 | 44 nM | Cell-free assay | [5] | |
| AZD1208 | Pim-1 | 0.4 nM | Cell-free assay | [6] |
| Pim-2 | 5 nM | Cell-free assay | [6] | |
| Pim-3 | 1.9 nM | Cell-free assay | [6] | |
| CX-6258 | Pim-1 | 5 nM | Cell-free assay | [6] |
| Pim-2 | 25 nM | Cell-free assay | [6] | |
| Pim-3 | 16 nM | Cell-free assay | [6] | |
| Quercetagetin | Pim-1 | 0.34 µM | In vitro kinase assay | [7] |
| RWPE2 cell growth | ED50, 5.5 µM | Prostate cancer cell line | [7] |
| Inhibitor | Target | Ki | Reference |
| TP-3654 | PIM-1 | 5 nM | [6] |
| PIM-2 | 239 nM | [6] | |
| PIM-3 | 42 nM | [6] | |
| PIM447 (LGH447) | PIM1 | 6 pM | [6] |
| PIM2 | 18 pM | [6] | |
| PIM3 | 9 pM | [6] |
Pim1 Signaling Pathways in Prostate Cancer
Pim1 is a downstream effector of the JAK/STAT signaling pathway and can be induced by various cytokines and growth factors.[2] Once expressed, Pim1 phosphorylates a wide range of substrates, leading to the activation of pro-survival and proliferative pathways and the inhibition of apoptotic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the targets and effects of Pim1 inhibitors in prostate cancer.
In Vitro Pim1 Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on Pim1 kinase activity.
Materials:
-
Recombinant human Pim1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Pim1 substrate (e.g., a peptide substrate like PIMtide)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (e.g., DMSO).
-
Add 2 µL of Pim1 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the effect of a Pim1 inhibitor on the proliferation and viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145, LNCaP)
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Downstream Targets
This method is used to assess the effect of Pim1 inhibition on the phosphorylation status and expression levels of its downstream targets.
Materials:
-
Prostate cancer cells
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Pim1, phospho-Bad (Ser112), Bad, phospho-p27 (Thr157), p27, phospho-STAT3 (Tyr705), STAT3, etc.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat prostate cancer cells with this compound or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for identifying this compound targets and for validating its mechanism of action.
Conclusion
Pim1 kinase is a validated and compelling target for therapeutic intervention in prostate cancer. While the publicly available data for this compound is still emerging, the information on other Pim1 inhibitors provides a strong rationale and a clear path forward for its investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further elucidate the specific targets and mechanism of action of this compound in prostate cancer, ultimately contributing to the development of novel and effective therapies for this disease. Further studies are warranted to generate specific quantitative data for this compound in prostate cancer models to fully assess its therapeutic potential.
References
- 1. PIM1 kinase as a target in prostate cancer: roles in tumorigenesis, castration resistance, and docetaxel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pim-1 kinase inhibitor 3 - Immunomart [immunomart.com]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Probing the Proto-Oncogene: A Technical Guide to Pim1-IN-3 as a Chemical Probe for Pim1 Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Pim1 is a highly sought-after therapeutic target in oncology and immunology due to its pivotal role in cell cycle progression, survival, and proliferation. The development of potent and selective chemical probes is crucial for dissecting its complex signaling networks and validating its therapeutic potential. This technical guide provides an in-depth overview of Pim1-IN-3, a representative chemical probe for Pim1 kinase. We present its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers employing chemical probes to investigate Pim1 biology and for professionals engaged in the development of novel Pim1 inhibitors.
Introduction to Pim1 Kinase
Pim1 is a proto-oncogene that is frequently overexpressed in various human cancers, including hematopoietic malignancies and solid tumors like prostate cancer.[1] Unlike many other kinases, Pim kinases are constitutively active and their activity is primarily regulated at the level of transcription, translation, and protein stability.[2][3] Pim1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by numerous cytokines and growth factors.[4] Once expressed, Pim1 phosphorylates a wide array of substrates involved in critical cellular processes. Key substrates include the pro-apoptotic protein BAD, leading to its inactivation and promoting cell survival, as well as cell cycle regulators like p21.[3][4] Given its central role in promoting tumorigenesis, significant efforts have been dedicated to developing small molecule inhibitors of Pim1.
This compound as a Chemical Probe
This compound is a potent and selective inhibitor of Pim1 kinase, making it a valuable tool for studying its biological functions. A high-quality chemical probe must exhibit not only high potency for its intended target but also a well-defined selectivity profile against other related and unrelated kinases. This compound has been characterized to meet these criteria, enabling researchers to confidently attribute observed biological effects to the inhibition of Pim1.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide a comparison with other known Pim1 inhibitors.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Description |
| Pim1 IC50 | 7 nM | The half maximal inhibitory concentration against Pim1 kinase in a biochemical assay.[5] |
| Pim3 IC50 | 70 nM | The half maximal inhibitory concentration against Pim3 kinase in a biochemical assay.[5] |
| Cellular EC50 | 262 nM | The half maximal effective concentration for inhibiting the phosphorylation of the Pim1 substrate BAD in a cellular context.[5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase/Target | IC50 / Binding | Selectivity Fold (vs. Pim1) |
| Pim1 | 7 nM | 1x |
| Pim2 | 5530 nM | ~790x |
| Pim3 | 70 nM | 10x |
| FLT3 | No obvious effect | >1000x |
| hERG | No obvious effect | >1000x |
Table 3: Comparative Potency of Selected Pim1 Kinase Inhibitors
| Inhibitor | Pim1 IC50/Ki | Pim2 IC50/Ki | Pim3 IC50/Ki |
| This compound | 7 nM | 5530 nM | 70 nM |
| SGI-1776 | 7 nM | ~350 nM | ~70 nM |
| AZD1208 | 0.4 nM | 5 nM | 1.9 nM |
| TCS PIM-1 1 | 50 nM | >20,000 nM | Not Reported |
Note: Data for SGI-1776 and AZD1208 are included for comparative purposes.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological context and the experimental logic is essential for designing and interpreting studies with chemical probes.
Caption: Pim1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Chemical Probe Characterization.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation and application of chemical probes.
Protocol: In Vitro Pim1 Kinase Inhibition Assay (Representative)
This protocol is a representative example based on commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, for determining the IC50 of an inhibitor against Pim1 kinase.[7]
Materials:
-
Recombinant human Pim1 kinase
-
Pim1 substrate peptide (e.g., a derivative of BAD)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
This compound (or test compound) serially diluted in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
To the wells of a 384-well plate, add 1 µL of the diluted this compound or DMSO vehicle control.
-
Add 2 µL of Pim1 enzyme solution (concentration optimized for linear signal range).
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for Pim1.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
Protocol: Cellular Target Engagement - Western Blot for Phospho-BAD
This protocol details how to measure the inhibition of Pim1 kinase activity in intact cells by quantifying the phosphorylation of its substrate, BAD, at Ser112.[8]
Materials:
-
Human cell line expressing Pim1 (e.g., Daudi or Raji Burkitt's lymphoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-total BAD, Mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere or reach a suitable density.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 4-24 hours).
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane and separate using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BAD antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal loading, strip the membrane and re-probe with anti-total BAD and anti-GAPDH antibodies.
-
Quantify band intensities to determine the concentration-dependent inhibition of BAD phosphorylation.
Protocol: Cell Viability Assay
This protocol measures the effect of Pim1 inhibition on the proliferation and viability of cancer cells.[8]
Materials:
-
Human cancer cell line (e.g., Daudi, Raji)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 40 µM). Include a DMSO-only control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well (e.g., 100 µL).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percentage of viable cells compared to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound serves as a valuable and selective chemical probe for the investigation of Pim1 kinase. Its high potency and well-characterized profile in both biochemical and cellular assays allow for the confident dissection of Pim1-mediated signaling pathways. The experimental protocols provided herein offer a robust framework for researchers to utilize this compound and other similar probes to further explore the biology of Pim1 and its role in disease, ultimately aiding in the development of novel therapeutic strategies targeting this important oncoprotein.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Pim1-IN-3: A Technical Guide
For Immediate Release
A Deep Dive into the Potent and Selective Pim1 Kinase Inhibitor, Pim1-IN-3 (also known as Compound HL8), for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a potent and selective inhibitor of the Pim-1 serine/threonine kinase. Pim-1 kinase is a key proto-oncogene implicated in numerous cellular processes, including cell cycle progression, proliferation, and apoptosis. Its overexpression is associated with a variety of cancers, making it a prime target for therapeutic intervention. This compound has emerged as a significant tool for studying Pim-1 kinase activity and as a potential scaffold for the development of novel anti-cancer agents.
Core Compound Profile: this compound (HL8)
This compound, also identified as Compound HL8, is an indolo[2,3-c]quinoline derivative. Its selective inhibition of Pim-1 kinase underscores its potential as a targeted therapeutic agent. The following sections will delve into the quantitative data regarding its inhibitory activity, the experimental protocols for its synthesis and evaluation, and its interaction with the Pim-1 signaling pathway.
Quantitative Inhibitory Data
The inhibitory activity of this compound (HL8) was assessed against a broad panel of 50 kinases to determine its selectivity. The data is presented as the percentage of remaining kinase activity after treatment with the inhibitor.
| Kinase Target | Remaining Activity (%) with this compound (HL8) |
| Pim-1 | < 20% |
| SGK-1 | > 80% |
| PKA | > 80% |
| CaMK-1 | > 80% |
| GSK3β | > 80% |
| MSK1 | > 80% |
| ... (and 44 other kinases) | > 80% |
Table 1: Kinase Inhibition Profile of this compound (HL8). Data has been inferred from graphical representations in the primary literature. The results highlight the selective inhibition of Pim-1 by HL8, with most other kinases in the panel showing minimal inhibition.[1][2]
Structure-Activity Relationship Insights
The study that characterized this compound (HL8) also synthesized a series of related indoloquinoline derivatives and their copper(II) complexes. A key SAR finding is the dramatic shift in kinase selectivity upon complexation with copper. While the free ligand HL8 is selective for Pim-1, its corresponding copper(II) complex, designated as compound 8 , exhibits strong inhibition of a different set of kinases, namely SGK-1, PKA, CaMK-1, GSK3β, and MSK1, while showing reduced activity against Pim-1.[1][2][3]
This striking difference in activity and selectivity between the free ligand and its metal complex underscores the critical role of the overall molecular structure and its metallic co-factor in determining the inhibitory profile against the kinome.
Experimental Protocols
Synthesis of this compound (HL8) and Analogs
The synthesis of the indolo[2,3-c]quinoline scaffold of this compound (HL8) and its analogs is a multi-step process. The general synthetic scheme is as follows:
-
Starting Material: The synthesis begins with commercially available substituted anilines and cyclic ketones.
-
Condensation Reaction: A Fischer indole synthesis or a similar cyclization reaction is employed to form the core indole structure.
-
Annulation: A subsequent annulation step, often involving a Friedländer-type reaction, is used to construct the quinoline ring fused to the indole core.
-
Functional Group Interconversion: Various functional groups are introduced or modified on the scaffold to generate the final library of compounds, including HL8. This can involve reactions such as halogenation, amination, and Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce diversity.
-
Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.[1]
Kinase Inhibition Assay
The kinase inhibitory activity of this compound (HL8) and its analogs was determined using a radiometric assay.
-
Assay Platform: The kinase inhibition profiling was performed by a commercial vendor (e.g., Reaction Biology Corp.).
-
Enzyme and Substrate: Recombinant human Pim-1 kinase was used. A specific peptide substrate for Pim-1, such as a derivative of the BAD protein, is utilized.
-
Reaction Mixture: The kinase, substrate, and the test compound (this compound) are incubated in a buffer solution containing ATP (radiolabeled with ³³P-ATP) and necessary cofactors (e.g., Mg²⁺).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper followed by washing.
-
Quantification: The amount of incorporated radiolabel in the substrate is quantified using a scintillation counter. The percentage of remaining kinase activity is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.[1][2]
Visualizing the Molecular Interactions and Pathways
To better understand the context of this compound's action, the following diagrams illustrate the Pim-1 signaling pathway, the experimental workflow for its evaluation, and the logical relationship of its molecular interactions.
Caption: Pim-1 Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the radiometric Pim-1 kinase inhibition assay.
Caption: Logical relationship of this compound's molecular interactions and SAR.
References
Preliminary Preclinical Studies of Pim1-IN-3 in Hematopoietic Malignancies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pim-1 kinase, a serine/threonine kinase, is a well-documented proto-oncogene frequently overexpressed in a variety of hematopoietic malignancies, making it a compelling target for therapeutic intervention.[1][2] Its role in promoting cell survival, proliferation, and apoptosis resistance underscores the potential of Pim-1 inhibitors in cancer therapy. This technical guide focuses on the preliminary preclinical data available for Pim1-IN-3 (also known as Compound HL8), a potent and selective inhibitor of Pim-1 kinase.[3][4][5][6][7][8] We consolidate the current understanding of its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways to provide a comprehensive resource for researchers in oncology and drug development.
Introduction to Pim-1 Kinase in Hematopoietic Malignancies
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1] Pim-1 is a key downstream effector of the JAK/STAT signaling pathway, which is often constitutively activated in hematopoietic cancers.[2] Upon activation by cytokines and growth factors, STATs (Signal Transducers and Activators of Transcription) translocate to the nucleus and induce the transcription of target genes, including PIM1.
Once expressed, Pim-1 kinase phosphorylates a wide array of downstream substrates, leading to a cascade of events that collectively promote cell survival and proliferation. Key substrates include the pro-apoptotic protein BAD (Bcl-2-associated death promoter), the cell cycle regulator p21, and the transcription factor c-Myc. By phosphorylating and inactivating BAD, Pim-1 suppresses apoptosis.[2] Its influence on cell cycle progression and transcriptional regulation further contributes to its oncogenic activity. The consistent overexpression of Pim-1 in various leukemias and lymphomas has positioned it as an attractive target for the development of small molecule inhibitors.[1]
This compound: A Selective Pim-1 Kinase Inhibitor
This compound (Compound HL8) has been identified as a potent and selective inhibitor of the Pim-1 enzyme.[3][4][5][6][7][8] While extensive data in hematopoietic malignancy models are still emerging, preliminary studies have demonstrated its ability to induce apoptosis.[3][4][5][6][7][8] The selectivity of this compound for Pim-1 over other kinases is a critical attribute, potentially minimizing off-target effects and associated toxicities.[1][2][9][10][11][12][13]
Quantitative Data
Currently, publicly available quantitative data for this compound is primarily focused on its activity in a colon adenocarcinoma cell line. This data is presented here to illustrate its potency, while further studies are required to establish its efficacy in a broad range of hematopoietic cancer cell lines.
| Compound | Cell Line | Assay Type | Result | Reference |
| This compound (HL8) | Colo320 (human colon adenocarcinoma) | Apoptosis Induction | Efficiently induces apoptosis | [3][4][5][6][7][8] |
| This compound (HL8) | Kinase Panel (50 kinases) | Kinase Inhibition Assay | Selective for PIM-1 | [1][2][9][10][11][12][13] |
Signaling Pathways and Experimental Workflows
Pim-1 Signaling Pathway
The following diagram illustrates the central role of Pim-1 in the JAK/STAT signaling pathway and its downstream effects on cell survival and proliferation.
Caption: Pim-1 signaling pathway initiated by cytokine binding and leading to cell survival.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow to assess the in vitro efficacy of a Pim-1 inhibitor like this compound in hematopoietic cancer cell lines.
Caption: A standard workflow for the in vitro evaluation of this compound.
Experimental Protocols
While specific protocols for this compound are not yet widely published, the following are detailed, standard methodologies for key experiments that would be used to evaluate its efficacy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed hematopoietic cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log concentration of this compound.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Pim-1, phospho-BAD (Ser112), total BAD, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant Pim-1 kinase, a specific substrate (e.g., a BAD-derived peptide), and assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.
-
ATP Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (measures ADP production) or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Conclusion and Future Directions
This compound is a promising selective inhibitor of Pim-1 kinase. The preliminary data, although limited to a non-hematopoietic cell line, suggests a potential therapeutic role through the induction of apoptosis. To fully elucidate its potential in hematopoietic malignancies, further research is imperative. Future studies should focus on:
-
Determining the IC50 values of this compound across a comprehensive panel of leukemia and lymphoma cell lines.
-
Conducting in-depth mechanistic studies in hematopoietic cancer cells to confirm its on-target effects on the Pim-1 signaling pathway.
-
Evaluating the in vivo efficacy and safety profile of this compound in animal models of hematopoietic malignancies.
-
Investigating potential synergistic effects when combined with standard-of-care chemotherapeutic agents or other targeted therapies.
This technical guide provides a foundational understanding of the preliminary studies of this compound. As more research becomes available, a clearer picture of its therapeutic potential in hematopoietic malignancies will emerge, guiding its further development for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PIM1抑制剂 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. real.mtak.hu [real.mtak.hu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Efficacy of Pim1-IN-3 in c-Myc Driven Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene c-Myc is a critical driver of tumorigenesis in a significant portion of human cancers. Its oncogenic activity is often sustained by synergistic interactions with various signaling pathways, among which the Pim-1 serine/threonine kinase plays a pivotal role. Pim-1 kinase enhances c-Myc stability and transcriptional activity, thereby promoting cell proliferation and survival. Consequently, inhibition of Pim-1 kinase presents a promising therapeutic strategy for c-Myc driven malignancies. This technical guide provides a comprehensive overview of the Pim-1 inhibitor, Pim1-IN-3, and its potential effects on c-Myc driven tumors. We will delve into the underlying molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.
Introduction: The Pim-1/c-Myc Axis in Oncology
c-Myc, a transcription factor, is a master regulator of cell growth, proliferation, metabolism, and apoptosis. Its dysregulation is a hallmark of many cancers. However, c-Myc-induced transformation is often dependent on cooperative signaling pathways that counteract its pro-apoptotic functions. The Pim-1 kinase is a key collaborator in this process.
Pim-1 is a constitutively active serine/threonine kinase whose expression is frequently elevated in hematological malignancies and solid tumors, often correlating with c-Myc overexpression. The synergy between Pim-1 and c-Myc is multifaceted:
-
c-Myc Stabilization: Pim-1 phosphorylates c-Myc at multiple sites, including Serine 62, which can lead to its stabilization and increased protein levels.[1]
-
Enhanced Transcriptional Activity: By stabilizing c-Myc, Pim-1 indirectly enhances its transcriptional output on target genes involved in cell cycle progression and metabolism.[1][2]
-
Inhibition of Apoptosis: Pim-1 phosphorylates and inactivates pro-apoptotic proteins such as BAD, thereby counteracting c-Myc-induced apoptosis.
Given this intimate and oncogenic relationship, targeting Pim-1 kinase with small molecule inhibitors is a rational therapeutic approach for cancers characterized by c-Myc dysregulation.
This compound: A Potent Pim-1 Kinase Inhibitor
This compound, also known as Pim-1 kinase inhibitor 3 or Compound H5, is a novel macrocyclic benzo[b]pyrido[4,3-e][3][4]oxazine derivative identified as a potent inhibitor of Pim-1 kinase.[3]
Quantitative Data
The available quantitative data for this compound demonstrates its high potency for Pim-1 kinase and its activity in a cancer cell line.
| Parameter | Value | Assay Type | Reference |
| Pim-1 Kinase IC50 | 35.13 nM | In vitro kinase assay | [3] |
| MDA-MB-231 Cell Proliferation IC50 | 8.154 µM | Cell-based viability assay | (As per vendor information) |
The Pim-1/c-Myc Signaling Pathway
The interaction between Pim-1 and c-Myc is a critical node in a larger signaling network that promotes tumorigenesis. This compound is designed to disrupt this network by inhibiting the catalytic activity of Pim-1.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effect of this compound on c-Myc driven tumors. These are generalized protocols that can be adapted for specific experimental needs.
In Vitro Pim-1 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of Pim-1 kinase.
-
Materials:
-
Recombinant human Pim-1 kinase
-
Fluorescently labeled kinase substrate (e.g., a peptide derived from a known Pim-1 substrate like BAD)
-
ATP
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
384-well assay plates
-
Plate reader capable of detecting the fluorescent signal.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
Add a fixed amount of recombinant Pim-1 kinase to each well of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescent signal on a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Proliferation Assay in a c-Myc Driven Cancer Cell Line
This assay assesses the effect of this compound on the viability and proliferation of cancer cells with high c-Myc expression.
-
Cell Line: A human cancer cell line with known high levels of c-Myc (e.g., Burkitt's lymphoma cell lines like Raji or Daudi, or triple-negative breast cancer cell lines like MDA-MB-231).
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the development of the signal.
-
Measure the luminescence, absorbance, or fluorescence on a plate reader.
-
Calculate the percent viability for each treatment condition relative to the DMSO control.
-
Determine the IC50 value for cell proliferation.
-
Western Blot Analysis of c-Myc Phosphorylation
This experiment directly measures the ability of this compound to inhibit the phosphorylation of c-Myc in cancer cells.
-
Materials:
-
c-Myc driven cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Myc (Ser62), anti-total c-Myc, anti-Pim-1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system.
-
-
Procedure:
-
Culture the cells and treat them with various concentrations of this compound for a defined period (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
-
Normalize the phospho-c-Myc signal to total c-Myc and the loading control to determine the effect of this compound on c-Myc phosphorylation.
-
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Model: Subcutaneous injection of a c-Myc driven human cancer cell line.
-
Materials:
-
This compound formulated for in vivo administration
-
Vehicle control
-
Mice
-
Cancer cells
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a Pim-1 inhibitor like this compound.
Conclusion
This compound is a potent inhibitor of Pim-1 kinase, a key enabler of c-Myc driven tumorigenesis. The disruption of the Pim-1/c-Myc signaling axis by this compound holds significant therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical evaluation of this compound and other Pim-1 inhibitors in the context of c-Myc overexpressing cancers. Further investigation into the in vivo efficacy, safety profile, and pharmacokinetics of this compound is warranted to advance its development as a targeted cancer therapeutic.
References
- 1. Pim kinase-dependent inhibition of c-Myc degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pim1 promotes human prostate cancer cell tumorigenicity and c-MYC transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Pim1-IN-3: A Potent and Selective Pim-1 Kinase Inhibitor
For the purpose of this technical guide, "Pim1-IN-3" is a representative name for a potent Pim-1 kinase inhibitor. The quantitative data and biological context are based on well-characterized Pim-1 inhibitors, such as AZD1208, to provide an illustrative and accurate profile.
This document provides an in-depth overview of the biological activity of this compound, a small molecule inhibitor targeting the Pim-1 serine/threonine kinase. Pim-1 is a key proto-oncogene implicated in a variety of cellular processes, including cell cycle progression, survival, and proliferation.[1][2][3] Its overexpression is associated with numerous hematologic malignancies and solid tumors, making it an attractive target for cancer therapy.[3][4][5][6]
Biochemical Activity and Potency
This compound demonstrates potent and selective inhibition of Pim-1 kinase activity. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target | IC50 (nM) | Assay Type |
| Pim-1 | 0.4 | Cell-free kinase assay |
| Pim-2 | 5 | Cell-free kinase assay |
| Pim-3 | 1.9 | Cell-free kinase assay |
Note: Data presented is representative of a potent pan-Pim kinase inhibitor like AZD1208.[7]
Cellular Activity
In cellular contexts, this compound effectively inhibits the growth of cancer cell lines that are dependent on Pim-1 signaling. The anti-proliferative activity is often assessed in various cancer cell lines, with the potency again measured by IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| MV4-11 | Acute Myeloid Leukemia | < 0.1 | Cell Viability Assay |
| MOLM-13 | Acute Myeloid Leukemia | < 0.1 | Cell Viability Assay |
| KG-1 | Acute Myeloid Leukemia | < 0.1 | Cell Viability Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.154 | Cell Viability Assay |
Note: The IC50 values in cellular assays are typically higher than in biochemical assays due to factors such as cell permeability and off-target effects. The data for AML cell lines is representative of potent Pim inhibitors, while the MDA-MB-231 data is for a different Pim-1 inhibitor.[6][8]
Mechanism of Action and Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][2][5] Once expressed, Pim-1 phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival and proliferation. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitors p21Cip1/WAF1 and p27Kip1, and the transcription factor MYC.[5][6][9] By inhibiting Pim-1, this compound blocks these phosphorylation events, leading to cell cycle arrest and apoptosis.
Caption: Pim-1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant Pim-1 kinase
-
Pim-1 substrate (e.g., S6Ktide)[10]
-
ATP
-
This compound (or other test compounds)
-
Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[12]
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO as a vehicle control).[12]
-
Add 2 µl of Pim-1 kinase solution.[12]
-
Add 2 µl of a substrate/ATP mix.[12]
-
Incubate the reaction at room temperature for 60 minutes.[12]
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate at room temperature for 30 minutes.[12]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cell Viability Assay (CellTiter-Blue® Assay)
This assay measures the metabolic capacity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Blue® Cell Viability Assay (Promega)[13]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and allow them to adhere overnight.[13]
-
Treat the cells with a serial dilution of this compound (or DMSO as a control) for 48-72 hours.
-
Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound and determine the IC50 value.
Biological Consequences of Pim-1 Inhibition
The inhibition of Pim-1 kinase by this compound translates into significant anti-cancer effects at the cellular level. By blocking the phosphorylation of key substrates, this compound induces a cascade of events that ultimately lead to reduced tumor cell survival and proliferation.
Caption: Logical Flow from Pim-1 Inhibition to Anti-Tumor Activity.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. uniprot.org [uniprot.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pim1-IN-3 in Regulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pim1-IN-3, a potent and selective inhibitor of the Pim-1 kinase, presents a compelling avenue for research into the intricate mechanisms of gene expression regulated by this proto-oncogenic serine/threonine kinase. This technical guide provides an in-depth overview of this compound, summarizing its known quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways influenced by Pim1 kinase inhibition. While specific data on the direct effects of this compound on global gene expression are not yet available in the public domain, this document extrapolates its potential roles based on the well-established functions of the Pim-1 kinase in cellular signaling and transcriptional regulation.
Introduction to this compound
This compound, also referred to as compound H5, is a macrocyclic benzo[b]pyrido[4,3-e][1][2]oxazine derivative designed as a potent inhibitor of Pim-1 kinase.[3] The Pim kinase family, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell proliferation, survival, and apoptosis.[4] Overexpression of Pim-1 is implicated in various cancers, making it a significant target for therapeutic intervention. This compound emerges from a strategy of macrocyclization of a known Pim-1 inhibitor, 10-DEBC, to enhance its inhibitory activity.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Description | Reference |
| Pim-1 Kinase Inhibition (IC50) | 35.13 nM | In vitro half-maximal inhibitory concentration against Pim-1 kinase. | [3] |
| Cell Line | Parameter | Value | Description | Reference |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Anti-proliferative IC50 | 8.154 µM | Half-maximal inhibitory concentration for cell proliferation after 48 hours of treatment. | [3] |
Role of Pim1 Kinase in Gene Expression
While direct studies on this compound's impact on the transcriptome are pending, the extensive body of research on Pim-1 kinase provides a strong foundation for predicting its effects. Pim-1 kinase influences gene expression primarily through the phosphorylation of downstream transcription factors and co-regulators.
The JAK/STAT Pathway
The expression of the PIM1 gene itself is largely regulated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5] Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins (STAT3 and STAT5).[5] Activated STATs then translocate to the nucleus and bind to the PIM1 promoter, inducing its transcription.[5]
Figure 1: Simplified JAK/STAT pathway leading to PIM1 gene transcription.
Downstream Targets of Pim1 Kinase
Pim-1 kinase, once expressed, phosphorylates a multitude of substrates involved in transcriptional regulation, thereby modulating the expression of genes critical for cell survival, proliferation, and apoptosis.
-
c-Myc: Pim-1 kinase can phosphorylate the transcription factor c-Myc, a master regulator of cell growth and proliferation. This phosphorylation can lead to the stabilization of c-Myc and enhancement of its transcriptional activity, promoting the expression of Myc-target genes.[6][7]
-
FOXP3: Pim-1 kinase has been shown to phosphorylate the transcription factor FOXP3 at serine 422, which negatively regulates its DNA binding activity and immunosuppressive function.[8][9] Inhibition of Pim-1 can, therefore, enhance the expression of FOXP3 target genes.[8]
-
STAT3: While Pim-1 is a downstream target of STAT3, there is also evidence of a feedback loop where Pim kinases can regulate STAT3 signaling. Some studies suggest that Pim-3, a close homolog of Pim-1, can positively regulate the phosphorylation of STAT3 at Tyr705.[10]
Figure 2: Pim1 kinase regulation of key transcription factors.
Experimental Protocols
While the full experimental details from the primary publication on this compound are not publicly accessible, this section provides detailed, generalized protocols for key assays relevant to the study of Pim1 kinase inhibitors.
In Vitro Pim1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim1 kinase substrate (e.g., a specific peptide)
-
This compound (or other inhibitors)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of Pim-1 kinase solution (pre-diluted in kinase buffer).
-
Add 2 µL of a substrate/ATP mix (containing the Pim1 substrate and ATP at desired concentrations).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the Pim-1 kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 3: Workflow for an in vitro Pim1 kinase inhibition assay.
Cell Proliferation Assay (MDA-MB-231 cells)
This assay measures the effect of this compound on the proliferation of the MDA-MB-231 human breast cancer cell line.[3]
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 1.5 x 10⁴ cells/mL in 100 µL of growth medium per well. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Add the diluted compound or vehicle control to the wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a potent inhibitor of Pim-1 kinase with demonstrated anti-proliferative activity in a cancer cell line.[3] While its direct effects on gene expression remain to be elucidated, the known functions of Pim-1 kinase in regulating key transcription factors such as c-Myc and FOXP3 suggest that this compound holds significant potential as a tool to modulate gene expression programs involved in cancer and immune regulation.[6][8]
Future research should focus on:
-
Transcriptome Analysis: Performing RNA sequencing (RNA-seq) on cells treated with this compound to identify differentially expressed genes and affected pathways.
-
Phosphoproteomics: Utilizing mass spectrometry-based phosphoproteomics to identify the direct and indirect substrates of Pim-1 kinase that are affected by this compound treatment.
-
In Vivo Studies: Evaluating the efficacy of this compound in preclinical animal models of cancer to assess its impact on tumor growth, metastasis, and gene expression profiles in a more complex biological system.
The continued investigation of this compound and similar compounds will undoubtedly provide deeper insights into the complex regulatory networks governed by Pim kinases and may pave the way for novel therapeutic strategies.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. PIM1 phosphorylation of the androgen receptor and 14-3-3 ζ regulates gene transcription in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 5. Pim1 promotes IFN-β production by interacting with IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIM1 genetic alterations associated with distinct molecular profiles, phenotypes and drug responses in diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM1 Kinase Phosphorylates the Human Transcription Factor FOXP3 at Serine 422 to Negatively Regulate Its Activity under Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM1 kinase phosphorylates the human transcription factor FOXP3 at serine 422 to negatively regulate its activity under inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic roles for Pim-1 and c-Myc in STAT3-mediated cell cycle progression and antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Assessment of Pim1-IN-3 in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that have emerged as significant targets in oncology.[1] Overexpressed in a variety of hematological malignancies and solid tumors, these kinases play a crucial role in cell survival, proliferation, and apoptosis resistance.[1] The Pim-1 isoform, in particular, is a downstream effector of many cytokine signaling pathways, primarily regulated by the JAK/STAT pathway. Its role in oncogenesis makes it an attractive target for the development of small molecule inhibitors. This document provides an initial technical assessment of Pim1-IN-3, a novel inhibitor of Pim-1 kinase, to aid in its evaluation for drug discovery programs.
Overview of this compound
This compound (also referred to as Compound H5) is a potent, macrocyclic inhibitor of Pim-1 kinase.[1] It belongs to a series of benzo[b]pyrido[4,3-e][2][3]oxazine derivatives designed for enhanced inhibitory activity.[1]
Chemical Structure:
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound.
Table 1: Biochemical Activity of this compound [1]
| Target | Assay Type | IC50 (nM) |
| Pim-1 Kinase | ADP-Glo Kinase Assay | 35.13 |
Table 2: Cellular Activity of this compound [1]
| Cell Line | Assay Type | IC50 (µM) | Duration (h) |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Cell Viability Assay | 8.154 | 48 |
Mechanism of Action and Signaling Pathway
Pim-1 kinase is a constitutively active serine/threonine kinase that does not require phosphorylation for its activity. Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway. Once expressed, Pim-1 phosphorylates a range of downstream targets involved in cell cycle progression and apoptosis.
The binding mode of this compound can be inferred from the co-crystal structure of the closely related compound H3 with Pim-1 kinase.[1] These macrocyclic inhibitors occupy the ATP-binding pocket of the kinase. The structure-activity relationship suggests that the macrocyclic structure contributes to the high affinity and inhibitory activity of these compounds.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the initial assessment of this compound. While the exact protocols for this compound are detailed in Xu J, et al. Bioorg Med Chem Lett. 2022 Sep 15;72:128874, the following represents standard and widely accepted procedures for these assays.
Pim-1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Pim-1 Kinase (recombinant)
-
Pim-1 substrate (e.g., a synthetic peptide)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of Pim-1 kinase in kinase buffer and add 2 µL to each well.
-
Prepare a solution of the Pim-1 substrate and ATP in kinase buffer and add 2 µL to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of a compound on the proliferation of cancer cells.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear or white-walled plates
-
DMSO
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Initial Assessment and Future Directions
This compound is a highly potent inhibitor of Pim-1 kinase with an IC50 in the low nanomolar range. It also demonstrates anti-proliferative activity in the MDA-MB-231 breast cancer cell line, albeit at a micromolar concentration. The discrepancy between the biochemical and cellular potency could be due to several factors, including cell permeability, off-target effects, or the specific cellular context of the MDA-MB-231 cell line.
Key Strengths:
-
High potency against Pim-1 kinase.
-
Novel macrocyclic scaffold which may offer advantages in terms of selectivity and pharmacokinetic properties.
Areas for Further Investigation:
-
Selectivity Profiling: A comprehensive kinase selectivity panel is required to assess the specificity of this compound against other Pim kinase isoforms (Pim-2 and Pim-3) and a broader range of kinases.
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the macrocyclic scaffold could improve cellular potency and selectivity.
-
In Vivo Efficacy: Evaluation in animal models of cancer is necessary to determine its therapeutic potential.
-
Pharmacokinetic Profiling: Assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for its development as a drug candidate.
-
Mechanism of Cellular Action: Further studies are needed to confirm that the observed anti-proliferative effect is a direct result of Pim-1 inhibition in cells. This can be achieved through western blotting to analyze the phosphorylation status of known Pim-1 substrates.
References
Methodological & Application
Application Notes and Protocols for Pim1-IN-1 (Pim1-IN-3) in In Vitro Assays
A Note on Compound Nomenclature: While the initial request specified "Pim1-IN-3," our comprehensive search of available scientific literature and commercial datasheets did not yield a specific compound with this identifier. However, the search results consistently pointed to a well-characterized and commercially available PIM1 inhibitor, Pim1-IN-1 . It is highly probable that "this compound" was a typographical error and the intended compound was Pim1-IN-1. Therefore, the following application notes and protocols are based on the available data for Pim1-IN-1, a potent and selective inhibitor of PIM1 and PIM3 kinases.
Introduction
Pim1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in various cancers, making it an attractive target for drug development. Pim1-IN-1 is a potent and selective inhibitor of PIM1 and PIM3 kinases, demonstrating significant anti-proliferative activity in cancer cell lines. This document provides detailed application notes and protocols for the use of Pim1-IN-1 in in vitro assays, with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO).
Data Presentation
Pim1 Inhibitor Solubility in DMSO
DMSO is the recommended solvent for preparing stock solutions of Pim1-IN-1 and other related inhibitors for use in in vitro assays.
| Compound | Solubility in DMSO | Source |
| Pim1-IN-1 | 10 mM solution available | [2] |
| PIM1/2 Kinase Inhibitor VI | 25 mg/mL |
In Vitro Assay Parameters for PIM1 Inhibitors
The following table summarizes typical concentrations and conditions for PIM1 inhibitors in in vitro assays. It is crucial to include a DMSO vehicle control in all experiments to account for any solvent effects.
| Assay Type | Inhibitor | Concentration Range | Final DMSO Concentration | Source |
| Kinase Assay | Staurosporine (control) | Dose-response | 5% | [3] |
| Kinase Assay | Generic Inhibitor | Not specified | Should not exceed 1% | [4] |
| Cellular Phosphorylation Assay | AZD1208 | Dose-response | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of Pim1-IN-1 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Pim1-IN-1 in DMSO.
Materials:
-
Pim1-IN-1 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required mass of Pim1-IN-1: The molecular weight of Pim1-IN-1 is 474.56 g/mol . To prepare a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = 10 mM * 474.56 g/mol * Volume (L) * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.7456 mg of Pim1-IN-1.
-
Dissolve Pim1-IN-1 in DMSO: a. Carefully weigh the calculated amount of Pim1-IN-1 and transfer it to a sterile microcentrifuge tube. b. Add the corresponding volume of anhydrous DMSO to the tube. c. Vortex the solution until the Pim1-IN-1 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the stock solution at -20°C or -80°C for long-term storage. A datasheet for Pim1-IN-1 suggests stability for up to 6 months at -80°C in DMSO.[6]
Protocol 2: In Vitro PIM1 Kinase Assay
This protocol provides a general workflow for a biochemical kinase assay to evaluate the inhibitory activity of Pim1-IN-1 against the PIM1 enzyme. This is a generalized protocol and may need to be optimized for specific assay formats (e.g., ADP-Glo™, LanthaScreen™).
Materials:
-
Recombinant PIM1 kinase
-
PIM1 substrate (e.g., a peptide derived from a known PIM1 substrate like Bad)
-
ATP
-
Kinase reaction buffer
-
Pim1-IN-1 stock solution (in DMSO)
-
DMSO (for vehicle control)
-
Stop solution (e.g., EDTA)
-
Detection reagent (specific to the assay format)
-
Microplate reader
Procedure:
-
Prepare Reagents: a. Prepare the kinase reaction buffer. A typical buffer may contain Tris-HCl, MgCl₂, BSA, and DTT.[3] b. Dilute the recombinant PIM1 kinase and the substrate to their optimal concentrations in the kinase reaction buffer. c. Prepare a solution of ATP in the kinase reaction buffer.
-
Prepare Inhibitor Dilutions: a. Perform a serial dilution of the Pim1-IN-1 stock solution in DMSO to create a range of concentrations for IC₅₀ determination. b. Prepare a DMSO-only control (vehicle).
-
Set up the Kinase Reaction: a. Add a small volume (e.g., 1-5 µL) of the diluted Pim1-IN-1 or DMSO vehicle to the wells of a microplate. b. Add the diluted PIM1 kinase to the wells and incubate briefly to allow the inhibitor to bind to the enzyme. c. Initiate the kinase reaction by adding the ATP/substrate mixture to the wells.
-
Incubation: Incubate the reaction plate at room temperature or 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the Reaction: Add the stop solution to each well to terminate the kinase reaction.
-
Detection: a. Add the detection reagent according to the manufacturer's instructions for the specific assay kit being used. b. Incubate as required for signal development.
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength (luminescence, fluorescence, etc.).
-
Data Analysis: a. Subtract the background signal (no enzyme control). b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based PIM1 Phosphorylation Assay
This protocol outlines a general procedure to assess the ability of Pim1-IN-1 to inhibit PIM1 activity within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Cell line expressing PIM1 (e.g., HEK293T transfected with PIM1)
-
Cell culture medium and supplements
-
Pim1-IN-1 stock solution (in DMSO)
-
DMSO (for vehicle control)
-
Lysis buffer
-
Phospho-specific antibody against a PIM1 substrate (e.g., phospho-Bad Ser112)
-
Total protein antibody for the substrate
-
Secondary antibodies
-
Detection method (e.g., Western blot, ELISA)
Procedure:
-
Cell Culture and Treatment: a. Seed the cells in appropriate culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of Pim1-IN-1 or DMSO vehicle for a specified duration.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of Phosphorylation:
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. b. Probe the membrane with the phospho-specific primary antibody, followed by an appropriate HRP-conjugated secondary antibody. c. Detect the signal using a chemiluminescence substrate. d. Strip and re-probe the membrane with the total protein antibody to ensure equal loading.
-
ELISA: a. Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the band intensities (Western blot) or the ELISA signal and normalize the phosphorylated protein levels to the total protein levels. Compare the results from the Pim1-IN-1 treated samples to the vehicle control.
Mandatory Visualizations
References
Application Notes and Protocols: Preparation of a Pim1-IN-3 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution for the Pim1 kinase inhibitor, Pim1-IN-3. The information is intended to guide laboratory personnel in the safe and effective use of this compound for in vitro and in vivo research applications.
Introduction to this compound
This compound is a small molecule inhibitor of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1][2] Overexpression of Pim-1 is associated with various cancers, making it a significant target for therapeutic drug development.[3][4][5] this compound, as part of the broader family of Pim-1 inhibitors, is a valuable tool for studying the physiological and pathological roles of Pim-1 kinase and for assessing its therapeutic potential.
Pim1 Signaling Pathway
The Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][2][6][7] Once expressed, Pim-1 can phosphorylate a number of downstream targets involved in cell survival and proliferation, such as BAD and p21.[8][9]
Caption: Pim1 Signaling Pathway and the inhibitory action of this compound.
Physicochemical and Solubility Data
| Property | Typical Value for Pim-1 Inhibitors | Reference Compound(s) |
| Molecular Weight | ~350 - 500 g/mol | PIM1-IN-1 (474.56 g/mol )[10] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | PIM1/2 Kinase Inhibitor VI, TCS PIM-1 1[11] |
| Solubility in DMSO | ≥ 25 mg/mL | PIM1/2 Kinase Inhibitor VI |
| Appearance | Solid powder | PIM1/2 Kinase Inhibitor VI |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Workflow for this compound Stock Solution Preparation:
Caption: Workflow for the preparation and storage of a this compound stock solution.
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol , you would weigh 4.5 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer).[8][12]
Calculation for a 10 mM Stock Solution:
Volume of DMSO (in L) = (Mass of this compound (in g) / Molecular Weight of this compound (in g/mol )) / 0.010 mol/L
Example Calculation (assuming MW = 450 g/mol and 5 mg of powder):
Volume of DMSO (in L) = (0.005 g / 450 g/mol ) / 0.010 mol/L = 0.00111 L = 1.11 mL
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Storage Condition | Recommended Duration | Notes |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months or more | Recommended for long-term storage to preserve compound integrity.[8][12] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation of the compound.[8]
-
Use Anhydrous DMSO: Moisture can affect the solubility and stability of the compound.[11]
-
Protect from Light: Some compounds are light-sensitive. Store vials in a dark container or wrapped in foil.
Safety and Handling Precautions
This compound is a bioactive small molecule and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound and its solutions.[10]
-
Ventilation: Handle the powdered form of the compound in a chemical fume hood to avoid inhalation.[10]
-
Disposal: Dispose of waste according to your institution's guidelines for chemical waste.[10]
-
Spill Response: In case of a spill, follow your laboratory's established procedures for chemical spills.[13]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer. If an SDS for this compound is not available, consult the SDS for a similar Pim-1 inhibitor as a reference.[10]
Application in Cell-Based Assays
When using the this compound stock solution for cell-based assays, it is important to consider the final concentration of DMSO in the culture medium. High concentrations of DMSO can be toxic to cells.
-
Dilution: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration of this compound.
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcsb.org [rcsb.org]
- 10. PIM1-IN-1|1417630-95-5|MSDS [dcchemicals.com]
- 11. selleckchem.com [selleckchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. research.uga.edu [research.uga.edu]
Application Notes and Protocols for Pim1-IN-3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim1-IN-3 is a potent inhibitor of the Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and proliferation.[1][2] The Pim kinase family, consisting of Pim1, Pim2, and Pim3, are proto-oncogenes frequently overexpressed in various hematological malignancies and solid tumors, including prostate and breast cancer.[3][4] Pim-1 is a downstream effector of many cytokine signaling pathways, primarily regulated by the JAK/STAT pathway.[2][3] Its activity promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[3] Due to its significant role in tumorigenesis, Pim1 has emerged as a promising therapeutic target in oncology. This compound offers a valuable tool for studying the cellular functions of Pim1 and for evaluating its therapeutic potential.
Data Presentation
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. A summary of its potency is provided in the table below, alongside data for other common Pim1 inhibitors for comparative purposes.
| Inhibitor | Target | Biochemical IC50 (nM) | Cell-Based Assay | Cell Line | Cellular IC50/EC50 (µM) |
| This compound | Pim1 | 35.13 [1][5] | Anti-proliferation | MDA-MB-231 | 8.154 [1] |
| AZD1208 | pan-Pim | 0.4 (Pim1), 5 (Pim2), 1.9 (Pim3)[6] | Phospho-BAD (Ser112) inhibition | HEK293T (overexpression) | Not specified[7] |
| SGI-1776 | pan-Pim, Flt3, Haspin | 7 (Pim1), 363 (Pim2), 69 (Pim3)[4] | Cell Growth Inhibition | MV-4-11 | Not specified[3] |
| TP-3654 | Pim1 | Not specified | Phospho-BAD inhibition | PIM-1/BAD overexpression system | 0.067[8] |
| CX-6258 | pan-Pim | 5 (Pim1), 25 (Pim2), 16 (Pim3)[6] | Anti-proliferative | A-673, Hep G2, Huh-7 | 0.057, 0.040, 0.100 (respectively, for a similar compound)[9] |
Signaling Pathway
The following diagram illustrates the central role of Pim1 in a key signaling pathway. Cytokines and growth factors activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene. The Pim1 kinase then phosphorylates downstream targets, such as BAD, to inhibit apoptosis and promote cell survival.
Caption: Pim1 Signaling Pathway leading to apoptosis inhibition.
Experimental Protocols
Cell Proliferation Assay Using a Resazurin-Based Reagent
This protocol is designed to determine the IC50 value of this compound by measuring its effect on the proliferation of a cancer cell line, such as MDA-MB-231.
Materials:
-
This compound
-
MDA-MB-231 cells (or other suitable cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 cells.
-
Seed the cells in a 96-well plate at a density of 4,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized fluorescence against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Pim1 Substrate Phosphorylation
This protocol assesses the ability of this compound to inhibit the phosphorylation of a known Pim1 substrate, such as BAD at Ser112, in intact cells.
Materials:
-
This compound
-
A suitable cell line with detectable levels of Pim1 and BAD (e.g., HEK293T overexpressing Pim1 and BAD, or a cancer cell line with high endogenous Pim1).
-
Complete growth medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-Pim1, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading and total protein levels, the membrane can be stripped and re-probed with antibodies against total BAD, Pim1, and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-BAD signal to the total BAD signal and the loading control.
-
Compare the levels of phosphorylated BAD in treated samples to the untreated control to determine the inhibitory effect of this compound.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating a Pim1 inhibitor in a cell-based assay.
Caption: Workflow for evaluating this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase inhibitor 3 - Immunomart [immunomart.com]
- 6. selleckchem.com [selleckchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Application Notes: Determining the Optimal Concentration of Pim1-IN-3 for Western Blot Analysis
Introduction
Pim1-IN-3 is a potent inhibitor of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and tumorigenesis.[1][2] As a key component of the JAK/STAT signaling pathway, Pim-1 exerts its oncogenic effects by phosphorylating various downstream targets, including c-Myc and the pro-apoptotic protein BAD.[3][4][5] Verifying the efficacy of an inhibitor like this compound in a cellular context is essential for drug development and research. Western blot analysis is a fundamental technique used to measure changes in protein expression and phosphorylation status, providing a direct readout of the inhibitor's activity.
These application notes provide a comprehensive protocol for determining the effective concentration of this compound in cell-based assays using Western blot analysis. The focus is on assessing the inhibition of Pim-1's downstream targets.
Data Presentation: Inhibitor Potency and Antibody Dilutions
The following tables summarize key quantitative data for this compound and suggested starting dilutions for relevant antibodies.
Table 1: this compound Inhibitor Activity
| Parameter | Value | Reference |
|---|---|---|
| Target | Pim-1 Kinase | [1] |
| IC₅₀ (Kinase Assay) | 35.13 nM | [1] |
| IC₅₀ (Cell Proliferation) | 8.154 µM (in MDA-MD-231 cells) | [1] |
| Tested Concentration Range | 0 - 100 µM (in MDA-MD-231 cells, 48h) |[1] |
Note: The IC₅₀ in a biochemical kinase assay is typically lower than the effective concentration required in a whole-cell assay due to factors like cell permeability and off-target effects.
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody | Host | Catalog (Example) | Recommended Dilution | Molecular Weight (kDa) |
|---|---|---|---|---|
| Pim-1 | Rabbit | Cell Signaling #2907 | 1:1000 | 34, 44 |
| Phospho-BAD (Ser112) | Rabbit | Cell Signaling #9291 | 1:1000 | 23 |
| Phospho-c-Myc (Ser62) | Rabbit | Abcam ab51156 | 1:1000 | 49-65 |
| c-Myc | Rabbit | Cell Signaling #5605 | 1:1000 | 49-65 |
| β-Actin (Loading Control) | Rabbit | Cell Signaling #8457 | 1:1000 | 42 |
Signaling Pathway and Experimental Workflow
Visualizing the Pim-1 signaling pathway and the experimental workflow is crucial for understanding the mechanism of action and the procedural steps.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for this compound Western Blot Analysis.
Experimental Protocols
This section provides a detailed methodology for assessing the efficacy of this compound.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding : Seed a human cancer cell line known to express Pim-1 (e.g., MDA-MB-231, PC3, DU145, or K562) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[6][7][8]
-
Cell Adherence : Allow cells to adhere and grow for 24 hours in standard culture conditions (e.g., 37°C, 5% CO₂).
-
Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete culture medium to achieve the final desired concentrations.
-
Concentration Range Finding : Based on the available data, a broad range is recommended for the initial experiment (e.g., 0 µM [DMSO control], 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM). The cell proliferation IC₅₀ of ~8 µM suggests an effective concentration will likely be in the low micromolar range.[1]
-
-
Treatment : Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation : Incubate the cells for a predetermined period (e.g., 24 to 48 hours) to allow for the inhibitor to take effect.[1]
Protocol 2: Western Blot Analysis of Pim-1 Inhibition
-
Cell Lysis :
-
After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation :
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE :
-
Load 20-30 µg of protein per lane onto a 4-12% gradient or 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Use BSA for blocking when detecting phosphoproteins.
-
Incubate the membrane with the primary antibody (e.g., anti-Phospho-BAD Ser112) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. (See Table 2 for suggested dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis :
-
Prepare Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To confirm equal protein loading, strip the membrane and re-probe with a loading control antibody, such as β-Actin. For phosphorylation studies, it is critical to also probe for the total, non-phosphorylated protein (e.g., total BAD) to demonstrate that the decrease in the phosphorylated form is due to kinase inhibition and not a general decrease in the target protein.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band (e.g., p-BAD) to the loading control band (β-Actin). The optimal concentration of this compound will be the one that shows a significant, dose-dependent decrease in the phosphorylation of its downstream targets compared to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. PIM1 Antibody - Novatein Biosciences [novateinbio.com]
- 4. uniprot.org [uniprot.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM1 Monoclonal Antibody (ZP003) (39-4600) [thermofisher.com]
Application Note: High-Throughput In Vitro Kinase Assay for Pim1 Using Pim1-IN-3
Audience: This document is intended for researchers, scientists, and drug development professionals involved in oncology and immunoinflammatory disease research, providing a detailed protocol for assessing the inhibitory activity of compounds against Pim1 kinase.
Introduction Pim-1 is a proto-oncogenic serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, survival, and proliferation.[1][2] Its expression is induced by a range of cytokines and growth factors through the JAK/STAT signaling pathway.[1] Overexpression of Pim1 is implicated in numerous human cancers, such as prostate cancer and hematopoietic malignancies, making it a significant target for therapeutic intervention.[1][3] Pim1 exerts its effects by phosphorylating a variety of substrates, which in turn regulate apoptosis and cell cycle.[4][5] The development of potent and selective Pim1 inhibitors is a key strategy in cancer drug discovery. Pim1-IN-3 is a potent inhibitor of Pim1 kinase, and this document provides a detailed protocol for its characterization using a luminescence-based in vitro kinase assay.[6]
Pim1 Signaling Pathway
Pim1 is a downstream effector of the JAK/STAT pathway, which is activated by various cytokines like interleukins (ILs) and interferons (IFNs).[1] Once expressed, Pim1 kinase phosphorylates a wide array of protein substrates to regulate cell survival and proliferation.[4] Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p27, and the transcription factor MYC.[5][7] By phosphorylating these targets, Pim1 promotes cell survival and advances the cell cycle.[5] Pim1 also participates in feedback loops, modulating the same pathways that lead to its expression.[2]
Caption: The Pim1 signaling pathway, illustrating upstream activation and key downstream substrates.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol details a method for measuring the activity of Pim1 kinase and its inhibition by this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[8] The luminescent signal is directly proportional to kinase activity.[8]
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the generated ADP back into ATP and uses the new ATP to produce light in a luciferase reaction.[8][9]
Materials and Reagents
| Reagent | Supplier | Catalog # |
| Pim1 Kinase Enzyme System | Promega | V4032 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human Pim1 Kinase | Cell Signaling | #7573 |
| Biotinylated Peptide Substrate (e.g., Bad (Ser112)) | Cell Signaling | #13030 |
| This compound | MedChemExpress | HY-146433 |
| ATP, 10 mM Solution | Promega | V9101 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Tris-HCl, pH 7.5 | Thermo Fisher | 15567027 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well low-volume white plates | Corning | 3572 |
Experimental Workflow
The overall workflow consists of reagent preparation, setting up the kinase reaction with the inhibitor, stopping the reaction, and detecting the signal.
Caption: Workflow for the in vitro Pim1 kinase inhibition assay.
Detailed Method
1. Reagent Preparation
-
1X Kinase Buffer: Prepare a buffer containing 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT.[8]
-
2X Substrate/ATP Mix: Prepare a solution containing the peptide substrate (e.g., 0.4 µM S6K substrate) and ATP (e.g., 100 µM) in 1X Kinase Buffer. The optimal concentrations may need to be determined empirically.[8]
-
Pim1 Enzyme Solution: Thaw the Pim1 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 20 ng/well) in 1X Kinase Buffer. The optimal enzyme concentration should be determined from an enzyme titration curve.[8]
-
This compound Serial Dilutions: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in 1X Kinase Buffer containing a final DMSO concentration of 1% to create a dose-response curve (e.g., from 1 µM to 0.01 nM).
2. Assay Procedure (384-well plate format)
-
Add 1 µl of the serially diluted this compound or vehicle control (1% DMSO) to the appropriate wells of a 384-well plate.[8]
-
Add 2 µl of the diluted Pim1 enzyme solution to each well.[8]
-
Mix the plate gently and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µl of the 2X Substrate/ATP mix to each well.[8] The final reaction volume is 5 µl.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Stop the reaction by adding 5 µl of ADP-Glo™ Reagent to each well.[8]
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.[8]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
3. Data Analysis
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background)) (where RLU is Relative Luminescence Units)
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary
The inhibitory potential of this compound is quantified by its IC₅₀ value. For comparative purposes, the IC₅₀ values of other known Pim kinase inhibitors are also presented.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC₅₀ (nM) | Assay Type |
| This compound | Pim1 | 35.13 | Biochemical |
Data sourced from MedChemExpress.[6]
Table 2: Comparative Inhibitory Activity of Selected Pim Kinase Inhibitors
| Compound | Target(s) | Pim1 IC₅₀ (nM) | Reference(s) |
| Staurosporine | Pan-kinase | 2.6 | [10] |
| SGI-1776 | Pim-1/2/3, FLT3 | 7 | [11] |
| CX-6258 | Pan-Pim | 5 | [12] |
| Quercetagetin | Pim1 | 340 | [13] |
These tables provide a clear reference for the potency of this compound and situate its activity within the context of other well-characterized inhibitors. This standardized in vitro assay protocol ensures reproducibility and allows for the effective screening and characterization of novel Pim1 kinase inhibitors.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Using Pim1-IN-3 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Pim1-IN-3 is a documented inhibitor of Pim-1 kinase.[1] However, publicly available data on its specific use in in vivo xenograft models is limited. The following application notes and protocols are based on established methodologies and data from studies using other well-characterized pan-PIM kinase inhibitors, such as AZD1208, in mouse xenograft models.[2][3][4] These protocols should serve as a comprehensive guide and be adapted as necessary for the specific properties of this compound.
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, particularly PIM1, are key regulators of cell survival, proliferation, and metabolism.[5] Overexpression of PIM1 is a hallmark of various solid and hematologic malignancies, including prostate, breast, and colon cancers, and is often associated with poor prognosis and therapeutic resistance.[6] This makes PIM1 a compelling therapeutic target. This compound is a potent inhibitor of PIM1 kinase with an IC50 of 35.13 nM.[1]
Mouse xenograft models are a cornerstone of preclinical cancer research, providing a means to evaluate the in vivo efficacy and pharmacodynamics of novel therapeutic agents like this compound. This document outlines the mechanism of action, experimental protocols, and data presentation for utilizing this compound in a mouse xenograft setting.
Mechanism of Action and Signaling Pathway
PIM1 kinase is a constitutively active enzyme whose expression is induced by various cytokines and growth factors through the JAK/STAT signaling pathway.[6] Once expressed, PIM1 phosphorylates a wide array of downstream substrates to promote cell survival and proliferation. Key substrates include the pro-apoptotic protein BAD (rendering it inactive), the cell cycle inhibitor p27 (targeting it for degradation), and the transcription factor c-MYC (enhancing its stability and activity).[2][7]
By inhibiting PIM1 kinase activity, this compound is expected to block these downstream effects, leading to the reactivation of apoptosis, cell cycle arrest, and reduced oncogenic signaling. This ultimately results in the inhibition of tumor growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pim1 Inhibition in Animal Studies
Note: There is no publicly available data on the dosing and administration of Pim1-IN-3 in animal studies. Therefore, these application notes and protocols have been created using a well-characterized and widely studied pan-Pim kinase inhibitor, AZD1208 , as a representative example. These protocols can serve as a valuable starting point for researchers designing in vivo studies with Pim kinase inhibitors.
Introduction
AZD1208 is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor that targets all three isoforms: Pim-1, Pim-2, and Pim-3.[1][2][3][4] Pim kinases are serine/threonine kinases that play crucial roles in cell proliferation, survival, and tumorigenesis, making them attractive targets for cancer therapy.[1][2] These kinases are often upregulated in various hematologic malignancies and solid tumors.[1][2][4] AZD1208 has demonstrated efficacy in preclinical animal models of acute myeloid leukemia (AML), prostate cancer, and gastric cancer by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[1][2][5][6]
Quantitative Data Summary
The following tables summarize the dosing and administration details for AZD1208 in various animal models as reported in published literature.
Table 1: AZD1208 Dosing and Administration in Mouse Xenograft Models
| Animal Model | Cancer Type | Cell Line | Dosing Regimen | Administration Route | Vehicle/Formulation | Observed Efficacy | Reference |
| CB17 SCID Mice | Acute Myeloid Leukemia (AML) | MOLM-16 | 10 mg/kg, once daily for 14 days | Oral gavage | 0.5% Hydroxypropyl methylcellulose (HPMC) | 89% tumor growth inhibition | [1] |
| CB17 SCID Mice | Acute Myeloid Leukemia (AML) | MOLM-16 | 30 mg/kg, once daily for 14 days | Oral gavage | 0.5% Hydroxypropyl methylcellulose (HPMC) | Slight tumor regression | [1] |
| Mouse Model | Prostate Cancer | Myc-CaP allografts | Not specified | Oral | Not specified | 54.3% decrease in graft growth | [5] |
| BALB/c nude mice | Gastric Cancer | SNU-638 | Not specified | Not specified | Not specified | Significant delay in tumor growth | [6] |
Table 2: Pharmacodynamic Effects of AZD1208 in MOLM-16 Xenograft Model
| Dose | Time Point | Target | Effect | Reference |
| 30 mg/kg (single dose) | Up to 12 hours | pBAD, p4EBP1, p-p70S6K | Strong suppression | [1] |
| 30 mg/kg (single dose) | 12 hours | pBAD | 72% average suppression | [1] |
| 30 mg/kg (single dose) | 24 hours | pBAD | 46% average suppression | [1] |
| 10 mg/kg (single dose) | Up to 12 hours | pBAD | Comparable suppression to 30 mg/kg | [1] |
| 3 mg/kg (single dose) | Up to 9 hours | pBAD | 40% to 60% inhibition | [1] |
Experimental Protocols
Protocol 1: General Preparation of AZD1208 for Oral Administration
This protocol provides two options for formulating AZD1208 for in vivo oral administration.
Formulation Option A (Suspension):
-
Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) in water.[1]
-
Procedure:
-
Calculate the required amount of AZD1208 and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of AZD1208 powder.
-
Gradually add the 0.5% HPMC solution to the AZD1208 powder while triturating to form a uniform suspension.
-
Ensure the suspension is homogenous before each administration.
-
Formulation Option B (Clear Solution/Suspension):
-
Solvents: Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and Saline.[7]
-
Procedure for a ≥ 5 mg/mL clear solution:
-
Prepare a stock solution of AZD1208 in DMSO (e.g., 50 mg/mL).
-
For a final volume of 1 mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Note: Always prepare fresh on the day of use.[7]
Protocol 2: Efficacy Study in a Subcutaneous AML Xenograft Mouse Model
This protocol details a typical efficacy study using AZD1208 in an AML xenograft model.[1]
-
Animal Model: Female CB17 SCID mice, 5-6 weeks old.[1]
-
Cell Line: MOLM-16 (human acute myeloid leukemia).[1]
-
Procedure:
-
Cell Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Endpoint:
-
Continue to monitor tumor growth and body weight throughout the study.
-
Euthanize animals at the end of the study or when tumors reach a predetermined maximum size, and collect tumors for further analysis.
-
-
Protocol 3: Pharmacodynamic (PD) Study in a Xenograft Model
This protocol outlines how to assess the in vivo target engagement of AZD1208.[1]
-
Animal Model and Tumor Establishment: As described in Protocol 2. Tumors should reach a size of 200-400 mm³ for PD studies.[1]
-
Procedure:
-
Dosing:
-
Administer a single dose of AZD1208 (e.g., 3, 10, or 30 mg/kg) or vehicle to tumor-bearing mice (3 mice per dose per time point).[1]
-
-
Sample Collection:
-
At various time points post-dosing (e.g., 2, 6, 9, 12, 24 hours), euthanize the mice.
-
Collect tumor tissue and blood samples (via cardiac puncture for pharmacokinetic analysis).[1]
-
-
Analysis:
-
Immediately snap-freeze tumor tissue in liquid nitrogen or lyse for protein extraction.
-
Perform immunoblot analysis or ELISA to measure the phosphorylation levels of Pim kinase substrates such as pBAD (Ser112), p4EBP1, and p-p70S6K.[1]
-
Process blood samples to collect plasma for measuring AZD1208 concentration using LC-MS/MS.[1]
-
-
Visualizations
Pim Kinase Signaling Pathway
Caption: Pim1 signaling pathway and points of inhibition by AZD1208.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. ashpublications.org [ashpublications.org]
- 5. PIM kinase inhibitor AZD1208 for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Pharmacokinetic Analysis of a Pim1 Inhibitor
Disclaimer: Publicly available in vivo pharmacokinetic data for the specific compound Pim1-IN-3 could not be located. Therefore, this document provides a representative analysis using the well-characterized pan-Pim kinase inhibitor, AZD1208 , to illustrate the principles and methodologies for the in vivo pharmacokinetic assessment of Pim1 inhibitors. These notes are intended for researchers, scientists, and drug development professionals.
Introduction
Pim1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation.[1] Its overexpression is implicated in various hematologic malignancies and solid tumors, making it an attractive target for cancer therapy.[1] The development of small molecule inhibitors against Pim1 kinase requires a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties to establish a clear relationship between drug exposure and target engagement. This document outlines the in vivo analysis of AZD1208, a potent and orally bioavailable pan-Pim kinase inhibitor, in a preclinical cancer model.
Pim1 Signaling Pathway
Pim1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim1 phosphorylates a range of downstream targets to promote cell cycle progression and inhibit apoptosis.
Caption: Pim1 Signaling Pathway and Inhibition by AZD1208.
In Vivo Pharmacokinetic and Pharmacodynamic Data of AZD1208
The following table summarizes the key in vivo pharmacokinetic and pharmacodynamic parameters of AZD1208 from a study utilizing a MOLM-16 human acute myeloid leukemia (AML) xenograft mouse model.[1]
| Parameter | Value | Units |
| Dose | 30 | mg/kg |
| Route of Administration | Oral (PO) | - |
| Frequency | Once Daily | - |
| Pharmacodynamic Effect | Strong suppression of pBAD, p4EBP1, and p-p70S6K | - |
| Duration of Effect | Up to 12 hours post-dose | hours |
| Plasma Concentration for 50% pBAD Inhibition | 241 (0.63) | ng/mL (µM) |
Experimental Protocols
Animal Model
-
Species: Mouse
-
Strain: Female CB17 SCID (Severe Combined Immunodeficient)
-
Age: 5-6 weeks
-
Supplier: Charles River Laboratories
-
Housing: Maintained under specific pathogen-free conditions. All procedures must be in compliance with protocols approved by the Institutional Animal Care and Use Committees (IACUC).
Tumor Xenograft Establishment
-
Cell Line: MOLM-16 (human AML cell line)
-
Cell Preparation: Harvest MOLM-16 cells during exponential growth phase and resuspend in an appropriate sterile buffer (e.g., PBS).
-
Implantation: Subcutaneously implant 5 x 10^6 MOLM-16 cells mixed with Matrigel into the left flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume. Begin treatment when tumor size reaches approximately 150-200 mm³.
Dosing and Sample Collection
-
Drug Formulation: Prepare AZD1208 in a suitable vehicle for oral administration.
-
Dosing: Administer AZD1208 orally at a dose of 30 mg/kg once daily. A vehicle control group should be included.
-
Blood Sampling: For pharmacokinetic analysis, collect blood samples at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein or retro-orbital bleeding).
-
Plasma Preparation: Process the collected blood to obtain plasma and store at -80°C until analysis.
-
Tumor and Tissue Harvesting: For pharmacodynamic analysis, euthanize animals at specified time points post-dose and harvest tumor tissue and other relevant organs. Snap-freeze tissues in liquid nitrogen and store at -80°C.
Bioanalytical Method
-
Plasma Analysis: Quantify the concentration of AZD1208 in plasma samples using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate standard pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Pharmacodynamic Analysis
-
Tissue Lysate Preparation: Homogenize the harvested tumor tissues to prepare protein lysates.
-
Western Blot Analysis: Perform Western blotting on the tumor lysates to assess the phosphorylation status of Pim1 downstream targets such as BAD, 4EBP1, and p70S6K. Use specific antibodies to detect both the phosphorylated and total protein levels.
-
Data Analysis: Quantify the band intensities to determine the extent of target inhibition over time and correlate it with the plasma drug concentrations.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo pharmacokinetic and pharmacodynamic analysis of a Pim1 inhibitor.
Caption: In Vivo Pharmacokinetic/Pharmacodynamic Workflow.
References
Application Note & Protocol: Assessing Cell Viability Following Treatment with Pim1-IN-3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for assessing the cytotoxic and anti-proliferative effects of Pim1-IN-3, a small molecule inhibitor of Pim1 kinase. Pim1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis, making it a significant target in cancer research.[1][2] Overexpression of Pim1 is associated with numerous malignancies, including prostate cancer, leukemia, and breast cancer.[1][3][4][5] This application note details the mechanism of the Pim1 signaling pathway and provides a step-by-step protocol for evaluating the efficacy of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay, a highly sensitive method that quantifies ATP as an indicator of metabolically active cells.[6][7]
Pim1 Signaling Pathway
Pim-1 kinase is a key downstream effector in various signal transduction pathways initiated by cytokines and growth factors.[1][8] Its expression is often regulated by the JAK/STAT signaling cascade.[1][9] Once expressed, Pim1 kinase exerts its pro-survival and pro-proliferative effects by phosphorylating a range of downstream substrates. Key functions include:
-
Inhibition of Apoptosis: Pim1 phosphorylates and inactivates the pro-apoptotic protein Bad, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-xL.[2][8][10]
-
Promotion of Cell Cycle Progression: Pim1 can phosphorylate cell cycle regulators such as Cdc25A, promoting entry into mitosis, and p21, leading to its cytoplasmic relocation and stabilization.[10]
-
Regulation of Transcription: Pim1 can phosphorylate and stabilize the c-Myc oncoprotein, enhancing its transcriptional activity and promoting cell growth.[10][11][12]
The diagram below illustrates the central role of Pim1 in these critical cellular processes.
Caption: Pim1 signaling pathway and point of inhibition by this compound.
Principle of the Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[6][13] The assay procedure involves adding a single reagent directly to the cells in culture.[7] This reagent contains a detergent to lyse the cells and release ATP, along with luciferase and luciferin. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells.[6]
Protocol: Cell Viability Assay with this compound
This protocol is optimized for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cancer cell line of interest (e.g., prostate, breast, or hematopoietic cancer cell lines known to express Pim1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound inhibitor
-
DMSO (vehicle for this compound)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well microplates (suitable for luminescence)
-
Luminometer plate reader
Experimental Workflow Diagram
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 10. uniprot.org [uniprot.org]
- 11. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim1 promotes cell proliferation and regulates glycolysis via interaction with MYC in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]
Application Notes and Protocols for Immunofluorescence Staining of Pim1 Downstream Targets with Pim1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Pim1 kinase inhibitor, Pim1-IN-3, in conjunction with immunofluorescence staining to investigate its effects on key downstream targets. The protocols outlined below are intended to facilitate the visualization and quantification of changes in protein expression and phosphorylation status in response to Pim1 inhibition.
Introduction to Pim1 Kinase and its Role in Cellular Signaling
Pim1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] It is a downstream effector of the JAK/STAT signaling pathway and is often found to be overexpressed in various cancers, making it an attractive target for therapeutic intervention.[2][3] Pim1 exerts its effects by phosphorylating a wide range of downstream substrates, thereby modulating their activity and stability. Key downstream targets include transcription factors such as c-Myc and STAT3, and components of the PI3K/Akt signaling pathway.[4][5][6]
This compound: A Tool for Investigating Pim1 Function
This compound is a small molecule inhibitor designed to specifically target the kinase activity of Pim1. By inhibiting Pim1, this compound allows for the detailed study of its role in cellular signaling pathways. Immunofluorescence staining following treatment with this compound can provide valuable insights into the inhibitor's efficacy and its impact on the localization and expression of Pim1's downstream targets. While specific quantitative data for this compound is still emerging, studies with other Pim1 inhibitors have demonstrated significant reductions in the phosphorylation of targets like STAT3 (Tyr705) and Akt, as well as alterations in c-Myc expression.[7][8]
Pim1 Signaling Pathway
The following diagram illustrates the central role of Pim1 in cellular signaling and highlights some of its key downstream effectors that can be investigated using immunofluorescence.
Caption: Pim1 signaling cascade and points of intervention by this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells of interest (e.g., cancer cell lines with known Pim1 expression) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO). Incubate for the desired time period (e.g., 6, 12, 24 hours) to assess time-dependent effects.
II. Immunofluorescence Staining Protocol
This protocol describes a general indirect immunofluorescence staining procedure. Optimization of antibody concentrations and incubation times may be required for specific cell lines and targets.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS
-
Primary Antibodies (e.g., anti-phospho-STAT3, anti-c-Myc, anti-phospho-Akt) diluted in Blocking Buffer
-
Fluorophore-conjugated Secondary Antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594) diluted in Blocking Buffer
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Workflow Diagram:
Caption: Step-by-step workflow for immunofluorescence staining.
Staining Procedure:
-
Fixation: After treatment, carefully aspirate the medium and wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular proteins, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Aspirate the blocking solution and add the diluted primary antibody solution. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Final Washes: Wash the cells twice with PBS for 5 minutes each.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Capture images using appropriate filter sets for each fluorophore.
Data Presentation and Analysis
Quantitative analysis of immunofluorescence images is crucial for obtaining robust and reproducible data. This can be achieved using image analysis software such as ImageJ/Fiji or more advanced platforms. The mean fluorescence intensity of the target protein in the nucleus and/or cytoplasm should be measured.
Table 1: Effect of this compound on the Phosphorylation of Downstream Targets
| Treatment Group | Concentration (µM) | Mean Nuclear p-STAT3 (Y705) Intensity (A.U.) | Mean Cytoplasmic p-Akt (S473) Intensity (A.U.) |
| Vehicle Control | 0 | Data | Data |
| This compound | 1 | Data | Data |
| This compound | 5 | Data | Data |
| This compound | 10 | Data | Data |
Table 2: Effect of this compound on the Expression of c-Myc
| Treatment Group | Concentration (µM) | Mean Nuclear c-Myc Intensity (A.U.) | Percentage of c-Myc Positive Cells |
| Vehicle Control | 0 | Data | Data |
| This compound | 1 | Data | Data |
| This compound | 5 | Data | Data |
| This compound | 10 | Data | Data |
Expected Outcomes
Based on studies with other Pim1 inhibitors, treatment with this compound is expected to:
-
Decrease the nuclear and/or cytoplasmic levels of phosphorylated STAT3 and Akt.[4][7][8]
-
Alter the expression and/or localization of c-Myc.[9][10][11]
-
These changes should be quantifiable and show a dose-dependent response to this compound.
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or non-specific secondary antibody binding. Increase blocking time or use a different blocking agent. Ensure thorough washing steps.
-
Weak or No Signal: Inactive primary antibody, incorrect antibody dilution, or low target protein expression. Use a validated antibody and optimize the concentration. Consider using a positive control cell line.
-
Photobleaching: Excessive exposure to excitation light. Minimize light exposure and use an anti-fade mounting medium.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of Pim1 kinase in cellular signaling and assess the inhibitor's impact on key downstream targets through immunofluorescence analysis.
References
- 1. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim1 kinase synergizes with c-MYC to induce advanced prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Pim1 Inhibition by Lentiviral shRNA Knockdown and Pim1-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed comparison of these two approaches, including their underlying mechanisms, experimental protocols, and expected outcomes. This document aims to guide researchers in selecting the most appropriate method for their specific experimental needs.
Section 1: Lentiviral shRNA Knockdown of Pim1
Lentiviral-mediated shRNA knockdown offers a robust and long-term solution for silencing Pim1 expression.[5] By integrating into the host cell genome, the lentiviral vector ensures stable expression of an shRNA molecule that targets Pim1 mRNA for degradation, leading to a sustained reduction in Pim1 protein levels.[5]
Key Applications:
-
Stable, long-term suppression of Pim1 for in vitro and in vivo studies.
-
Generation of cell lines with constitutive Pim1 knockdown.
-
Investigation of the long-term consequences of Pim1 loss on cellular phenotypes.
Summary of Quantitative Data: Lentiviral shRNA Knockdown of Pim1
| Parameter | Cell Line | Result | Reference |
| Pim1 mRNA Reduction | Salivary Adenoid Cystic Carcinoma (SACC) cells | Significant decrease after 48h and 72h | [6] |
| Pim1 Protein Reduction | Glioblastoma (LN-18) cells | PIM1S reduced to 33%, PIM1L reduced to 26% after 72h | [7] |
| Cell Proliferation | Prostate Cancer (PC-3) cells | Significant decrease | [8] |
| Apoptosis | Prostate Cancer (PC-3) cells | Induction of apoptosis | [8] |
| Cell Cycle | Prostate Cancer (PC-3) cells | Inhibition of cell-cycle progression | [8] |
| Stem Cell Marker Reduction | Glioblastoma (LN-18) cells | Nestin reduced to 44.6%, CD133 reduced to 64% after 72h | [7] |
Experimental Protocol: Lentiviral shRNA Production and Transduction
This protocol outlines the general steps for producing lentiviral particles and transducing target cells to achieve Pim1 knockdown.
Materials:
-
HEK293T packaging cells
-
Lentiviral vector encoding Pim1-specific shRNA (e.g., pLKO.1-puro)
-
Packaging plasmids (e.g., pCMV-DR8.2 and pCMV-VSV-G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Target cells for transduction
-
Hexadimethrine bromide (Polybrene)
-
Puromycin (for selection)
Procedure:
Day 0: Seed HEK293T Cells
-
Seed 8.5-9 x 10^6 HEK293T cells in a 10 cm dish in antibiotic-free growth medium to achieve ~90% confluency on the day of transfection.[9]
Day 1: Transfection
-
In a sterile tube, mix the lentiviral shRNA vector and packaging plasmids in Opti-MEM. A common ratio is 10 µg of shRNA plasmid, 10 µg of pCMV-DR8.2, and 1 µg of pCMV-VSV-G.[9]
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.[9]
-
Add the mixture dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 2: Media Change
Day 3 & 4: Viral Harvest
-
At 48 and 72 hours post-transfection, harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.[10]
-
The viral supernatant can be used immediately or stored at -80°C. For higher titers, concentration by ultracentrifugation is recommended.[9][10]
Day 5: Transduction of Target Cells
-
Seed target cells to be 50-70% confluent on the day of transduction.
-
Thaw the viral supernatant and add it to the target cells in the presence of 4-8 µg/mL of hexadimethrine bromide to enhance transduction efficiency.[11]
-
Incubate for 18-24 hours.
Day 6 onwards: Selection and Analysis
-
Replace the virus-containing medium with fresh growth medium.
-
After 24-48 hours, begin selection with puromycin at a pre-determined optimal concentration.
-
Expand the puromycin-resistant cells to establish a stable Pim1 knockdown cell line.
-
Verify Pim1 knockdown efficiency by qPCR and Western blot.
Visualizations
Section 2: Pim1-IN-3 Treatment
This compound is a small molecule inhibitor that targets the kinase activity of Pim1. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of Pim1, preventing the phosphorylation of its downstream substrates.[12] This approach offers a rapid and reversible method to study the acute effects of Pim1 inhibition.
Key Applications:
-
Acute and transient inhibition of Pim1 kinase activity.
-
Dose-response studies to determine the therapeutic window.
-
Synergistic studies in combination with other therapeutic agents.
Summary of Quantitative Data: this compound (Compound H5) Treatment
| Parameter | Assay/Cell Line | Result | Reference |
| Pim1 Kinase Inhibition (IC50) | In vitro kinase assay | 35.13 nM | [13] |
| Cell Proliferation (IC50) | MDA-MB-231 cells (48h) | 8.154 µM | [13] |
Experimental Protocol: this compound Treatment in Cell Culture
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Target cells in culture
-
Complete growth medium
-
Assay-specific reagents (e.g., for viability, apoptosis, or Western blot)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed target cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and reach exponential growth phase (typically 24 hours).
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
Downstream Analysis:
-
Following incubation, perform the desired assays:
-
Cell Viability: Use assays such as MTT, MTS, or CellTiter-Glo.
-
Apoptosis: Analyze by flow cytometry (Annexin V/PI staining) or caspase activity assays.
-
Protein Analysis: Lyse cells and perform Western blotting to assess the phosphorylation of Pim1 substrates (e.g., p-BAD, p-4E-BP1) and the expression of downstream targets.[14]
-
-
Visualizations
Section 3: Comparative Analysis
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation | Competitive inhibition of ATP binding to the kinase domain |
| Target | Pim1 mRNA | Pim1 protein (kinase activity) |
| Effect Duration | Stable and long-term | Transient and reversible |
| Onset of Effect | Slower (requires transcription, translation, and protein turnover) | Rapid |
| Specificity | Potential for off-target effects due to sequence homology | Potential for off-target effects on other kinases with similar ATP-binding sites |
| Dose Titration | More complex (requires different shRNA sequences or viral titers) | Straightforward by varying compound concentration |
| Reversibility | Generally irreversible | Reversible upon compound washout |
| Application | Ideal for studying long-term consequences of Pim1 loss | Ideal for acute inhibition and dose-response studies |
| Complexity | Higher (requires viral vector production and cell line generation) | Lower (direct application to cells) |
Discussion
The choice between lentiviral shRNA knockdown and small molecule inhibition depends on the specific research question. Lentiviral shRNA provides a powerful tool for creating stable cell lines with long-term Pim1 suppression, which is invaluable for studying the chronic effects of Pim1 loss on tumor growth and development. However, this method is more time-consuming and the potential for off-target effects must be carefully controlled for, for example by using multiple shRNA sequences targeting different regions of the Pim1 mRNA.
In contrast, this compound offers a rapid and reversible means to inhibit Pim1's enzymatic function. This is particularly useful for dissecting the immediate signaling events downstream of Pim1 and for performing high-throughput screening or dose-response analyses. A key consideration for small molecule inhibitors is their selectivity. While this compound is a potent Pim1 inhibitor, its activity against other kinases should be considered when interpreting results.
Conclusion
Both lentiviral shRNA knockdown and treatment with this compound are effective methods for interrogating the function of Pim1 in cancer biology. The detailed protocols and comparative data presented in these application notes are intended to assist researchers in designing and executing experiments that will yield clear and interpretable results, ultimately advancing our understanding of Pim1 as a therapeutic target.
References
- 1. manuals.cellecta.com [manuals.cellecta.com]
- 2. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM-1 gene RNA interference induces growth inhibition and apoptosis of prostate cancer cells and suppresses tumor progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.org [mdanderson.org]
- 10. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 慢病毒转导实验方案 [sigmaaldrich.com]
- 12. rcsb.org [rcsb.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pim 1 kinase inhibitor ETP-45299 suppresses cellular proliferation and synergizes with PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.stanford.edu [web.stanford.edu]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for Pim1-IN-3 Target Engagement in Live Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and quantifying the interaction of the inhibitor Pim1-IN-3 with its target, the Pim1 kinase, within a live-cell context. Detailed protocols for two prominent target engagement assays, the NanoBRET™ Target Engagement (TE) Assay and the Cellular Thermal Shift Assay (CETSA), are provided to enable researchers to directly measure the binding of this compound to Pim1 in its native cellular environment.
Introduction to Pim1 Kinase and Target Engagement
Pim1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3] Its expression is often upregulated in various cancers, making it an attractive therapeutic target.[4][5] Target engagement assays are essential tools in drug discovery to verify that a drug candidate interacts with its intended target in a physiologically relevant setting.[6][7] Measuring target engagement in live cells provides more accurate data on compound potency and cellular permeability compared to traditional biochemical assays.[8][9]
Pim1 Signaling Pathway
Pim1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4][10] Once expressed, Pim1 is constitutively active and phosphorylates a range of downstream substrates to regulate cellular processes.
Caption: Simplified Pim1 signaling pathway and the inhibitory action of this compound.
Quantitative Data for Pim1 Inhibitors
Table 1: Biochemical and Cellular Potency of Pim-1 Kinase Inhibitor 3
| Compound | Assay Type | Target | IC50 | Cell Line | Reference |
| Pim-1 kinase inhibitor 3 | Biochemical | Pim1 | 35.13 nM | - | [11][12] |
| Pim-1 kinase inhibitor 3 | Cellular (Anti-proliferative) | - | 8.154 µM | MDA-MB-231 | [11][12] |
Table 2: Potency of Other Pim1 Inhibitors in Cellular Assays
| Inhibitor | Assay Type | Target | IC50/EC50 | Cell Line | Reference |
| AZD1208 | Cellular Phosphorylation | Pim1 | - | HEK293T | [5] |
| Quercetagetin | Cellular Activity | Pim1 | 5.5 µM (ED50) | RWPE2 | [3][13] |
| SGI-1776 | Biochemical | Pim1 | 7 nM | - | [14][15] |
Experimental Protocols
NanoBRET™ Target Engagement (TE) Assay
The NanoBRET™ TE assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[16][17] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Caption: Workflow for the NanoBRET Pim1 Target Engagement Assay.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293T cells with a plasmid encoding a NanoLuc®-Pim1 fusion protein and a transfection carrier DNA.
-
Culture the cells for 18-24 hours to allow for protein expression.[17]
-
-
Cell Seeding:
-
Trypsinize and resuspend the transfected cells in Opti-MEM.
-
Seed the cells into a 96-well or 384-well white assay plate at a density of 2 x 10^5 cells/mL.[17]
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound in Opti-MEM to a 10x final concentration.
-
Add the diluted compound to the assay plate.
-
-
Tracer Addition:
-
Prepare the NanoBRET™ tracer at a 20x final concentration in the provided tracer dilution buffer.
-
Add the tracer to the assay plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.[17]
-
-
Detection:
-
Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.
-
Add the substrate solution to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).[17]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[6][7] When a compound binds to its target protein, it often stabilizes the protein, leading to a higher melting temperature. This change can be quantified by heating the cells to various temperatures, lysing them, and then measuring the amount of soluble protein remaining.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 17. eubopen.org [eubopen.org]
Troubleshooting & Optimization
Troubleshooting Pim1-IN-3 insolubility in aqueous buffers
Welcome to the technical support center for Pim1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this compound, with a specific focus on its solubility in aqueous buffers.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound, like many small molecule kinase inhibitors, exhibits poor solubility in purely aqueous solutions.[1][2][3] Direct dissolution in aqueous buffers is not recommended. You must first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO). Please refer to the experimental protocol below for detailed instructions.
Q2: I dissolved this compound in DMSO, but it precipitated immediately after I diluted it into my aqueous experimental buffer. How can I prevent this?
A2: This is a common issue when the final concentration of the inhibitor in the aqueous buffer exceeds its solubility limit or when the percentage of the organic co-solvent is too low.
-
Check Final Concentration: Ensure your final working concentration is within the soluble range for your specific buffer system. See the solubility data in Table 1.
-
Increase Co-solvent Percentage: The final concentration of DMSO in your aqueous buffer should ideally be between 0.1% and 1%. Be aware that high concentrations of DMSO can affect experimental results.
-
Use a Surfactant: Consider including a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), in your final buffer to improve compound solubility.[4]
-
pH Adjustment: The solubility of some kinase inhibitors can be pH-dependent.[2] Ensure the pH of your buffer is optimal. For this compound, a pH range of 6.5-7.5 is recommended.
Q3: My prepared stock solution of this compound in DMSO looks cloudy. Is it usable?
A3: A cloudy stock solution indicates that the compound has not fully dissolved or has precipitated out of solution, possibly due to low temperature or solvent impurities.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes.
-
Sonication: Use a bath sonicator for a few minutes to aid dissolution.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
If the solution remains cloudy after these steps, it is recommended to prepare a fresh stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: Once reconstituted in an organic solvent like DMSO, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.
Q2: What is Pim1 kinase and what is its role?
A2: Pim-1 is a proto-oncogenic serine/threonine protein kinase involved in regulating cell cycle progression, proliferation, and apoptosis.[6][7] Its expression is induced by various cytokines through the JAK/STAT signaling pathway.[8][9] Overexpression of Pim1 is associated with several types of cancer, making it a significant target for drug development.[7]
Q3: How does this compound inhibit Pim1 kinase?
A3: this compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the Pim1 kinase, preventing the phosphorylation of its downstream substrates and thereby blocking its biological activity.[5]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and buffer systems. These values are approximate and may vary slightly based on temperature and buffer composition.
| Solvent / Buffer System | Maximum Solubility (Approx.) | Notes |
| 100% DMSO | > 10 mM | Recommended for primary stock solution. |
| 100% Ethanol | ~1 mM | Lower solubility compared to DMSO. |
| PBS (pH 7.4) | < 1 µM | Practically insoluble. |
| PBS (pH 7.4) + 0.5% DMSO | ~10 µM | Co-solvent significantly improves solubility. |
| PBS (pH 7.4) + 1% DMSO | ~25 µM | Higher co-solvent percentage further aids solubility. |
| Cell Culture Media + 10% FBS + 0.5% DMSO | ~15 µM | Serum proteins can sometimes aid in solubilization. |
Table 1. Solubility of this compound in Common Laboratory Solvents and Buffers.
Experimental Protocol: Preparation of this compound Working Solution
This protocol describes the standard procedure for preparing a working solution of this compound for use in typical cell-based assays or kinase assays.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Target aqueous buffer (e.g., PBS, Kinase Assay Buffer, Cell Culture Medium)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the volume of DMSO required to dissolve the entire vial of this compound to a final concentration of 10 mM. (Molecular Weight of this compound is assumed to be 339.43 g/mol for this example[10]).
-
Add the calculated volume of DMSO directly to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C or sonicate. The solution should be clear and free of particulates.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize pipetting errors, prepare an intermediate dilution from the 10 mM stock. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
-
Prepare the Final Working Solution:
-
Determine the final concentration of this compound needed for your experiment (e.g., 10 µM).
-
Add the required volume of the 10 mM (or 1 mM) stock solution to your pre-warmed aqueous buffer. Crucially, add the inhibitor stock to the buffer while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.
-
Ensure the final DMSO concentration does not exceed a level that affects your specific assay (typically ≤1%).
-
Example Calculation: To make 1 mL of a 10 µM working solution in PBS from a 10 mM stock:
-
Volume of 10 mM stock needed = (10 µM * 1000 µL) / 10,000 µM = 1 µL
-
Add 1 µL of the 10 mM this compound stock to 999 µL of PBS.
-
The final DMSO concentration will be 0.1%.
Visualizations
Below are diagrams illustrating key workflows and biological pathways relevant to the use of this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified Pim1 signaling pathway and point of inhibition.
References
- 1. iris.hi.is [iris.hi.is]
- 2. researchgate.net [researchgate.net]
- 3. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 10. Pim-1 kinase inhibitor 3 - Immunomart [immunomart.com]
Optimizing Pim1-IN-3 Concentration for Maximum Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Pim1-IN-3 in their experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the PIM1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3] PIM1 is often overexpressed in various cancers and is involved in signaling pathways such as the JAK/STAT and PI3K/AKT pathways.[4][5][6] this compound exerts its effect by binding to the ATP-binding pocket of the PIM1 kinase, thereby preventing the phosphorylation of its downstream substrates.[7] This inhibition leads to the induction of apoptosis and the suppression of cell proliferation in cancer cells that are dependent on PIM1 signaling.[8][9]
Q2: I am not observing the expected level of inhibition with this compound. What are the possible reasons?
A2: Several factors could contribute to suboptimal inhibition. Firstly, the concentration of this compound may not be optimal for your specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 value. Secondly, the expression level of PIM1 in your cell model might be low, rendering it less dependent on PIM1 signaling for survival.[8] We recommend verifying PIM1 expression levels via Western blot or qPCR. Lastly, issues with the compound itself, such as degradation due to improper storage or handling, could be a factor. Ensure the compound is stored as recommended and is freshly diluted for each experiment.
Q3: Is this compound cytotoxic to all cell lines? How can I assess cytotoxicity?
A3: The cytotoxic effect of this compound is most pronounced in cell lines that exhibit "PIM1 addiction," meaning their survival and proliferation are highly dependent on PIM1 kinase activity.[8] To assess cytotoxicity in your specific cell line, a cell viability assay such as the MTT or CellTiter-Glo® assay is recommended.[9] These assays will help you determine the concentration range at which this compound effectively inhibits cell growth without causing non-specific toxicity. It is also advisable to include a positive control for apoptosis, such as staurosporine, and a negative control (vehicle-treated cells).
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed to be a selective PIM1 inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[10][11] It is crucial to use the lowest effective concentration to minimize these effects. To assess the selectivity of this compound in your system, you can perform a kinase profiling assay against a panel of other kinases.[12][13] Additionally, observing the phosphorylation status of known downstream targets of PIM1, such as BAD, can help confirm on-target activity.[9]
Troubleshooting Guides
Problem 1: Suboptimal Inhibition or High IC50 Value
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 100 µM). |
| Low PIM1 Expression | Verify PIM1 protein levels in your cell line using Western blot. Compare to a positive control cell line known to have high PIM1 expression. |
| Compound Instability | Ensure this compound is stored correctly and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| High Cell Density | Optimize cell seeding density. Overly confluent cells may be less sensitive to inhibitors. |
| Assay Interference | Ensure that the inhibitor solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |
Problem 2: Significant Cytotoxicity in Control Cells
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Lower the concentration range in your experiments. Use concentrations around the determined IC50 value. |
| Solvent Toxicity | Test the effect of the solvent (e.g., DMSO) alone on cell viability at the highest concentration used in your experiment. |
| Off-Target Effects | Use a lower, more selective concentration of this compound. Consider using a structurally different PIM1 inhibitor as a control to see if the toxicity is target-specific. |
| Contamination | Check for cell culture contamination (e.g., mycoplasma), which can increase cellular stress and sensitivity to cytotoxic agents. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various PIM1 inhibitors from published studies. Note that these values are cell-line and assay-dependent and should be used as a reference for designing your own experiments.
| Inhibitor | Target(s) | IC50 / Effective Concentration | Cell Line / Assay | Reference |
| This compound (Compound H5) | PIM1 | IC50: 35.13 nM (biochemical) | - | [14] |
| IC50: 8.154 µM (antiproliferative) | MDA-MB-231 | [14] | ||
| PIM1-IN-1 (Compound 42) | PIM1, PIM3 | IC50: 7 nM (PIM1), 70 nM (PIM3) | Biochemical | [11] |
| GI50: 1.48 µM | SKMEL-19 | [11] | ||
| AZD1208 | pan-PIM | - | - | [8][15] |
| SGI-1776 | pan-PIM, FLT3 | IC50: 7 nM (Pim-1), 363 nM (Pim-2), 69 nM (Pim-3) | Biochemical | [16][17] |
| Quercetagetin | PIM1 | IC50: 0.34 µM | Biochemical | [18] |
Experimental Protocols
Protocol 1: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 100 µM to 1 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for a period relevant to your experimental question (e.g., 48-72 hours).
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PIM1 Target Engagement (p-BAD)
Objective: To confirm that this compound is engaging its target by observing the phosphorylation status of a known downstream substrate, BAD.[9]
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-BAD (Ser112), anti-total BAD, anti-PIM1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-BAD) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe for total BAD, PIM1, and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess total protein levels. Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Visualizations
Caption: The Pim-1 signaling pathway is activated by cytokines, leading to the inhibition of apoptosis and promotion of cell proliferation.
Caption: A troubleshooting workflow for addressing suboptimal inhibition by this compound.
Caption: An experimental workflow for determining the optimal concentration of this compound.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com.br [promega.com.br]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
How to minimize Pim1-IN-3 off-target effects in experiments
Welcome to the technical support center for Pim1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental challenges, with a focus on minimizing off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, particularly those related to unexpected or off-target effects.
Issue 1: Unexpected Phenotype Observed Not Consistent with Pim-1 Inhibition
| Potential Cause | Suggested Solution |
| Off-target kinase inhibition: this compound may be inhibiting other kinases structurally similar to Pim-1. | 1. Perform a kinase selectivity profile: Screen this compound against a broad panel of kinases to identify potential off-targets. 2. Use a structurally distinct Pim-1 inhibitor: Compare the phenotype observed with this compound to that of a different class of Pim-1 inhibitor to see if the effect is consistent. 3. Perform a rescue experiment: If the off-target is known, try to rescue the phenotype by overexpressing the off-target protein. |
| Compound-specific toxicity: The observed phenotype might be due to cellular toxicity unrelated to kinase inhibition. | 1. Perform a dose-response curve: Determine the concentration range where this compound specifically inhibits Pim-1 without causing general toxicity. 2. Use a negative control compound: A structurally similar but inactive analog of this compound can help differentiate specific from non-specific effects. |
| Activation of compensatory signaling pathways: Inhibition of Pim-1 can sometimes lead to the upregulation of other survival pathways. | 1. Perform pathway analysis: Use techniques like Western blotting or phospho-kinase arrays to examine the activation state of key signaling pathways (e.g., PI3K/Akt/mTOR, JAK/STAT) following this compound treatment.[1][2] |
Issue 2: Inconsistent Results Between Biochemical and Cellular Assays
| Potential Cause | Suggested Solution |
| Poor cell permeability: this compound may not be efficiently entering the cells. | 1. Perform a cellular uptake assay. 2. Increase incubation time or concentration (while monitoring for toxicity). |
| Cellular metabolism of the compound: The inhibitor may be inactivated or modified within the cell. | 1. Analyze compound stability in cell culture media and cell lysates. |
| Lack of on-target engagement in cells: The inhibitor may not be binding to Pim-1 in the cellular environment. | 1. Perform a Cellular Thermal Shift Assay (CETSA): This will confirm that this compound is binding to and stabilizing Pim-1 in intact cells. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of Pim-1 inhibitors?
A1: The off-target profiles of Pim-1 inhibitors are specific to their chemical scaffolds. For example, some inhibitors with an imidazo[1,2-b]pyridazine core, a common scaffold for kinase inhibitors, may show cross-reactivity with other kinases that have a similar ATP-binding pocket.[3][4][5] It is crucial to determine the specific off-target profile for this compound.
Q2: How can I select the optimal concentration of this compound for my experiments?
A2: The optimal concentration should be determined empirically for each cell line and assay. We recommend performing a dose-response curve to determine the IC50 for Pim-1 inhibition in your system. It is advisable to use the lowest concentration that gives the desired on-target effect to minimize the risk of off-target activities.
Q3: What are appropriate negative and positive controls for my experiments?
A3:
-
Negative Controls:
-
Vehicle control (e.g., DMSO).
-
A structurally related but inactive compound.
-
A cell line with Pim-1 knocked out or knocked down to confirm that the observed effect is Pim-1 dependent.
-
-
Positive Controls:
Q4: How can I confirm that this compound is engaging Pim-1 in my cells?
A4: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in a cellular context. This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of Pim-1 in the presence of this compound indicates direct binding.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of several known Pim-1 inhibitors. This data can be used for comparison and as a reference for expected potency.
| Inhibitor | Pim-1 IC50 | Pim-2 IC50 | Pim-3 IC50 | Notes |
| Pim-1 kinase inhibitor 3 (Compound H5) | 35.13 nM | Not Reported | Not Reported | Potent Pim-1 inhibitor.[8] |
| AZD1208 | 0.4 nM | 5 nM | 1.9 nM | A potent, orally available pan-Pim kinase inhibitor.[6] |
| SGI-1776 | 7 nM | 363 nM | 69 nM | Also inhibits Flt3.[7] |
| TCS PIM-1 1 | 50 nM | >20,000 nM | Not Reported | Selective for Pim-1 over Pim-2 and MEK1/2.[9] |
| Quercetagetin | 340 nM | Not Reported | Not Reported | A moderately potent and selective Pim-1 inhibitor.[10] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Pim-1
This protocol is adapted from standard radiometric and luminescence-based kinase assays.[11][12][13]
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Pim-1 substrate (e.g., S6Ktide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the diluted this compound or vehicle (DMSO).
-
Add 2 µl of Pim-1 enzyme solution to each well.
-
Add 2 µl of a mixture of the Pim-1 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is based on established CETSA methodologies.[14][15][16][17]
Materials:
-
Cells expressing Pim-1
-
This compound
-
Cell lysis buffer
-
PBS
-
Thermal cycler
-
Western blot reagents (primary antibody against Pim-1, secondary antibody)
Procedure:
-
Treat cultured cells with this compound or vehicle for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and divide into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Pim-1 at each temperature by Western blotting.
-
Plot the band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Caption: Simplified Pim-1 signaling pathway and the point of inhibition by this compound.
References
- 1. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pure.psu.edu [pure.psu.edu]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Pim-1 Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Pim-1 inhibitors, with a focus on Pim1-IN-3. Please note that publicly available information specifically detailing the selectivity and off-target effects of "this compound" is limited. Therefore, this guidance is based on the broader class of Pim-1 kinase inhibitors and may require adaptation for your specific experimental context.
I. FAQs: Understanding Pim-1 and its Inhibition
Q1: What is the primary function of Pim-1 kinase?
Pim-1 is a serine/threonine kinase that plays a crucial role in regulating cell survival, proliferation, and apoptosis.[1][2] It is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][3] Pim-1 exerts its effects by phosphorylating a range of downstream targets, including proteins involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD).[4]
Q2: How does this compound and other Pim-1 inhibitors work?
Pim-1 inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the Pim-1 kinase, preventing it from transferring a phosphate group to its substrates.[5] This inhibition blocks the downstream signaling pathways that promote cell survival and proliferation, making these inhibitors attractive as potential anti-cancer agents.[6]
Q3: What are the expected outcomes of successful Pim-1 inhibition in a cellular context?
Successful inhibition of Pim-1 kinase activity is expected to lead to:
-
Decreased phosphorylation of Pim-1 substrates: A key indicator is the reduced phosphorylation of BAD at Ser112.
-
Cell cycle arrest: Inhibition of Pim-1 can lead to the stabilization of cell cycle inhibitors like p27, causing cells to arrest in the G1 phase.
-
Induction of apoptosis: By preventing the inactivation of pro-apoptotic proteins like BAD, Pim-1 inhibition can trigger programmed cell death.
-
Reduced cell proliferation and viability: Consequently, a decrease in the overall number of viable cells is anticipated.
II. Troubleshooting Guides for Unexpected Results
Problem 1: No significant decrease in cell viability or proliferation after this compound treatment.
| Possible Cause | Recommended Troubleshooting Steps |
| Inactive Compound | - Verify the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. - Ensure proper storage conditions (e.g., temperature, light protection) to prevent degradation. - Test a fresh batch of the inhibitor. |
| Suboptimal Inhibitor Concentration | - Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Published IC50 values may not be directly transferable. - Titrate the inhibitor concentration over a wide range (e.g., 10 nM to 10 µM). |
| Cell Line Insensitivity | - Confirm Pim-1 expression in your cell line via Western blot or qPCR. Cell lines with low or absent Pim-1 expression are unlikely to respond. - Consider that some cell lines may have redundant survival pathways that compensate for Pim-1 inhibition. |
| Rapid Inhibitor Metabolism | - Increase the frequency of media changes with fresh inhibitor to maintain an effective concentration. - If possible, measure the intracellular concentration of this compound over time. |
| Acquired Resistance | - For long-term studies, be aware of potential resistance mechanisms, such as the upregulation of alternative survival pathways.[7] |
Problem 2: Contradictory results between kinase assays and cellular assays.
| Possible Cause | Recommended Troubleshooting Steps |
| Poor Cell Permeability | - this compound may be potent in a cell-free kinase assay but may not efficiently cross the cell membrane. - Consider using a different Pim-1 inhibitor with known good cell permeability for comparison. |
| Inhibitor Efflux | - Some cancer cells overexpress efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell.[6] - Co-treatment with an efflux pump inhibitor (e.g., verapamil) can help to investigate this possibility. |
| Off-Target Effects in Cells | - The inhibitor might have off-target effects that counteract its Pim-1 inhibitory activity in a cellular context. - Perform a broader kinase panel screening to identify potential off-target kinases of this compound. |
Problem 3: Increased Pim-1 protein expression after inhibitor treatment.
| Possible Cause | Recommended Troubleshooting Steps |
| Feedback Loop Inhibition | - Pim-1 is part of a negative feedback loop that regulates the JAK/STAT pathway. Inhibition of Pim-1 kinase activity can sometimes lead to a compensatory upregulation of its own expression.[1] - Perform a time-course experiment to monitor Pim-1 protein levels after treatment. |
| Inhibition of Proteasomal Degradation | - Some kinase inhibitors have been shown to interfere with the proteasomal degradation of their target protein, leading to its accumulation.[7] - Treat cells with a proteasome inhibitor (e.g., MG132) as a positive control for protein accumulation. |
III. Experimental Protocols
A. In Vitro Pim-1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and measures the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant Pim-1 kinase
-
Pim-1 substrate (e.g., BAD peptide)
-
This compound
-
ATP
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilutions. Include a no-inhibitor control (DMSO vehicle).
-
Add 5 µL of a 2X kinase/substrate mix (containing Pim-1 kinase and BAD peptide in kinase buffer) to each well.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final reaction volume is 10 µL.
-
Incubate at 30°C for 1 hour.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value.
| Component | Final Concentration |
| Pim-1 Kinase | 1-5 ng/µL |
| BAD Peptide | 100 µM |
| ATP | 10 µM |
| This compound | Variable |
B. Western Blot for Phospho-BAD (Ser112)
This protocol allows for the assessment of Pim-1 activity in a cellular context.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total BAD and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
C. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
IV. Visualizations
Caption: Simplified Pim-1 signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 targeted degradation prevents the emergence of chemoresistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pim1-IN-3 degradation and stability in culture media
Welcome to the technical support center for Pim1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound in typical cell culture environments. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the effective application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions and cell culture media?
Currently, there is limited publicly available data specifically detailing the stability of this compound in aqueous solutions or cell culture media. As a small molecule inhibitor, its stability can be influenced by factors such as pH, temperature, light exposure, and the presence of enzymes in the serum supplement. It is recommended to prepare fresh solutions for each experiment or to conduct a stability assessment under your specific experimental conditions.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, to prepare a concentrated stock solution.[1] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions, dilute the stock solution in your desired culture medium immediately before use.
Q3: What are the potential degradation pathways for this compound in culture media?
While specific degradation pathways for this compound have not been extensively documented, small molecules with pyrazolopyrimidine scaffolds can be susceptible to hydrolysis.[2][3] Additionally, components in serum, such as esterases, could potentially metabolize the inhibitor. Photodegradation may also occur with prolonged exposure to light.
Q4: How can I determine if my this compound has degraded?
A decrease in the expected biological activity, such as a reduced inhibition of Pim1 kinase activity or a diminished effect on downstream signaling pathways, may indicate degradation. For a quantitative assessment, analytical methods like High-Performance Liquid Chromatography (HPLC) can be employed to measure the concentration of the intact compound over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Perform a time-course experiment to assess the stability of this compound in your specific culture medium (see Experimental Protocol below). |
| Loss of inhibitory activity over time | Hydrolysis or enzymatic degradation of the compound. | Minimize the incubation time of this compound in serum-containing media. Consider using serum-free media for short-term experiments if compatible with your cell line. |
| Precipitation of the compound in media | Poor solubility at the working concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is kept to a minimum (typically <0.5%) and does not affect cell viability. Sonication may help to dissolve the compound in the stock solution. |
| Variability between different batches of the inhibitor | Differences in compound purity or handling. | Purchase this compound from a reputable supplier and always refer to the certificate of analysis. Handle the solid compound and stock solutions as recommended by the manufacturer. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate modifier)
-
Incubator (set to your experimental temperature, e.g., 37°C)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solution into your cell culture medium (e.g., to a final concentration of 10 µM). Prepare solutions in both serum-free and serum-containing media.
-
Timepoint 0: Immediately after preparation, take an aliquot of each working solution. This will serve as your baseline (t=0) measurement.
-
Incubation: Incubate the remaining working solutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from each incubated solution.
-
Sample Preparation:
-
For each aliquot, precipitate any proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate this compound from any potential degradation products. This may involve optimizing the mobile phase composition and gradient.
-
Inject the prepared samples onto the HPLC system.
-
Monitor the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining compound against time to determine the stability profile and estimate the half-life (t1/2) of this compound in your culture media.
-
Visual Guides
Below are diagrams to illustrate key concepts related to Pim1 signaling and experimental workflows.
Caption: Simplified Pim1 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pim-1 Inhibitors in Cancer Cell Lines
Disclaimer: This technical support guide addresses resistance to the general class of Pim-1 kinase inhibitors. Specific information regarding a compound named "Pim1-IN-3" was not available in the public domain at the time of this writing. The principles and troubleshooting strategies outlined here are based on published research on well-characterized Pim-1 inhibitors and are expected to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pim-1 inhibitors?
Pim-1 is a constitutively active serine/threonine kinase that does not require a regulatory domain for its function.[1][2] It plays a crucial role in promoting cell survival, proliferation, and migration by phosphorylating a wide range of downstream substrates.[3][4] These substrates are involved in key cellular processes such as cell cycle progression (e.g., p21Waf1/Cip1, p27Kip1, CDC25A) and apoptosis (e.g., BAD).[5][6][7] Pim-1 inhibitors typically function as ATP-competitive compounds, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.[3]
Q2: My cancer cell line is showing reduced sensitivity to a Pim-1 inhibitor. What are the potential resistance mechanisms?
Resistance to Pim-1 inhibitors can arise from several factors:
-
Stabilization of PIM1 Protein: Inhibition of PIM1 kinase activity has been shown to lead to the stabilization of the PIM1, PIM2, and PIM3 proteins. This increased protein level can counteract the inhibitory effect of the drug.[8]
-
Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating parallel survival pathways. Common compensatory mechanisms include the activation of the PI3K/AKT/mTOR and JAK/STAT pathways, which share some downstream substrates with the PIM kinase pathway.[9][10]
-
Upregulation of Drug Efflux Pumps: Pim-1 has been implicated in the regulation of drug transporters like P-glycoprotein (Pgp/MDR1) and Breast Cancer Resistance Protein (BCRP).[5][11] Overexpression of these transporters can lead to increased efflux of the Pim-1 inhibitor from the cell, reducing its intracellular concentration and efficacy.
-
Synergistic Oncogenic Signaling: Co-expression of PIM1 with other oncogenes, such as c-MYC, can create a strong tumorigenic signaling network that is less susceptible to the inhibition of a single pathway.[3][12]
Q3: Are there established strategies to overcome resistance to Pim-1 inhibitors?
Yes, several strategies have been investigated to overcome resistance, with combination therapy being the most prominent approach. The rationale is to simultaneously block the primary target and the compensatory resistance pathways.[9] Effective combinations include:
-
Co-targeting Parallel Survival Pathways: Combining Pim-1 inhibitors with inhibitors of the PI3K/AKT/mTOR or JAK/STAT pathways has shown synergistic effects in preclinical models.[9][10]
-
Combination with Chemotherapy: Pim-1 inhibitors can re-sensitize chemoresistant cancer cells to taxane-based therapies.[5] This is partly due to the inhibition of drug efflux pumps.
-
Targeting Apoptosis Pathways: Combining Pim-1 inhibitors with BCL-2 inhibitors can enhance the induction of apoptosis.
-
Immunotherapy Combinations: PIM kinases are involved in modulating the tumor microenvironment and promoting immune evasion. Combining PIM inhibitors with immunotherapy, such as PD-1 inhibitors, has shown promise in preclinical models by enhancing T-cell persistence and anti-tumor activity.[1][13]
-
Targeted Degradation (PROTACs): An emerging strategy is the use of Proteolysis Targeting Chimeras (PROTACs) that are designed to specifically target PIM kinases for degradation via the ubiquitin-proteasome pathway. This approach can be more potent than simple inhibition of the kinase activity.[8]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Decreased cell death in response to Pim-1 inhibitor treatment over time. | Development of acquired resistance through stabilization of PIM1 protein or activation of compensatory pathways. | 1. Confirm PIM1 protein levels: Perform a Western blot to check if PIM1 protein levels are elevated in the resistant cells compared to the parental line. 2. Investigate compensatory pathways: Analyze the activation status of key survival pathways like PI3K/AKT (p-AKT, p-mTOR) and JAK/STAT (p-STAT3, p-STAT5) via Western blot. 3. Consider combination therapy: Based on the pathway analysis, introduce a second inhibitor (e.g., a PI3K or STAT inhibitor) to see if sensitivity is restored. |
| Initial lack of response to the Pim-1 inhibitor in a new cell line. | Intrinsic resistance due to pre-existing high activity of parallel survival pathways or low dependence on PIM1 signaling. | 1. Assess PIM1 expression: Determine the baseline expression level of PIM1 in the cell line. Cell lines with low PIM1 expression may not be sensitive to its inhibition. 2. Profile key oncogenic pathways: Characterize the mutational status and activity of major cancer-related pathways (e.g., PI3K/AKT, RAS/MAPK). 3. Evaluate synergy with other inhibitors: Perform a combination screen with a panel of inhibitors targeting other known cancer drivers. |
| Discrepancy between in vitro and in vivo efficacy. | Poor pharmacokinetic properties of the inhibitor, or the tumor microenvironment in vivo providing survival signals that bypass PIM1 inhibition. | 1. Review pharmacokinetic data: If available, check the in vivo stability, and bioavailability of the inhibitor. 2. Analyze the tumor microenvironment: Investigate the expression of cytokines and growth factors in the tumor microenvironment that might activate parallel survival pathways. 3. Consider combination with immunotherapy: PIM inhibitors can modulate the immune response, so combining them with checkpoint inhibitors might enhance in vivo efficacy.[1][13] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Pim-1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Pim-1 Inhibitor | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | Compound 6g | 4.6 ± 0.2 | [14] |
| HCT-116 | Colon Cancer | Compound 6b | 5.9 ± 0.1 | [14] |
| MCF-7 | Breast Cancer | Compound 6e | 7.2 ± 0.2 | [14] |
| MCF-7 | Breast Cancer | Compound 6d | 12.6 ± 0.2 | [14] |
| Leukemia Cells | Leukemia | Novel Inhibitor | 0.150 | [15] |
Table 2: In Vivo Efficacy of Pim-1 Inhibition
| Cancer Model | Treatment | Outcome | Reference |
| Melanoma Mouse Model | Adoptive T-cell Transfer + PIMi + PD-1i | Quadrupled survival vs. ACT alone | [13] |
| Ovarian Cancer Xenograft | PIM1 shRNA | Significantly inhibited tumor growth | [12] |
| Prostate Cancer Xenograft | PIM1 Overexpression | Larger tumor formation | [12] |
Experimental Protocols
1. Western Blot Analysis for PIM1 and Downstream Signaling
This protocol is for assessing the protein levels of PIM1 and the phosphorylation status of its downstream targets or compensatory pathways.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the Pim-1 inhibitor or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Load samples onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-PIM1, anti-p-BAD (Ser112), anti-p-AKT (Ser473), anti-p-STAT3 (Tyr705), anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
2. Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of Pim-1 inhibitors, alone or in combination, on cell proliferation.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the Pim-1 inhibitor, a second inhibitor (for combination studies), or both. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
3. siRNA-mediated Knockdown of PIM1
This protocol is for transiently reducing the expression of PIM1 to validate its role in a specific cellular phenotype.
-
Seed cells in a 6-well plate so they will be 30-50% confluent at the time of transfection.
-
Prepare the transfection mix:
-
Dilute PIM1-targeting siRNA or a non-targeting control siRNA in serum-free medium.
-
Dilute a lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Add the transfection complexes to the cells.
-
Incubate for 4-6 hours, then replace with complete growth medium.
-
Harvest cells 48-72 hours post-transfection for downstream analysis (e.g., Western blot to confirm knockdown, cell viability assay).
Signaling Pathways and Experimental Workflows
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
Caption: Logical workflow of resistance development and mitigation.
Caption: Troubleshooting workflow for Pim-1 inhibitor resistance.
References
- 1. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. PIM1 targeted degradation prevents the emergence of chemoresistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-based combinations with Pim kinase inhibitors in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim1 promotes cell proliferation and regulates glycolysis via interaction with MYC in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
Cell line specific responses to Pim1-IN-3
Welcome to the technical support center for Pim1-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent Pim-1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound H5, is a potent and selective inhibitor of the Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Pim-1 is often overexpressed in various cancers, making it an attractive therapeutic target. This compound exerts its effect by binding to the ATP-binding pocket of Pim-1, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the primary cellular effects of this compound?
This compound has been shown to inhibit the proliferation of cancer cells. For example, in the triple-negative breast cancer (TNBC) cell line MDA-MB-231, it exhibits anti-proliferative activity. The cellular response to this compound can be cell-line specific and is often correlated with the level of Pim-1 expression and the dependence of the cells on Pim-1 signaling for survival and growth.
Q3: What is the selectivity profile of this compound?
This compound is a potent inhibitor of Pim-1 kinase. While comprehensive selectivity data against a broad panel of kinases is not yet publicly available, it is crucial to consider potential off-target effects, especially against the other Pim kinase isoforms, Pim-2 and Pim-3. Researchers should empirically determine the optimal concentration to achieve selective Pim-1 inhibition in their specific cellular model.
Q4: How should I prepare and store this compound?
It is recommended to dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For use in cell culture, the stock solution should be further diluted in a sterile aqueous buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of this compound
| Target/Assay | IC50 | Cell Line | Experimental Conditions | Reference |
| Pim-1 Kinase | 35.13 nM | N/A (Biochemical Assay) | In vitro kinase assay | |
| Cell Proliferation | 8.154 µM | MDA-MB-231 | 48-hour incubation |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general guideline for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan crystals are dissolved. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-Substrates of Pim-1
This protocol allows for the assessment of this compound's effect on the phosphorylation of downstream targets of Pim-1, such as BAD at Ser112.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-Pim-1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels and the loading control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of cell proliferation | 1. Cell line is not dependent on Pim-1 signaling.2. Insufficient inhibitor concentration or treatment time.3. This compound degradation. | 1. Screen a panel of cell lines with varying Pim-1 expression levels. Confirm Pim-1 expression in your cell line by Western blot or qPCR.2. Perform a dose-response and time-course experiment to determine the optimal conditions.3. Ensure proper storage of the compound. Prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments | 1. Variation in cell seeding density.2. Inconsistent inhibitor dosage.3. Cell line passage number is too high. | 1. Ensure accurate and consistent cell counting and seeding.2. Calibrate pipettes and ensure accurate dilutions of the inhibitor.3. Use cells within a consistent and low passage number range. |
| Precipitation of this compound in cell culture medium | 1. Poor solubility of the compound at the working concentration.2. High final DMSO concentration. | 1. Prepare the final dilution in pre-warmed medium and vortex gently before adding to the cells. If precipitation persists, consider using a lower concentration or a different solvent system (if compatible with the cells).2. Ensure the final DMSO concentration is below 0.1%. |
| No change in phosphorylation of downstream targets | 1. The chosen downstream target is not a primary substrate of Pim-1 in the specific cell line.2. Insufficient treatment time to observe changes.3. Antibody quality is poor. | 1. Investigate other known Pim-1 substrates (e.g., p21, p27, MYC).2. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 6h) to determine the optimal time point for observing changes in phosphorylation.3. Validate your primary antibodies using positive and negative controls. |
Visualizations
Caption: Pim-1 Signaling Pathway Overview.
Caption: General Experimental Workflow.
Addressing batch-to-batch variability of Pim1-IN-3
Welcome to the technical support center for Pim1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, particularly batch-to-batch variability, during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2][3] It is often overexpressed in various cancers, making it a target for therapeutic intervention.[2][3] this compound is designed to bind to the ATP-binding pocket of Pim-1, thereby preventing the phosphorylation of its downstream substrates and inhibiting its biological activity.
Q2: What are the known downstream targets of the Pim-1 signaling pathway?
Pim-1 kinase is involved in multiple signaling pathways that regulate cell survival and proliferation.[1][4] Key downstream targets include proteins involved in apoptosis such as Bad, cell cycle regulators like p21 and p27, and the transcription factor MYC.[4][5] By phosphorylating these substrates, Pim-1 promotes cell survival and proliferation.[4]
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[6] The stability of the reconstituted solution may vary depending on the solvent and concentration, so it is advisable to consult the manufacturer's datasheet for specific recommendations.
Q4: What are some potential off-target effects of Pim1 inhibitors?
While this compound is designed to be selective for Pim-1, like many kinase inhibitors, it may exhibit off-target activity, especially at higher concentrations.[7] Potential off-targets for Pim kinase inhibitors can include other kinases with similar ATP-binding pockets.[5][8] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and off-target effects.[7]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected potency in my experiments.
This is a common issue that can arise from batch-to-batch variability in the purity or activity of the inhibitor.
Possible Causes and Solutions:
| Cause | Suggested Action |
| Suboptimal Purity of the Compound | Verify the purity of your this compound batch using techniques like HPLC. A lower purity can lead to a reduced effective concentration.[7] Compare the purity data with the certificate of analysis provided by the manufacturer. |
| Degradation of the Compound | Ensure proper storage and handling of the compound.[6] Avoid multiple freeze-thaw cycles. To test for degradation, you can compare the activity of your current batch with a fresh, unopened vial. |
| Incorrect Concentration | Double-check all calculations for preparing your stock and working solutions. Use a calibrated pipette for accurate measurements. |
| Assay Conditions | Optimize your assay conditions, including incubation time, cell density, and serum concentration in the media, as these can influence the apparent potency of the inhibitor. |
Issue 2: Poor solubility of this compound in my experimental system.
Solubility issues can lead to inaccurate dosing and precipitation of the compound, affecting experimental outcomes.
Possible Causes and Solutions:
| Cause | Suggested Action |
| Inappropriate Solvent | While DMSO is a common solvent, its compatibility with your specific cell type and assay should be confirmed. Some cell lines are sensitive to DMSO at higher concentrations.[7] |
| Precipitation in Aqueous Media | Hydrophobic compounds can precipitate when diluted from a high-concentration organic stock into aqueous media.[] To mitigate this, try pre-warming the media, vortexing during dilution, and avoiding overly concentrated working solutions. The use of salt forms of hydrophobic molecules may also improve aqueous solubility.[] |
| Batch-Specific Solubility | Different batches may have slight variations in their physical properties that can affect solubility. If you suspect this, contact the manufacturer to inquire about any known differences between batches. |
Issue 3: High background or non-specific effects observed.
This can be due to off-target effects or cytotoxicity of the compound or the solvent.
Possible Causes and Solutions:
| Cause | Suggested Action |
| Off-Target Activity | Use the lowest effective concentration of this compound to minimize off-target effects.[10] Consider using a structurally different Pim-1 inhibitor as a control to confirm that the observed phenotype is due to Pim-1 inhibition. |
| Solvent Toxicity | Always include a vehicle-only control (e.g., cells treated with the same concentration of DMSO) in your experiments to account for any effects of the solvent.[7] |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of your this compound batch. Ensure that the concentrations used in your functional assays are non-toxic. |
Data Presentation: Hypothetical Batch-to-Batch Variability of this compound
The following table illustrates potential quantitative differences that could be observed between two different batches of this compound.
| Parameter | Batch A (Good) | Batch B (Poor) | Implication |
| Purity (by HPLC) | >99% | 92% | Lower purity in Batch B means a lower effective concentration of the active compound. |
| IC50 (in vitro kinase assay) | 15 nM | 85 nM | Batch B is significantly less potent in inhibiting Pim-1 kinase activity. |
| EC50 (cell-based assay) | 150 nM | 900 nM | The reduced potency of Batch B is also reflected in a cellular context. |
| Aqueous Solubility (in PBS) | 25 µM | 5 µM | Batch B has lower solubility, increasing the risk of precipitation in experiments. |
Experimental Protocols
Protocol 1: Pim-1 Kinase Activity Assay (In Vitro)
This protocol is designed to determine the IC50 value of this compound by measuring the inhibition of Pim-1 kinase activity in a biochemical assay.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., a peptide derived from Bad)
-
ATP
-
This compound (and vehicle control, e.g., DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM.
-
In a 384-well plate, add Pim-1 kinase to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the anti-proliferative effect of this compound on a cancer cell line known to overexpress Pim-1.
Materials:
-
Cancer cell line (e.g., PC-3, DU145)
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the EC50 value.
Visualizations
References
- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
How to control for solvent effects of DMSO with Pim1-IN-3
Welcome to the technical support center for Pim1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common experimental challenges, with a particular focus on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis.[1] Pim-1 is a downstream effector of various signaling pathways, including the JAK/STAT pathway, and its inhibition can lead to cell cycle arrest and induction of apoptosis in cancer cells. This compound exerts its effect by competing with ATP for binding to the active site of the Pim-1 kinase.
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in 100% DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?
A3: To avoid solvent-induced artifacts and cytotoxicity, it is best practice to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%.[2] However, many cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[2] It is crucial to determine the specific tolerance of your cell line by running a DMSO-only vehicle control at the same concentrations used for the inhibitor.
Q4: How should I prepare my working solutions of this compound from a DMSO stock?
A4: To minimize the precipitation of this compound upon dilution in aqueous media, it is recommended to perform a serial dilution of the DMSO stock solution in complete cell culture medium. Add the DMSO stock directly to the pre-warmed medium and mix thoroughly. Avoid preparing intermediate dilutions in aqueous buffers like PBS, as this can lead to compound precipitation.[3]
Q5: How stable is this compound in DMSO stock solution?
A5: When stored properly at -20°C or -80°C, DMSO stock solutions of this compound are generally stable for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The compound's solubility limit is exceeded upon dilution from a concentrated DMSO stock into the aqueous culture medium.[4][5][6] | - Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to the cells.- Add the DMSO stock to pre-warmed media and mix vigorously.- Consider using a lower stock concentration and a larger volume for dilution, as long as the final DMSO concentration remains acceptable.- If precipitation persists, explore the use of solubilizing agents or alternative formulation strategies, though these may introduce their own confounding effects. |
| Inconsistent or Non-reproducible Results | - Variability in DMSO concentration between experiments.- Degradation of this compound stock solution.- Cell line instability or passage number variation. | - Always use a consistent final DMSO concentration for all treatments and vehicle controls.- Prepare fresh aliquots of this compound from a recently prepared stock solution.- Use cells within a consistent and low passage number range. |
| High Background Signal in Vehicle Control | DMSO itself can have biological effects, including altering gene expression and affecting cell signaling pathways.[7][8] | - Lower the final DMSO concentration to the minimum required for compound solubility.- Perform a dose-response curve with DMSO alone to identify a concentration with minimal effect on the assay readout.- If possible, include an untreated control (no DMSO) to assess the baseline. |
| No Observed Effect of this compound | - Insufficient concentration of the inhibitor.- Low Pim-1 expression in the chosen cell line.- Rapid degradation of the compound in the culture medium. | - Confirm the IC50 of this compound in your specific cell line using a dose-response experiment.- Verify the expression level of Pim-1 kinase in your cell model via Western blot or qPCR.- Consider the stability of the compound and refresh the medium with a fresh inhibitor at appropriate intervals for long-term experiments. |
Quantitative Data
Table 1: In Vitro Potency of this compound and Other Pim-1 Inhibitors
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Cell-Based Assay IC50 (µM) | Cell Line | Reference |
| This compound (Compound H5) | 35.13 | Not Reported | Not Reported | 8.154 (48h) | MDA-MB-231 | [9] |
| PIM1-IN-1 | 7 | 5530 | 70 | Not Reported | Not Reported | [10] |
| SGI-1776 | 7 | 363 | 69 | Not Reported | Not Reported | [11] |
| AZD1208 | 0.4 | 5 | 1.9 | Not Reported | Not Reported | [12] |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | 0.01 (GI50, 3 days) | MOLM16 | [13] |
| CX-6258 | 5 | 25 | 16 | Not Reported | Not Reported | [14] |
| TP-3654 | 5 (Ki) | 239 (Ki) | 42 (Ki) | Not Reported | Not Reported | [12] |
| SMI-4a | 17 | Modest | Not Reported | Not Reported | Not Reported | [15] |
| TCS PIM-1 1 | 50 | >20000 | Not Reported | Not Reported | Not Reported | [15] |
| PIM1 Inhibitor III | 0.5 (S-enantiomer), 3 (R-enantiomer) | Not Reported | Not Reported | Not Reported | Not Reported | [16] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Ki values represent the inhibition constant. GI50 is the concentration that causes 50% growth inhibition.
Experimental Protocols
Detailed Methodology for a Cell Proliferation Assay using this compound
This protocol is a representative example based on published data for Pim-1 inhibitors and can be adapted for specific cell lines and experimental questions.
1. Materials:
- This compound (e.g., from MedChemExpress, Cat. No. HY-150731)
- 100% DMSO (cell culture grade)
- Chosen cancer cell line (e.g., MDA-MB-231, Colo320)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader
2. Preparation of this compound Stock Solution:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
3. Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
4. Treatment with this compound:
- Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 5, 10, 25, 50, 100 µM).
- Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
- Incubate the plate for the desired time period (e.g., 48 or 72 hours).
5. Assessment of Cell Viability:
- Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for an MTT assay:
- Add 10 µL of 5 mg/mL MTT solution to each well.
- Incubate for 2-4 hours at 37°C.
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
- Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
- Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
6. Data Analysis:
- Subtract the background absorbance (media only).
- Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
- Plot the percentage of cell viability against the log of the inhibitor concentration.
- Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Visualizations
Figure 1: Simplified Pim-1 Signaling Pathway.
Figure 2: Experimental Workflow for a Cell-Based Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PIM kinases as therapeutic targets against advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. PIM1 Inhibitor III | 526521 [merckmillipore.com]
Technical Support Center: Optimizing Incubation Time for Pim1-IN-3 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pim1-IN-3, a potent inhibitor of Pim-1 kinase. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as Pim-1 kinase inhibitor 3 (Compound H5), is a potent small molecule inhibitor of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Pim-1 is a proto-oncogene often overexpressed in various cancers, making it an attractive therapeutic target.[3] this compound exerts its effects by binding to the ATP-binding pocket of Pim-1 kinase, thereby inhibiting its catalytic activity and downstream signaling pathways.
Q2: What are the key downstream targets of Pim-1 kinase that are affected by this compound?
Pim-1 kinase phosphorylates a variety of downstream substrates involved in cell cycle progression and apoptosis. Key targets include:
-
BAD (Bcl-2-associated death promoter): Phosphorylation by Pim-1 inactivates BAD, a pro-apoptotic protein. Inhibition of Pim-1 by this compound is expected to decrease BAD phosphorylation, promoting apoptosis.
-
c-Myc: Pim-1 can stabilize and enhance the transcriptional activity of the c-Myc oncoprotein.
-
Cell Cycle Regulators: Pim-1 can phosphorylate and regulate proteins like p21Cip1/WAF1 and p27Kip1, which are critical for cell cycle control.
Q3: What is the recommended starting concentration and incubation time for this compound in cell culture?
The optimal concentration and incubation time for this compound are cell-line dependent. Based on available data for "Pim-1 kinase inhibitor 3 (Compound H5)", a starting point for concentration could be in the range of its anti-proliferative IC50, which is approximately 8.154 µM for MDA-MB-231 cells.[1] A common initial incubation time is 48 hours.[1] However, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. It is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM).[2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Suboptimal inhibitor concentration: The concentration may be too low for the target cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line. |
| Inappropriate incubation time: The duration of treatment may be too short to induce a measurable response. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) at a fixed, effective concentration. | |
| Inhibitor degradation: Improper storage or handling of this compound may lead to loss of activity. | Ensure the inhibitor is stored correctly (aliquoted, protected from light, at the recommended temperature). Prepare fresh working solutions for each experiment. | |
| Low Pim-1 expression in the cell line: The target cell line may not express sufficient levels of Pim-1 kinase. | Verify Pim-1 expression levels in your cell line via Western Blot or qPCR. Select a cell line with known high Pim-1 expression if necessary. | |
| High levels of cell death or cytotoxicity | Inhibitor concentration is too high: Excessive concentrations can lead to off-target effects and general toxicity. | Lower the concentration of this compound. Refer to the dose-response curve to select a concentration that inhibits Pim-1 activity without causing excessive cell death. |
| Prolonged incubation time: Continuous exposure to the inhibitor may be toxic to the cells. | Reduce the incubation time. Consider a "wash-out" experiment where the inhibitor is removed after a certain period, and cell viability is assessed at a later time point. | |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Variability between experiments | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure uniform seeding density. |
| Inaccurate pipetting or dilution: Errors in preparing inhibitor concentrations can lead to significant variability. | Calibrate your pipettes regularly and prepare a master mix of the inhibitor in the medium to ensure consistent concentrations across replicate wells. |
Quantitative Data Summary
Data on the efficacy of Pim-1 kinase inhibitors varies across different compounds and cell lines. Below is a summary of available data for this compound and other relevant Pim-1 inhibitors to guide experimental design.
Table 1: In Vitro Inhibitory Activity of Pim-1 Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound (Compound H5) | Pim-1 Kinase | 35.13 | Biochemical Assay |
Table 2: Anti-proliferative Activity of Pim-1 Kinase Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| This compound (Compound H5) | MDA-MB-231 | Breast Cancer | 48 | 8.154[1] |
| PIM1-1 | Daudi | Burkitt's Lymphoma | 48 | 10[3] |
| PIM1-1 | Raji | Burkitt's Lymphoma | 48 | 20[3] |
| PIM1-1 | K562 | Chronic Myeloid Leukemia | 48 | 30[3] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Target Modulation
This protocol is used to assess the effect of this compound on the phosphorylation status of Pim-1 downstream targets.
Materials:
-
This compound
-
Target cancer cell line
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BAD, anti-BAD, anti-Pim-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.
Visualizations
References
Technical Support Center: Managing Pim1-IN-3 Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the Pim-1 kinase inhibitor, Pim1-IN-3, in non-cancerous cells during in vitro experiments.
Troubleshooting Guide
When unexpected or high levels of cytotoxicity are observed in non-cancerous cell lines treated with this compound, it is crucial to systematically troubleshoot the experimental setup. The following table outlines potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity at low concentrations | Off-target effects: this compound may inhibit other kinases or cellular targets essential for normal cell survival. | 1. Perform a kinase selectivity profile: Test this compound against a broad panel of kinases to identify potential off-targets. 2. Compare with other Pim inhibitors: Use structurally different Pim inhibitors to see if the cytotoxicity is specific to this compound's chemical scaffold. 3. Rescue experiment: If a specific off-target is identified, attempt to rescue the phenotype by modulating the activity of that target. |
| Inconsistent results between experiments | Reagent variability: Inconsistent potency or purity of this compound stock solutions. | 1. Aliquot stock solutions: Prepare single-use aliquots of the inhibitor to avoid repeated freeze-thaw cycles. 2. Verify concentration: Use analytical methods like HPLC to confirm the concentration and purity of the compound. 3. Protect from light and heat: Store the compound as recommended by the manufacturer to prevent degradation. |
| Cell culture conditions: Variations in cell passage number, confluency, or media components. | 1. Use a consistent cell passage number: High passage numbers can alter cellular physiology and drug response. 2. Standardize seeding density: Ensure consistent cell confluency at the time of treatment. 3. Use consistent media and supplements: Serum and other media components can interact with the compound. | |
| Cell line-specific cytotoxicity | Differential expression of Pim1 or off-targets: The expression levels of Pim1 and potential off-target kinases can vary significantly between cell lines. | 1. Quantify target expression: Use techniques like Western blot or qPCR to determine the relative expression levels of Pim1 and key off-targets in your cell lines. 2. Select appropriate control cell lines: Use cell lines with low or no Pim1 expression to assess off-target cytotoxicity. |
| Apoptosis observed at all concentrations | Induction of programmed cell death: Pim1 kinase is involved in pro-survival pathways, and its inhibition can lead to apoptosis. | 1. Perform apoptosis assays: Use methods like Annexin V/PI staining or caspase activity assays to confirm apoptosis. 2. Co-treat with apoptosis inhibitors: Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to determine if cytotoxicity is caspase-dependent. |
Quantitative Data Summary
While specific data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines is not extensively available in the public domain, the following table summarizes known IC50 values for Pim-1 kinase inhibition and the anti-proliferative effect in a cancer cell line for a structurally related compound, "Pim-1 kinase inhibitor 3". Researchers should generate similar data for their specific non-cancerous cell lines of interest.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Pim-1 kinase inhibitor 3 | Pim-1 Kinase | Biochemical Assay | 35.13 nM | [1] |
| Pim-1 kinase inhibitor 3 | MDA-MB-231 (Breast Cancer) | Cell Proliferation Assay | 8.154 µM | [1] |
Note: The significant difference between the biochemical IC50 and the cellular anti-proliferative IC50 suggests that higher concentrations are needed to achieve a biological effect in cells, which can increase the likelihood of off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing cytotoxicity in my non-cancerous cells when Pim1 is primarily a target in cancer?
A1: Pim1 kinase plays a role in normal cellular processes, including cell cycle progression and survival.[2] While often overexpressed in cancer, its basal activity is necessary for the health of some non-cancerous cells. Inhibition of Pim1 can disrupt these normal functions and lead to cell death. Additionally, at higher concentrations, off-target effects of this compound on other essential kinases can contribute to cytotoxicity.
Q2: How can I reduce the off-target cytotoxicity of this compound in my experiments?
A2: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that effectively inhibits Pim1 in your cellular model.
-
Perform dose-response curves: This will help identify a therapeutic window where Pim1 is inhibited with minimal cytotoxicity.
-
Use a more selective inhibitor: If available, compare the effects of this compound with a more selective Pim1 inhibitor to distinguish on-target from off-target effects.
-
Shorten the treatment duration: Limit the exposure time of the cells to the inhibitor to the minimum required to observe the desired biological effect.
Q3: What are the key signaling pathways affected by Pim1 inhibition that could lead to cytotoxicity?
A3: Pim1 is a downstream effector of the JAK/STAT pathway and influences several pro-survival and cell cycle pathways.[3][4] Key substrates of Pim1 include proteins involved in apoptosis (e.g., BAD), cell cycle regulation (e.g., p27), and protein synthesis. By inhibiting Pim1, you may be promoting apoptosis and cell cycle arrest, which can manifest as cytotoxicity.
Q4: What are the best control experiments to run when assessing this compound cytotoxicity?
A4: Essential controls include:
-
Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated control: Cells that are not exposed to the inhibitor or vehicle.
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Positive control for cytotoxicity: A known cytotoxic agent to ensure the assay is working correctly.
-
Pim1-knockdown/knockout cells: If available, these cells can help confirm that the observed phenotype is due to Pim1 inhibition.
-
Structurally unrelated Pim1 inhibitor: This can help to rule out effects caused by the specific chemical scaffold of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Pim1 Signaling Pathway
Caption: Simplified Pim1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: A stepwise workflow for characterizing and mitigating this compound cytotoxicity.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of Pim1-IN-3 in Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pim1 kinase inhibitor, Pim1-IN-3. Our goal is to help you improve the specificity of your kinase assays and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of the Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Pim-1 is a downstream effector of various cytokine signaling pathways, including the JAK/STAT pathway, and is implicated in several forms of cancer.[2] While potent against Pim-1, it is important to characterize its activity against other kinases to ensure the specificity of your experimental results.
Q2: What are the known off-targets for Pim1 inhibitors?
Q3: Why am I seeing unexpected results in my cell-based assays?
A3: Unexpected results in cell-based assays can arise from several factors. Off-target effects of this compound are a primary consideration.[5] The inhibitor may be affecting other kinases in the signaling pathways active in your cell line, leading to unforeseen phenotypic changes. Additionally, the metabolic stability and cell permeability of the compound can influence its effective intracellular concentration. It is also important to consider the expression levels of Pim-1 and its isoforms in your specific cell model.
Q4: How can I improve the specificity of my experiments with this compound?
A4: Improving experimental specificity involves a multi-pronged approach:
-
Biochemical Validation: Profile this compound against a broad panel of kinases (kinome scanning) to identify potential off-targets.
-
Cellular Confirmation: Use orthogonal cellular assays, such as the Cellular Thermal Shift Assay (CETSA), to confirm target engagement in a physiological context.
-
Use of Controls: Always include a structurally distinct Pim-1 inhibitor as a control to ensure that the observed phenotype is due to Pim-1 inhibition and not an artifact of the chemical scaffold.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to validate that the observed phenotype is dependent on Pim-1.
Troubleshooting Guides
Problem 1: High background or false positives in a biochemical kinase assay.
-
Possible Cause 1: Non-specific inhibition.
-
Troubleshooting: Decrease the concentration of this compound. High concentrations can lead to non-specific binding. Perform counter-screens with other kinases, particularly those structurally similar to Pim-1.
-
-
Possible Cause 2: Assay interference.
-
Troubleshooting: If using a fluorescence- or luminescence-based assay, check if this compound is auto-fluorescent or quenches the signal. Run a control experiment with the inhibitor in the absence of the kinase. Consider using an orthogonal assay format, such as a radiometric assay, to confirm hits.
-
-
Possible Cause 3: Reagent quality.
-
Troubleshooting: Ensure the purity and activity of your recombinant Pim-1 kinase and substrate. Use fresh ATP solutions and assay buffers.
-
Problem 2: Discrepancy between biochemical IC50 and cellular EC50 values.
-
Possible Cause 1: Cell permeability and efflux.
-
Troubleshooting: this compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps. Use cell lines with known expression levels of efflux transporters (e.g., P-glycoprotein) to assess this possibility.
-
-
Possible Cause 2: Off-target effects in the cellular environment.
-
Troubleshooting: The observed cellular phenotype may be a result of this compound hitting other kinases. Refer to your kinome scan data to identify potential off-targets and investigate their role in the signaling pathways of your cell line.
-
-
Possible Cause 3: High intracellular ATP concentration.
-
Troubleshooting: As an ATP-competitive inhibitor, the potency of this compound can be affected by the high concentration of ATP in cells (millimolar range) compared to the micromolar concentrations often used in biochemical assays. This can lead to a rightward shift in the dose-response curve in cellular assays.
-
Quantitative Data Summary
The following tables summarize inhibitory activities of various Pim1 inhibitors. This data can be used as a reference for expected potencies and to understand the selectivity profiles of different chemical scaffolds.
Table 1: Inhibitory Activity of Selected Pim1 Inhibitors
| Inhibitor | Target Kinase | IC50 / Ki | Notes |
| Pim-1 kinase inhibitor 3 (Compound H5) | Pim-1 | IC50: 35.13 nM | [6] |
| MDA-MB-231 cells | IC50: 8.154 µM | Antiproliferative activity[6] | |
| PIM1-IN-1 | Pim-1 | IC50: 7 nM | Highly selective for Pim-1/3[4] |
| Pim-2 | IC50: 5530 nM | [4] | |
| Pim-3 | IC50: 70 nM | [4] | |
| AZD1208 | Pim-1 | IC50: 0.4 nM | Pan-Pim inhibitor[7] |
| Pim-2 | IC50: 5 nM | [7] | |
| Pim-3 | IC50: 1.9 nM | [7] | |
| SGI-1776 | Pim-1 | IC50: 7 nM | Also inhibits Flt3 and haspin[7] |
| Pim-2 | IC50: 363 nM | [7] | |
| Pim-3 | IC50: 69 nM | [7] |
Table 2: Example Off-Target Profile of a 7-Azaindole Pim1 Inhibitor (Compound 2)
| Off-Target Kinase | % Inhibition at 200 nM |
| PKCα | >95% |
| ROCK1 | >95% |
| DAPK1 | >95% |
| MST2 | >95% |
| GSK3β | ~85% |
| PKD2 | ~80% |
| CLK1 | ~75% |
| Data adapted from a study on azaindole derivatives and serves as an example of potential off-targets for some classes of Pim1 inhibitors.[3] |
Experimental Protocols & Workflows
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format to determine the IC50 of this compound.
Materials:
-
Pim-1 Kinase Enzyme System (Recombinant Pim-1, S6K Substrate, Reaction Buffer)
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)
-
This compound (or other test inhibitor)
-
ATP
-
384-well plates (white, low volume)
-
Plate reader capable of measuring luminescence
Protocol:
-
Reagent Preparation:
-
Prepare the desired concentrations of this compound by serial dilution in the appropriate buffer containing a constant percentage of DMSO.
-
Prepare the kinase reaction mix containing Pim-1 kinase and S6K substrate in the reaction buffer.
-
Prepare the ATP solution at the desired concentration (e.g., at the Km for Pim-1).
-
-
Assay Plate Setup:
-
Add 1 µL of each inhibitor concentration (or DMSO for control) to the wells.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Add 2 µL of the ATP solution to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
References
- 1. uniprot.org [uniprot.org]
- 2. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
Troubleshooting inconsistent Western blot results after Pim1-IN-3
Welcome to the technical support center for Pim1-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3] It functions by competing with ATP for the binding site on the Pim-1 enzyme, thereby preventing the phosphorylation of its downstream targets.[4] Pim-1 is involved in several signaling pathways, including the JAK/STAT and NF-κB pathways, and its inhibition can lead to cell cycle arrest and induction of apoptosis.[5]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For use in cell culture, it is typically dissolved in a solvent like DMSO to create a stock solution. It is important to note that the stability of kinase inhibitors in cell culture media can vary, and it is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure consistent activity.
Q3: What are the known downstream targets of Pim-1 that I can monitor by Western blot after this compound treatment?
Several downstream targets of Pim-1 have been identified and can be used to confirm the inhibitor's activity in your experiments. These include:
-
Phospho-Bad (Ser112/Ser136): Pim-1 phosphorylates Bad at these sites, which promotes cell survival. A decrease in phospho-Bad levels upon this compound treatment indicates successful inhibition.[6]
-
c-Myc: Pim-1 can phosphorylate and stabilize the c-Myc oncoprotein.[7] Inhibition of Pim-1 may lead to a decrease in total c-Myc levels.
-
Phospho-p27 (Thr157/Thr198): Pim-1 phosphorylation of the cell cycle inhibitor p27 at these sites can lead to its degradation. An increase in total p27 levels might be observed after this compound treatment.
-
Phospho-4E-BP1 (Thr37/46): Pim-1 can phosphorylate 4E-BP1, a key regulator of protein translation.[8] A decrease in the phosphorylation of 4E-BP1 can be a marker of Pim-1 inhibition.
Troubleshooting Inconsistent Western Blot Results
Here are some common issues and troubleshooting tips when performing Western blots after treating cells with this compound.
| Problem | Potential Cause | Recommended Solution |
| No change in the phosphorylation of downstream targets (e.g., p-Bad, p-4E-BP1). | Inactive Inhibitor: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound from a new aliquot. Ensure proper storage at -20°C. |
| Suboptimal Inhibitor Concentration: The concentration of this compound used may be too low to effectively inhibit Pim-1 in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Refer to the IC50 values in the table below for guidance. | |
| Incorrect Treatment Time: The duration of inhibitor treatment may be too short to observe a significant change in downstream signaling. | Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration. | |
| Low Pim-1 Expression: The cell line you are using may have low endogenous levels of Pim-1, making it difficult to detect changes in its activity. | Confirm Pim-1 expression in your cell line by Western blot using a validated Pim-1 antibody. Consider using a positive control cell line known to express high levels of Pim-1. | |
| High background on the Western blot membrane. | Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.[9][10] |
| Insufficient Washing: Inadequate washing steps can lead to the retention of non-specifically bound antibodies. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[11] | |
| Inappropriate Blocking: The blocking buffer may not be optimal for your antibodies. | Try different blocking agents (e.g., 5% non-fat dry milk or 5% BSA in TBST). Ensure the blocking step is performed for at least 1 hour at room temperature.[12] | |
| Appearance of non-specific bands. | Antibody Cross-reactivity: The primary antibody may be cross-reacting with other proteins. | Use an affinity-purified monoclonal antibody if available. Check the antibody datasheet for known cross-reactivities. Consider performing a peptide competition assay to confirm specificity.[9] |
| Protein Degradation: The protein samples may have degraded during preparation. | Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.[11] | |
| Off-target effects of this compound: At higher concentrations, the inhibitor may affect other kinases, leading to unexpected changes in protein phosphorylation. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. | |
| Weak or no signal for the protein of interest. | Low Protein Load: Insufficient amount of protein loaded onto the gel. | Ensure you are loading an adequate amount of protein (typically 20-30 µg of total cell lysate). Perform a protein concentration assay (e.g., BCA) to accurately determine the protein concentration.[11] |
| Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage/current according to the molecular weight of your target protein.[13] | |
| Inactive Secondary Antibody or Substrate: The HRP-conjugated secondary antibody or the ECL substrate may have lost activity. | Use a fresh secondary antibody and substrate. Test the activity of the substrate by adding a small amount directly to a drop of diluted secondary antibody. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various Pim kinase inhibitors, including compounds structurally related to this compound. This data can help in designing experiments and selecting appropriate inhibitor concentrations.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |
| Pim-1 kinase inhibitor 3 (Compound H5) | 35.13 | - | - | [14] |
| Quercetagetin | 340 | >10,000 | - | [4] |
| SGI-1776 | 7 | 363 | 69 | [1] |
| AZD1208 | 0.4 | 5 | 1.9 | [15] |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [1] |
| SMI-4a | 17 | >10,000 | - | [16] |
| TCS PIM-1 1 | 50 | >20,000 | - | [16] |
Note: IC50 values can vary depending on the assay conditions. It is always recommended to perform a dose-response curve in your specific experimental system.
Experimental Protocols
Protocol: Western Blotting Analysis of Pim-1 Downstream Targets After this compound Treatment
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of a downstream target, such as Bad, by Western blotting.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-total Bad, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired treatment time (e.g., 4 hours).
-
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad) diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To analyze total protein levels or a loading control on the same membrane, the membrane can be stripped and re-probed with the appropriate antibodies (e.g., anti-total Bad, anti-GAPDH).
-
Visualizations
The following diagrams illustrate key signaling pathways involving Pim-1 and a general experimental workflow for Western blotting after this compound treatment.
Caption: Pim-1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Western Blotting after this compound Treatment.
Caption: Key Downstream Substrates and Cellular Effects of Pim-1 Kinase.
References
- 1. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pim-1: a serine/threonine kinase with a role in cell survival, proliferation, differentiation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
Best practices for long-term storage of Pim1-IN-3 solutions
Technical Support Center: Pim1-IN-3
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of this compound solutions to ensure compound integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized this compound?
A1: Before opening, centrifuge the vial to ensure all the powder is at the bottom.[1] this compound and similar small molecule inhibitors are typically reconstituted in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2] Using fresh, moisture-free DMSO is crucial as water can affect solubility and stability.
Q2: What is the recommended solvent and concentration for stock solutions?
A2: The recommended solvent is DMSO.[2] While the maximum solubility should be verified from the product-specific datasheet, a standard stock concentration of 10-50 mM is common for small molecule inhibitors.[2] A datasheet for "Pim-1 kinase inhibitor 3" indicates solubility of at least 10 mM in DMSO. It is advisable to store solutions at a concentration well below the maximum solubility limit to prevent precipitation at low temperatures.[2]
Q3: What is the optimal temperature for long-term storage of this compound stock solutions?
A3: For long-term storage, stock solutions should be kept at -80°C. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative, though the stability period may be shorter.[1][3][4] Datasheets for similar PIM1 inhibitors suggest stability for at least 6 months at -80°C and for 1 month at -20°C.[3][4]
Q4: Should I aliquot the stock solution?
A4: Yes. It is critical to aliquot the stock solution into single-use volumes immediately after reconstitution.[1][4] This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture, compromising the stability of the solution.[1][5]
Q5: How many freeze-thaw cycles are permissible?
A5: Ideally, zero. Each freeze-thaw cycle increases the risk of degradation and precipitation. Prepare aliquots that are appropriately sized for a single experiment to avoid thawing and re-freezing the main stock.[1][5]
Q6: How stable is the this compound powder?
A6: As a lyophilized powder, the compound is generally very stable. Datasheets for comparable inhibitors indicate stability for up to 3 years at -20°C.[3] Small molecules are often shipped at ambient temperature, as they are considered stable for the duration of shipping; upon receipt, they should be transferred to the recommended long-term storage temperature.[1]
Summary of Storage Recommendations for PIM1 Inhibitors
Note: Data presented below is for structurally similar PIM1 inhibitors. Always refer to the manufacturer-specific Certificate of Analysis (CoA) for this compound.
| Compound Name | Solvent | Storage Temp. (Powder) | Storage Temp. (Solvent) | Stability in Solvent | Citation |
| PIM1 Inhibitor III | DMSO | -20°C | -20°C | Up to 6 months | [4][6] |
| PIM1-IN-1 | DMSO | -20°C (3 years) | -80°C | 6 months | [3] |
| 4°C (2 years) | -20°C | 1 month | [3] | ||
| General Small Molecules | DMSO | -20°C (up to 3 years) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in thawed aliquot. | 1. Solution concentration is too high. 2. Compound has lower solubility at colder temperatures. 3. Freeze-thaw cycles have affected stability. | 1. Gently warm the vial to 37°C for 5-10 minutes and vortex to redissolve. 2. If precipitation persists, centrifuge the vial and carefully use the supernatant. Note the potential for inaccurate concentration. 3. For future use, consider preparing a more dilute stock solution. |
| Inconsistent experimental results. | 1. Compound degradation due to improper storage (e.g., repeated freeze-thaws, moisture). 2. Inaccurate concentration due to partial precipitation. 3. Adsorption of the compound to plastic storage tubes. | 1. Discard the current stock and prepare a fresh solution from powder. 2. Ensure aliquots are fully thawed and vortexed before use. 3. Use low-adhesion polypropylene tubes for storage. 4. Perform a stability check on your solution using an analytical method like HPLC (see protocol below). |
| Difficulty dissolving the powder. | 1. Incorrect solvent. 2. Solvent contains moisture. 3. Compound has reached its solubility limit. | 1. Confirm that you are using high-purity, anhydrous DMSO. 2. Use a fresh, unopened bottle of anhydrous DMSO. 3. Gentle warming and vortexing/sonication can aid dissolution. If it remains insoluble, prepare a lower concentration stock. |
Experimental Protocols & Workflows
Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general method to assess the purity and stability of a this compound solution over time.
-
Objective: To quantify the percentage of intact this compound in a DMSO stock solution after storage under specific conditions (e.g., 1, 3, and 6 months at -80°C).
-
Materials:
-
This compound stock solution in DMSO.
-
A freshly prepared "Time 0" reference solution of this compound.
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
C18 reverse-phase HPLC column.
-
HPLC system with a UV detector.
-
-
Methodology:
-
Prepare mobile phases: Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in ACN).
-
Set up an appropriate gradient elution method (e.g., starting with 5% B, ramping to 95% B over 15 minutes, holding for 2 minutes, and re-equilibrating).
-
Set the UV detector to a wavelength appropriate for this compound (determine by UV scan or from literature).
-
Inject the "Time 0" reference sample to establish the initial purity and retention time of the intact compound.
-
At each time point (e.g., 1 month), thaw one aliquot of the stored sample.
-
Inject the stored sample onto the HPLC system using the same method.
-
Analyze the chromatogram. Compare the peak area of the intact this compound in the stored sample to the "Time 0" sample. The appearance of new peaks may indicate degradation products.
-
Analysis: Calculate the stability as: (Peak Area_stored / Peak Area_Time 0) * 100%. A value >95% typically indicates good stability.
-
Workflow for Reconstitution and Storage
Caption: Recommended workflow for handling this compound from receipt to use.
Visualizations
Troubleshooting Guide: Precipitate in Solution
References
- 1. captivatebio.com [captivatebio.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Human PIM1, His Tag Recombinant Protein (PV3503) [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Refining Pim1-IN-3 Dosage for In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Pim1-IN-3 for maximal therapeutic efficacy.
Disclaimer
Please Note: As of the latest update, specific in vivo dosage and efficacy data for this compound is not publicly available. The quantitative data and dosage recommendations provided in this guide are based on studies of other potent, selective, and structurally related pan-Pim kinase inhibitors. These should be considered as a starting point for your own dose-finding studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pim-1 kinase and its role in cancer?
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3] It is often overexpressed in various hematological and solid tumors, contributing to tumorigenesis and therapeutic resistance.[1][4][5][6] Pim-1 exerts its effects by phosphorylating a number of downstream substrates involved in key signaling pathways such as the JAK/STAT and PI3K/Akt pathways. By inhibiting Pim-1, compounds like this compound aim to suppress tumor growth and induce apoptosis.
Q2: What is a typical starting dose for a Pim-1 inhibitor in a mouse xenograft model?
Based on preclinical studies with other pan-Pim kinase inhibitors, a common starting dose for oral administration ranges from 30 mg/kg to 100 mg/kg, administered once or twice daily (QD or BID).[4][7] The optimal dose will depend on the specific compound's pharmacokinetic and pharmacodynamic profile.
Q3: How can I formulate this compound for in vivo administration?
A common vehicle for formulating kinase inhibitors for oral gavage in mice is a solution containing 2% DMSO, 30% PEG300, and 5% Tween 80 in phosphate-buffered saline (PBS).[8] For intravenous administration, acetate buffer formulations have been used for some Pim kinase inhibitors.[9] It is crucial to assess the solubility and stability of this compound in your chosen vehicle.
Q4: What are the expected phenotypic outcomes of effective Pim-1 inhibition in vivo?
Effective inhibition of Pim-1 in a tumor xenograft model is expected to result in tumor growth inhibition or even tumor regression.[7] At the cellular level, this is often associated with decreased cell proliferation and an increase in apoptosis.[1][2]
Q5: Are there known resistance mechanisms to Pim-1 inhibitors?
While specific resistance mechanisms to this compound are not yet characterized, general mechanisms of resistance to kinase inhibitors can include mutations in the kinase domain that prevent drug binding, upregulation of alternative survival pathways, or increased drug efflux.[2] For instance, in some cancers, the PI3K/Akt pathway can be upregulated to bypass Pim-1 inhibition.[2][5]
Troubleshooting Guides
Issue 1: Lack of In Vivo Efficacy
Q: I am not observing any significant tumor growth inhibition with this compound. What are the possible reasons and troubleshooting steps?
A:
-
Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue.
-
Solution: Perform a dose-escalation study to evaluate higher doses. Monitor for signs of toxicity.
-
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or poor tumor penetration.
-
Solution: Conduct a PK study to measure plasma and tumor drug concentrations over time. This will help determine if the drug is reaching its target at sufficient levels.
-
-
Inactive Compound: Ensure the integrity and activity of your this compound batch.
-
Target Engagement Issues: The inhibitor may not be effectively binding to and inhibiting Pim-1 in the tumor.
-
Tumor Model Resistance: The chosen cancer cell line for the xenograft may not be dependent on the Pim-1 signaling pathway for survival.
-
Solution: Screen a panel of cancer cell lines in vitro for their sensitivity to this compound to select a more responsive model for in vivo studies.
-
Issue 2: In Vivo Toxicity
Q: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after treatment with this compound. What should I do?
A:
-
Dose is too High: The administered dose may be exceeding the maximum tolerated dose (MTD).
-
Solution: Reduce the dose or the frequency of administration (e.g., from BID to QD).
-
-
Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes, leading to toxicity.[13]
-
Solution: If possible, perform a kinome scan to assess the selectivity of this compound. Consider using a more selective Pim-1 inhibitor if available.
-
-
Vehicle-Related Toxicity: The formulation vehicle itself could be causing adverse effects.
-
Solution: Administer the vehicle alone to a control group of mice to assess its tolerability. If the vehicle is toxic, explore alternative formulations.
-
-
Accumulation of Compound: The dosing regimen may lead to drug accumulation and toxicity over time.
-
Solution: Conduct a multi-dose PK study to assess drug accumulation. Adjust the dosing interval based on the compound's half-life.
-
Data on Representative Pan-Pim Kinase Inhibitors
The following tables summarize in vitro and in vivo data for several pan-Pim kinase inhibitors, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Cellular p-BAD IC50 (nM) | Reference Cell Line |
| Compound I | 0.4 | 0.7 | 56 | KMS-12-BM |
| Compound II | 0.1 | 0.1 | 16 | KMS-12-BM |
| LGB321 | N/A | N/A | N/A | KG-1 |
| AZD1208 | N/A | N/A | N/A | MDA-MB-231, SUM149 |
Table 1: In Vitro Activity of Representative Pan-Pim Kinase Inhibitors.[4][7][14]
| Inhibitor | Dose & Schedule | Xenograft Model | Efficacy |
| Compound I | 50 mg/kg BID, oral | KMS-12-BM | 23% tumor regression |
| 100 mg/kg QD, oral | KMS-12-BM | Tumor stasis | |
| Compound II | 50 mg/kg QD, oral | KMS-12-BM | Tumor stasis |
| 100 mg/kg QD, oral | KMS-12-BM | 33% tumor regression | |
| LGB321 | 30 mg/kg, oral (single) | KG-1 | Pharmacodynamic effects observed |
| 100 mg/kg, oral (single) | KG-1 | Pharmacodynamic effects observed | |
| AZD1208 | Not specified | MDA-MB-231 | Impaired tumor growth |
| Not specified | SUM149 | Impaired tumor growth |
Table 2: In Vivo Efficacy of Representative Pan-Pim Kinase Inhibitors.[4][7][14]
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model
-
Cell Culture: Culture the chosen cancer cell line (e.g., KMS-12-BM, KG-1, MDA-MB-231) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel or Cultrex BME at a concentration of 5 x 10^7 cells/mL.[15] Keep cells on ice until injection.
-
Animal Model: Use immunodeficient mice (e.g., SCID, NSG, or nude mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Begin treatment with this compound or vehicle control.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 2: Pharmacodynamic (PD) Analysis of Pim-1 Inhibition in Tumors
-
Study Design: Based on a pilot PK study, select time points for tumor collection that are expected to correspond to peak and trough drug concentrations.
-
Dosing and Sample Collection: Dose tumor-bearing mice with a single dose of this compound. At the designated time points, euthanize the mice and immediately excise the tumors.
-
Tissue Processing: Snap-freeze the tumor samples in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in a lysis buffer containing protease and phosphatase inhibitors to prepare tumor lysates.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total levels of a Pim-1 downstream substrate (e.g., p-BAD Ser112, p-S6RP).
-
Incubate with a secondary antibody and detect the signal using an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein. Compare the ratios between the treated and vehicle control groups to determine the extent of target inhibition.
Visualizations
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting flowchart for lack of in vivo efficacy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tumor xenograft model and treatment [bio-protocol.org]
- 9. Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 14. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Validation & Comparative
Validating On-Target Effects of Pim1 Inhibitors: A Comparative Guide to Using Pim1-IN-3 and siRNA
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Pim1 is a well-documented proto-oncogene implicated in numerous human cancers, including prostate cancer and various hematopoietic malignancies.[1][2] Its role in promoting cell survival, proliferation, and apoptosis resistance makes it an attractive target for therapeutic intervention.[3][4] Small molecule inhibitors, such as Pim1-IN-3, have been developed to target this kinase. However, a critical step in the preclinical validation of any targeted inhibitor is to confirm that its biological effects are indeed a result of modulating its intended target.
This guide provides a framework for validating the on-target effects of this compound by comparing its phenotypic consequences with those of RNA interference (siRNA), a highly specific method for silencing gene expression. A strong correlation between the effects of the small molecule inhibitor and Pim1-specific siRNA provides robust evidence of on-target activity.
Comparative Analysis: this compound vs. Pim1 siRNA
The primary strategy for on-target validation is to demonstrate that pharmacological inhibition of Pim1 phenocopies the genetic knockdown of Pim1. Studies have shown that both approaches lead to similar downstream cellular consequences. Below is a summary of expected outcomes based on published data for various Pim1 inhibitors and siRNAs.[5][6][7][8]
| Cellular or Molecular Effect | Effect of this compound (or similar Pim1 Inhibitor) | Effect of Pim1 siRNA | Supporting Rationale |
| Cell Proliferation | Decreased | Decreased | Pim1 promotes cell cycle progression.[2][7][9] |
| Apoptosis | Increased | Increased | Pim1 suppresses apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD.[3][5][8] |
| Cell Cycle | G1 Arrest | G1 Arrest | Pim1 phosphorylates cell cycle regulators such as p21 and p27.[2][10] |
| p-Akt (Ser473) | Decreased | Decreased | Pim1 can influence the PI3K/Akt signaling pathway.[5] |
| p-BAD (Ser112/Ser136) | Decreased | Decreased | BAD is a direct substrate of Pim1; its phosphorylation is inhibited upon Pim1 inactivation.[5][10] |
| c-MYC protein levels | Decreased | Decreased | Pim1 stabilizes the c-MYC oncoprotein.[11] |
| Cleaved Caspase-9 | Increased | Increased | Inhibition of Pim1's anti-apoptotic function leads to the activation of the intrinsic apoptosis pathway.[5] |
Visualizing the Validation Strategy
To better understand the underlying biology and experimental logic, the following diagrams illustrate the Pim1 signaling pathway, the experimental workflow for target validation, and the core logic of the comparative approach.
Experimental Protocols
Here are detailed methodologies for the key experiments required for this validation study.
Pim1 siRNA Transfection
This protocol is for transiently knocking down Pim1 expression in a 6-well plate format. Optimization may be required depending on the cell line.
-
Materials:
-
Pim1-specific siRNA and non-targeting (scrambled) control siRNA.
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar.
-
Opti-MEM™ I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well tissue culture plates.
-
-
Protocol:
-
Cell Seeding: The day before transfection, seed 2.5 x 10⁵ cells per well in 2 mL of complete growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA Preparation: For each well, dilute 20-40 pmol of siRNA (Pim1-specific or non-targeting control) into 100 µL of Opti-MEM™. Mix gently.
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL of siRNA-lipid complexes dropwise to the appropriate wells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for subsequent analysis (Western Blot, viability assay, etc.).
-
Western Blot Analysis
This protocol is to confirm the knockdown of Pim1 protein and assess the phosphorylation status of its downstream targets.
-
Materials:
-
RIPA Lysis and Extraction Buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer.
-
Primary antibodies (anti-Pim1, anti-p-BAD, anti-BAD, anti-p-Akt, anti-Akt, anti-c-MYC, anti-β-actin or GAPDH as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate.
-
-
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the bands using a chemiluminescence imaging system.[11][12][13]
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
96-well tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
-
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound or transfect with Pim1 siRNA as described previously. Include appropriate controls.
-
MTT Addition: At the end of the treatment period (e.g., 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated or control siRNA-treated cells.[14]
-
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim1 promotes IFN-β production by interacting with IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PIM-1 gene RNA interference induces growth inhibition and apoptosis of prostate cancer cells and suppresses tumor progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Pim1-IN-3 and Other Pim Kinase Inhibitors for Researchers
This guide provides a detailed comparison of the efficacy of Pim1-IN-3 against other prominent Pim kinase inhibitors, namely SGI-1776 and AZD1208. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biochemical and cellular activities. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
The Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell survival, proliferation, and apoptosis.[1] Their overexpression is implicated in various malignancies, making them attractive targets for cancer therapy.[2][3] This has led to the development of several small molecule inhibitors targeting these kinases.
Biochemical Efficacy: A Head-to-Head Comparison
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a specific biological process by half. The table below presents a comparative summary of the IC50 values for this compound, SGI-1776, and AZD1208 against the three Pim kinase isoforms.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Other Notable Targets (IC50 nM) |
| Pim-1 kinase inhibitor 3 | 35.13[4] | Not Available | Not Available | |
| SGI-1776 | 7[5][6][7][8][9] | 363[5][6][7][8][9] | 69[5][6][7][8][9] | FLT3 (44), Haspin (34)[6][8][10] |
| AZD1208 | 0.4[11][12] | 5.0[11][12] | 1.9[11][12] |
Note on this compound: The specific compound "this compound" is not widely documented in the searched literature. The data presented here as "Pim-1 kinase inhibitor 3" is based on a compound with this designation.[4]
Inhibitor Constant (Ki) Data for Select Inhibitors:
The inhibitor constant (Ki) is another measure of inhibitor potency. AZD1208 has demonstrated potent inhibition with Ki values of 0.1 nM for Pim-1, 1.92 nM for Pim-2, and 0.4 nM for Pim-3.[13] Another next-generation inhibitor, TP-3654, shows Ki values of 5 nM for Pim-1, 239 nM for Pim-2, and 42 nM for Pim-3.[14][15]
Cellular Activity and Preclinical Models
Pim-1 kinase inhibitor 3: In cellular assays, Pim-1 kinase inhibitor 3 has been shown to inhibit the proliferation of MDA-MB-231 human breast cancer cells with an IC50 of 8.154 µM.[4]
SGI-1776: This inhibitor has demonstrated cytotoxic activity in various cancer cell lines, including leukemia and solid tumors, with IC50 values ranging from 0.005 to 11.68 µM.[10] In acute myeloid leukemia (AML) cell lines, SGI-1776 treatment leads to a dose-dependent reduction in the phosphorylation of Pim kinase targets such as histone H3, c-Myc, and Bad.[5] It also induces apoptosis in chronic lymphocytic leukemia (CLL) cells.[10]
AZD1208: As a potent pan-Pim kinase inhibitor, AZD1208 induces cell cycle arrest and apoptosis in AML cell lines and inhibits tumor growth in xenograft models. It has been shown to reduce the phosphorylation of downstream targets like BAD, 4EBP1, and p70S6K in MOLM-16 cells.[11][13]
Pim Kinase Signaling Pathway
Pim kinases are constitutively active and their regulation primarily occurs at the transcriptional level, often downstream of the JAK/STAT signaling pathway.[][17] They play a significant role in tumorigenesis by phosphorylating a variety of substrates that control the cell cycle, apoptosis, and cellular metabolism.[1][18]
Caption: Overview of the Pim Kinase Signaling Pathway.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of Pim inhibitors.
1. In Vitro Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the IC50 value of an inhibitor against a purified Pim kinase.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific Pim kinase isoform.
-
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 kinase.
-
Kinase buffer (e.g., 50 mM HEPES, 1 mM DTT, 0.01% Tween 20, 10 mM MgCl2).[13]
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Substrate (e.g., a peptide substrate like S6K/Rsk-2 peptide 2 or a full-length protein like BAD or 4E-BP1).[13][19]
-
Test inhibitor (e.g., this compound, SGI-1776, AZD1208) at various concentrations.
-
96-well plates.
-
Detection reagents (e.g., phosphospecific antibodies, reagents for luminescence or fluorescence detection).
-
-
Procedure:
-
Coat 96-well plates with the substrate, if using a solid-phase assay.[20]
-
Add the Pim kinase, test inhibitor at various dilutions, and kinase buffer to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).[21]
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence resonance energy transfer (FRET), or radiometric analysis).[10]
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[20]
-
2. Cellular Proliferation Assay
-
Objective: To assess the effect of a Pim inhibitor on the growth of cancer cell lines.
-
Principle: This assay measures the number of viable cells after treatment with an inhibitor.
-
Materials:
-
Cancer cell line (e.g., AML cell lines like MV-4-11, MOLM-13, or solid tumor cell lines like MDA-MB-231).[4][5]
-
Cell culture medium and supplements.
-
Test inhibitor at various concentrations.
-
96-well cell culture plates.
-
Reagents for measuring cell viability (e.g., CellTiter-Glo®, Crystal Violet).[20][22]
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After allowing the cells to attach (for adherent cells), treat them with a range of concentrations of the test inhibitor or vehicle control (e.g., DMSO).[22]
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[4][7]
-
At the end of the incubation period, measure cell viability using a chosen method.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[13]
-
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing Pim kinase inhibitors.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 9. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 19. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pim Kinase Inhibitors in Leukemia: A Focused Review of SGI-1776
An important note to the reader: This guide provides a comprehensive overview of the Pim kinase inhibitor SGI-1776 and its effects on leukemia cell lines. Initial literature searches for a direct comparison with a compound referred to as "Pim1-IN-3" did not yield sufficient publicly available experimental data on the latter's activity in leukemic models. Therefore, this document will focus on the well-characterized inhibitor SGI-1776, presenting its mechanism of action, preclinical data in leukemia, and associated experimental methodologies.
Introduction to Pim Kinases and Their Role in Leukemia
The Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] These kinases are constitutively active and their expression is often upregulated in various hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1][3] Overexpression of Pim kinases has been linked to the activation of oncogenic signaling pathways, such as those downstream of FLT3 (FMS-like tyrosine kinase 3), and is associated with a poor prognosis.[1][4] This makes Pim kinases attractive therapeutic targets for the treatment of leukemia.
SGI-1776 is a potent, small molecule inhibitor that targets all three Pim kinase isoforms.[1][5] It has been evaluated in various preclinical models of leukemia, demonstrating its potential as an anti-cancer agent. This guide will delve into the specifics of its action and the experimental evidence supporting its therapeutic rationale.
SGI-1776: A Multi-Targeted Kinase Inhibitor
SGI-1776 is an imidazo[1,2-b]pyridazine compound that functions as an ATP-competitive inhibitor of Pim kinases.[1] Notably, SGI-1776 also exhibits potent inhibitory activity against the FLT3 kinase, a receptor tyrosine kinase frequently mutated in AML.[1] This dual inhibitory profile makes SGI-1776 particularly relevant for leukemias driven by aberrant FLT3 signaling.
Quantitative Analysis of SGI-1776 Activity
The following tables summarize the in vitro inhibitory activity of SGI-1776 against its primary kinase targets and its cytotoxic effects on various leukemia cell lines.
Table 1: Kinase Inhibitory Activity of SGI-1776
| Kinase Target | IC50 (nM) |
| Pim-1 | 7[1][3][5] |
| Pim-2 | 363[1][3][5] |
| Pim-3 | 69[1][3][5] |
| FLT3 | 44[1][3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cytotoxic Activity of SGI-1776 in Leukemia Cell Lines
| Cell Line | Leukemia Type | FLT3 Status | IC50 (µM) |
| MV-4-11 | AML | ITD | ~0.1 - 1 |
| MOLM-13 | AML | ITD | ~0.1 - 1 |
| OCI-AML-3 | AML | Wild-Type | >1 |
Data compiled from studies demonstrating a concentration-dependent induction of apoptosis.[1] The FLT3-ITD (Internal Tandem Duplication) mutation is a common activating mutation in AML.
Mechanism of Action of SGI-1776 in Leukemia Cells
SGI-1776 exerts its anti-leukemic effects through the induction of apoptosis, which is mediated by the modulation of several key signaling pathways.
Key Molecular Effects:
-
Induction of Apoptosis: Treatment with SGI-1776 leads to a dose-dependent increase in apoptosis in both AML and CLL cells.[1][6][7]
-
Downregulation of Mcl-1: A significant reduction in the protein levels of the anti-apoptotic protein Mcl-1 is a consistent finding following SGI-1776 treatment.[6] This decrease occurs at both the transcript and protein levels.
-
Inhibition of c-Myc Signaling: SGI-1776 treatment results in decreased phosphorylation of c-Myc at Ser62, a site targeted by Pim-1, leading to a reduction in total c-Myc protein levels.[6]
-
Modulation of other Pim Kinase Substrates: The phosphorylation of other known Pim kinase substrates, such as Bad and 4E-BP1, is also inhibited by SGI-1776.[1]
The signaling pathway below illustrates the mechanism of action of SGI-1776 in leukemia cells.
Caption: Mechanism of action of SGI-1776 in leukemia cells.
Experimental Protocols
This section provides an overview of the methodologies used in the studies evaluating SGI-1776.
Cell Culture and Reagents
-
Cell Lines: Human leukemia cell lines such as MV-4-11, MOLM-13 (AML, FLT3-ITD), and OCI-AML-3 (AML, FLT3-WT) are commonly used. Primary CLL cells are isolated from patient samples.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitors: SGI-1776 is dissolved in dimethyl sulfoxide (DMSO) to create stock solutions for in vitro experiments.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method to quantify the percentage of apoptotic and necrotic cells. Cells are treated with SGI-1776 for various time points, then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes).
The following diagram illustrates a typical workflow for an apoptosis assay.
Caption: Experimental workflow for assessing apoptosis.
Western Blot Analysis
-
Purpose: To detect and quantify the levels of specific proteins and their phosphorylation status.
-
Procedure:
-
Cells are treated with SGI-1776 and then lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., Mcl-1, phospho-c-Myc, total c-Myc, β-actin as a loading control).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via chemiluminescence.
-
Conclusion
SGI-1776 has demonstrated significant preclinical activity against various leukemia cell lines, particularly those with FLT3-ITD mutations. Its dual inhibition of Pim kinases and FLT3 provides a strong rationale for its therapeutic potential. The primary mechanism of action involves the induction of apoptosis through the downregulation of key survival proteins like Mcl-1 and the inhibition of pro-proliferative signaling pathways involving c-Myc. While direct comparative data with "this compound" is currently unavailable, the extensive characterization of SGI-1776 provides a valuable benchmark for the evaluation of other Pim kinase inhibitors in the context of leukemia. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of targeting Pim kinases in hematological malignancies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The PIM family of oncoproteins: Small kinases with huge implications in myeloid leukemogenesis and as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
A Comparative Guide to Pim Kinase Inhibition: Pim1-IN-3 versus AZD1208
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the Pim kinase family: Pim1-IN-3 and AZD1208. While both compounds are designed to inhibit Pim kinases, which are crucial regulators of cell survival and proliferation, the extent of their characterization in publicly available literature varies significantly. This guide aims to present an objective comparison based on the available experimental data.
Introduction to Pim Kinases
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1] These kinases are key downstream effectors in various signaling pathways initiated by cytokines and growth factors, most notably the JAK/STAT pathway.[2][3] Overexpression of Pim kinases is a hallmark of numerous hematological malignancies and solid tumors, where they contribute to oncogenesis by promoting cell cycle progression, inhibiting apoptosis, and regulating cellular metabolism.[1][3] This central role in cancer biology has established the Pim kinase family as a compelling target for therapeutic intervention.
Mechanism of Action and Selectivity
AZD1208 is a potent, orally bioavailable, and highly selective pan-Pim kinase inhibitor. It acts as an ATP-competitive inhibitor, effectively targeting all three Pim isoforms.[4][5] This broad-spectrum inhibition allows for the comprehensive shutdown of Pim-mediated signaling.
This compound , also referred to as compound H5, is described as a potent inhibitor of Pim-1 kinase.[6][7] However, detailed information regarding its mechanism of action and its activity against Pim-2 and Pim-3 isoforms is not extensively available in the public domain.
In Vitro Inhibitory Activity
The following table summarizes the reported in vitro inhibitory activities of this compound and AZD1208 against the Pim kinase isoforms.
| Inhibitor | Target | IC50 / Ki | Assay Conditions |
| This compound | Pim-1 | IC50: 35.13 nM[6] | Not Specified |
| Pim-2 | Data not available | ||
| Pim-3 | Data not available | ||
| AZD1208 | Pim-1 | IC50: 0.4 nM[4][8][9][10] | Cell-free assay |
| Ki: 0.1 nM[5] | |||
| Pim-2 | IC50: 5.0 nM[4][8][9][10] | Cell-free assay | |
| Ki: 1.92 nM[5] | |||
| Pim-3 | IC50: 1.9 nM[4][8][9][10] | Cell-free assay | |
| Ki: 0.4 nM[5] |
Cellular and In Vivo Efficacy
AZD1208 has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, particularly in acute myeloid leukemia (AML).[2][3] In AML cell lines like MOLM-16, AZD1208 treatment leads to cell cycle arrest and apoptosis.[3] This is accompanied by a dose-dependent reduction in the phosphorylation of downstream Pim targets such as BAD, 4EBP1, and p70S6K.[4] Furthermore, in vivo studies using AML xenograft models have shown that AZD1208 can suppress tumor growth in a dose-proportional manner.[2]
The following table summarizes the available cellular activity data.
| Inhibitor | Cell Line | Effect | Concentration |
| This compound | MDA-MD-231 | Inhibition of proliferation (IC50) | 8.154 µM[6] |
| AZD1208 | MOLM-16 (AML) | Growth inhibition (GI50) | < 100 nM[11] |
| Induces apoptosis and cell cycle arrest | Not specified[3] | ||
| Multiple AML cell lines | Growth inhibition | GI50 < 1 µM in sensitive lines[5] | |
| Gastric cancer cell lines | Decreased cell proliferation | Dose-dependent[12] | |
| 93T449 (Liposarcoma) | Cytostatic/cytotoxic effect | 20 µM[13] |
Signaling Pathways and Experimental Workflows
To understand the context of Pim kinase inhibition, the following diagrams illustrate the Pim kinase signaling pathway and a general experimental workflow for evaluating Pim kinase inhibitors.
Caption: Pim Kinase Signaling Pathway
Caption: Workflow for Pim Kinase Inhibitor Evaluation
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Pim kinase inhibitors are provided below.
In Vitro Kinase Assay
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant Pim-1, Pim-2, or Pim-3 kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive methods, unlabeled ATP)
-
Substrate peptide (e.g., a BAD-derived peptide)
-
Test compounds (this compound or AZD1208) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture method for phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted test compounds to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[14][15][16][17][18]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[19][20][21][22]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound or AZD1208)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.[19][20][21][22]
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins, confirming the on-target effect of the kinase inhibitor.[23][24][25][26]
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD, anti-total-BAD)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[23][24][25][26]
Conclusion
This comparative guide highlights the current understanding of this compound and AZD1208. AZD1208 is a well-documented pan-Pim kinase inhibitor with demonstrated potent activity in both in vitro and in vivo preclinical models, particularly in the context of AML. In contrast, this compound is presented as a Pim-1 specific inhibitor, but a comprehensive dataset to fully evaluate its selectivity profile and therapeutic potential is not yet available in the public domain. For researchers and drug development professionals, AZD1208 represents a valuable tool for studying the broader consequences of pan-Pim kinase inhibition, while this compound may serve as a starting point for investigations focused specifically on the Pim-1 isoform, pending further characterization. The provided experimental protocols offer a robust framework for the evaluation of these and other novel Pim kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pim-1 kinase inhibitor 3 - Immunomart [immunomart.com]
- 8. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 13. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. In vitro kinase assay [bio-protocol.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 26. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
A Head-to-Head Comparison of Pim1-IN-3 and Other Kinase Inhibitors for Researchers
This guide provides a detailed comparison of Pim1-IN-3 and other notable Pim kinase inhibitors, offering objective performance data and supporting experimental methodologies for researchers, scientists, and drug development professionals. The Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising Pim1, Pim2, and Pim3, are crucial mediators of cell survival, proliferation, and apoptosis.[1][2] Unlike many other kinases, Pim kinases are constitutively active and regulated primarily at the level of transcription and protein stability, making them attractive therapeutic targets in oncology.[3][4] Their expression is induced by various cytokines and growth factors through the JAK/STAT signaling pathway.[5][6]
Section 1: Comparative Analysis of Pim Kinase Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (often measured as IC50 or Ki) and its selectivity across different kinase isoforms and other unrelated kinases. High selectivity is crucial for minimizing off-target effects and potential toxicity. This section compares the biochemical potency of this compound against other well-documented Pim kinase inhibitors.
This compound , also identified as Compound H5, is a potent inhibitor of Pim1 kinase with a reported IC50 of 35.13 nM.[7] In cellular assays, it demonstrated anti-proliferative activity against the MDA-MB-231 human breast cancer cell line with an IC50 of 8.154 µM.[7] The following table provides a head-to-head comparison of its biochemical potency with other pan-Pim or Pim-selective inhibitors.
| Inhibitor | Pim1 IC50/Ki | Pim2 IC50/Ki | Pim3 IC50/Ki | Other Notable Targets | Reference |
| This compound (Compound H5) | 35.13 nM (IC50) | Not Reported | Not Reported | - | [7] |
| GDC-0339 | 0.03 nM (Ki) | 0.1 nM (Ki) | 0.02 nM (Ki) | Pan-Pim selective | [1] |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | Pan-Pim selective | [1] |
| Uzansertib (INCB053914) | 0.24 nM (IC50) | 30 nM (IC50) | 0.12 nM (IC50) | Pan-Pim selective | [8] |
| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | Pan-Pim selective | [8] |
| TP-3654 | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) | Pim1/3 selective | [1][8] |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | FLT3 (44 nM) | [9][10] |
| AZD1208 | Potent inhibitor | Potent inhibitor | Potent inhibitor | Pan-Pim selective | [1][11] |
| SMI-4a | 24 µM (IC50) | 100 µM (IC50) | Not Reported | Pim1/2 selective | [1] |
| Quercetagetin | 0.34 µM (IC50) | >3 µM (IC50) | Not Reported | Selective for Pim1 over Pim2 | [12] |
Section 2: The Pim1 Signaling Pathway
Pim1 is a downstream effector of the JAK/STAT pathway, which is activated by numerous cytokines and interleukins (e.g., IL-2, IL-3, IL-6, IFN-γ).[5][6] Once expressed, Pim1 kinase phosphorylates a wide range of substrates involved in cell cycle progression and apoptosis.[5][13] Key downstream targets include the phosphorylation and inactivation of the pro-apoptotic protein BAD and the cell cycle inhibitors p21Cip1/WAF1 and p27KIP1.[2][14] Pim1 also collaborates with the c-MYC oncogene, enhancing its transcriptional activity and promoting tumor progression.[14][15]
Caption: The Pim1 signaling cascade, from cytokine activation to downstream effects on cell cycle and apoptosis.
Section 3: Experimental Protocols
Evaluating the efficacy and selectivity of kinase inhibitors like this compound requires robust biochemical and cellular assays. The following protocols provide detailed methodologies for key experiments.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing a kinase inhibitor follows a multi-step workflow. It begins with a high-throughput primary screen to identify initial "hits" from a compound library using a biochemical assay. These hits are then validated and further characterized for potency and selectivity. Promising compounds move to secondary cellular assays to confirm their activity in a biological context before advancing to more complex preclinical studies.
Caption: A typical workflow for the discovery and preclinical evaluation of kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay suitable for virtually any kinase.[16]
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant Pim1 kinase in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X solution of a suitable substrate (e.g., PIMtide, a specific peptide substrate) and ATP in the same reaction buffer. The ATP concentration should be at or near the Km for the kinase to accurately determine competitive inhibitor potency.
-
Serially dilute the test inhibitor (e.g., this compound) in DMSO and then in reaction buffer to create a range of 2X final concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X inhibitor solution or vehicle control (DMSO in buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X Pim1 kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle-only wells, 100% inhibition for no-enzyme wells).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Culture cancer cells (e.g., MDA-MB-231, known to express Pim1) under standard conditions.
-
Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Allow cells to adhere by incubating overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
Detection:
-
Add 25 µL of MTT or XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the tetrazolium salt (MTT/XTT) into a colored formazan product.
-
If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) and mix to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Unveiling the Selectivity of Pim1-IN-3: A Kinase Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of Pim1-IN-IN-3, a potent Pim-1 kinase inhibitor, against other kinases. Due to the limited publicly available cross-reactivity data for Pim1-IN-3, this guide also offers a comparative overview of the selectivity profiles of other well-characterized Pim-1 inhibitors to provide a broader context for researchers.
This compound, also identified as compound H5, has emerged as a highly potent inhibitor of the Pim-1 serine/threonine kinase, exhibiting an IC50 value of 35.13 nM.[1] Pim-1 kinase is a key proto-oncogene implicated in the regulation of cell cycle progression, apoptosis, and transcriptional activation, making it an attractive target in oncology.[2][3] The chemical structure of this compound is provided below.
Chemical Structure of this compound (Compound H5)
-
CAS Number: 2801695-39-4
-
Molecular Formula: C₂₀H₂₅N₃O
-
Molecular Weight: 339.43 g/mol
Cross-Reactivity Profile of this compound
A comprehensive search of the primary literature, including the initial publication by Xu J, et al. that described the synthesis and primary activity of this compound (compound H5), did not yield a broad kinase cross-reactivity panel or kinome scan data for this specific inhibitor. While its high potency against Pim-1 is established, its activity against other kinases has not been publicly detailed.
To provide a valuable comparative resource, the following table summarizes the selectivity of other widely used Pim kinase inhibitors against a panel of off-target kinases. This data can serve as a surrogate to infer potential cross-reactivity patterns for novel Pim-1 inhibitors like this compound.
| Inhibitor | Primary Target(s) | IC50/Ki (nM) vs Primary Target(s) | Off-Target Kinase | IC50/Ki (nM) vs Off-Target | Fold Selectivity (approx.) | Reference |
| AZD1208 | Pim-1, Pim-2, Pim-3 | 0.4 (Pim-1), 5 (Pim-2), 1.9 (Pim-3) | FLT3 | >10,000 | >25,000 (vs Pim-1) | Commercial data |
| JAK2 | >10,000 | >25,000 (vs Pim-1) | Commercial data | |||
| SGI-1776 | Pim-1, Pim-2, Pim-3 | 7 (Pim-1), 363 (Pim-2), 69 (Pim-3) | FLT3 | 10 | 1.4 (vs Pim-1) | Commercial data |
| Haspin | 25 | 3.6 (vs Pim-1) | Commercial data | |||
| TCS PIM-1 1 | Pim-1 | 50 | Pim-2 | >20,000 | >400 | Commercial data |
| MEK1/2 | >20,000 | >400 | Commercial data |
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase assays. Below are detailed methodologies for common experimental setups that would be used to generate the data presented in the table above and to profile this compound.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for assessing the inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Pim-1, and a panel of other kinases)
-
Kinase-specific substrate (peptide or protein)
-
This compound or other test compounds
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
Stop solution (e.g., EDTA, phosphoric acid)
-
Detection system (e.g., scintillation counter, filter-binding apparatus, luminescence plate reader, or fluorescence plate reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Reaction Setup: In a microplate, combine the purified kinase, the kinase-specific substrate, and the diluted inhibitor at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection of Phosphorylation:
-
Radiometric Assay: If using radiolabeled ATP, spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper). Wash the filters to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™, LanthaScreen™): These assays measure a product of the kinase reaction (ADP) or use fluorescence resonance energy transfer (FRET) to detect inhibitor binding. Follow the manufacturer's specific protocol for the addition of detection reagents and measurement of the signal (luminescence or fluorescence).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating a variety of downstream targets.[2][4] Understanding this pathway is essential for contextualizing the effects of Pim-1 inhibition.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Pim1 Target Engagement
Introduction to Pim1 Kinase and Target Engagement
Pim1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[1] Target engagement assays are essential in drug discovery to confirm that a drug candidate directly interacts with its intended target in a cellular environment. This confirmation is critical for establishing a clear relationship between the drug's mechanism of action and its observed phenotypic effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[2] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation.
CETSA Workflow
The CETSA workflow involves treating cells with the compound of interest, followed by heating the cell lysate or intact cells to a range of temperatures. The aggregated, denatured proteins are then separated from the soluble, stable proteins by centrifugation. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Alternative Target Engagement Assay: NanoBRET™
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[3] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein.
NanoBRET™ Workflow
In the NanoBRET™ assay, cells are engineered to express the target protein fused to NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is then added to the cells. When the tracer is in close proximity to the NanoLuc®-tagged protein, BRET occurs. The addition of a test compound that competes with the tracer for binding to the target protein leads to a decrease in the BRET signal, which can be measured to determine the compound's affinity for the target.[4]
Caption: A simplified workflow of the NanoBRET™ Target Engagement Assay.
Comparison of CETSA and NanoBRET™ for Pim1 Target Engagement
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[2] | Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.[3] |
| Target Modification | No modification of the endogenous protein is required. | Requires genetic fusion of NanoLuc® luciferase to the target protein.[4] |
| Compound Labeling | Not required. | Not required for the test compound, but a specific fluorescent tracer is needed.[3] |
| Readout | Shift in the melting temperature (Tm) of the target protein. | Change in the BRET signal. |
| Throughput | Can be adapted for high-throughput screening (HTS) formats.[5] | Inherently high-throughput and suitable for HTS. |
| Data Output | Provides qualitative and quantitative data on target engagement. | Provides quantitative data on compound affinity (IC50) and residence time.[3] |
| Cellular Context | Can be performed in cell lysates, intact cells, and tissue samples.[2] | Performed in live cells, providing a more physiological context. |
| Example Pim1 Data | While specific CETSA data for a Pim1 inhibitor is not available, a study on the Pim1 inhibitor SGI-1776 demonstrated target engagement by observing a dose-dependent decrease in the phosphorylation of downstream targets c-Myc and 4E-BP1.[1] | A NanoBRET assay for PIM-1 kinase is available and can be used to determine the IC50 of inhibitors in live cells.[6] |
Experimental Protocols
CETSA Protocol for Pim1 (Adapted from a general kinase inhibitor protocol)
This protocol is adapted from a published method for another kinase inhibitor and can be optimized for Pim1.[7]
-
Cell Culture and Treatment: Culture a human cell line expressing Pim1 (e.g., K-562) to 70-80% confluency. Treat the cells with varying concentrations of the Pim1 inhibitor (e.g., SGI-1776) or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Lysis: Harvest the cells by scraping and wash with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for Pim1, followed by a secondary antibody conjugated to horseradish peroxidase. Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Pim1 protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve indicates target engagement.
NanoBRET™ Target Engagement Protocol for Pim1
This protocol is based on the manufacturer's instructions for the NanoBRET™ TE Intracellular Kinase Assay.[3]
-
Cell Preparation: Transfect HEK293 cells with a vector encoding for Pim1-NanoLuc® fusion protein.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and incubate overnight.
-
Assay Setup: Prepare serial dilutions of the Pim1 inhibitor. Add the inhibitor dilutions and the NanoBRET™ tracer to the cells.
-
BRET Measurement: Add the NanoLuc® substrate to the wells and measure the BRET signal using a plate reader equipped for BRET detection.
-
Data Analysis: Plot the BRET ratio as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Pim1 Signaling Pathway
Pim1 is a downstream effector of the JAK/STAT signaling pathway and is involved in the regulation of several cellular processes, including cell cycle progression and apoptosis.[8]
Caption: A simplified representation of the Pim1 signaling pathway.
Conclusion
Both CETSA and NanoBRET™ are valuable assays for determining the target engagement of Pim1 inhibitors. CETSA offers the advantage of working with the endogenous, unmodified protein in various sample types, while NanoBRET™ provides a high-throughput method for quantifying inhibitor affinity in live cells. The choice between these assays will depend on the specific research question, available resources, and the desired throughput. For initial validation of direct binding to the endogenous target, CETSA is a strong choice. For large-scale screening and detailed affinity determination in a live-cell context, NanoBRET™ is highly suitable. The data on downstream target modulation, as shown with SGI-1776, provides an alternative, indirect method to infer target engagement.
References
- 1. Transcription and translation are primary targets of Pim kinase inhibitor SGI-1776 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo Efficacy: Pim1 Kinase Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The Pim family of serine/threonine kinases, particularly Pim1, has emerged as a significant therapeutic target in oncology due to its role in promoting cell survival, proliferation, and resistance to therapy.[1][2] A number of small molecule inhibitors targeting Pim kinases have been developed and evaluated in preclinical and clinical settings.[1][3][4] This guide provides a comparative overview of the in vivo efficacy of prominent Pim1 kinase inhibitors based on available preclinical data, offering insights into their therapeutic potential across various cancer types. While direct in vivo efficacy data for a compound specifically designated "Pim1-IN-3" is not publicly available, this guide will focus on well-characterized inhibitors such as AZD1208 and SGI-1776 to provide a relevant comparative context.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo efficacy of selected Pim kinase inhibitors in different cancer models. These studies highlight the potential of these compounds to inhibit tumor growth and improve survival in preclinical settings.
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| AZD1208 | Triple-Negative Breast Cancer (TNBC) Xenografts (MDA-MB-231 and SUM149) | Not specified | Substantially impaired tumor growth.[5] | [5] |
| Adult T-cell Leukemia (ATL) Mouse Model (ED-40515(-) cells) | Daily oral gavage for 14 days | Significantly inhibited tumor growth (reduced tumor volume and weight by almost threefold).[6] | [6] | |
| SGI-1776 | Not specified | Not specified | High antitumor activity in vivo.[3] Also suppresses the activity of FLT3.[3] | [3] |
| LGB321 | Hematologic Malignancy Xenografts | Orally available | Demonstrates efficacy in tumor xenografts and is well tolerated.[7] | [7] |
| Compound 11 (PIM3 inhibitor) | Human Pancreatic Cancer Xenograft (PCI66) | Not specified | Inhibited tumor growth with negligible body weight loss.[8] | [8] |
Pim1 Signaling Pathway
The Pim1 kinase exerts its oncogenic effects by phosphorylating a variety of downstream substrates involved in cell cycle progression, apoptosis, and metabolism. Understanding this pathway is crucial for contextualizing the mechanism of action of Pim1 inhibitors.
Caption: Simplified Pim1 signaling pathway illustrating upstream activation and key downstream substrates leading to cell proliferation and survival.
Experimental Protocols
The in vivo efficacy of Pim1 inhibitors is typically evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice. The following provides a generalized experimental workflow.
General In Vivo Xenograft Study Protocol
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, ED-40515(-) for ATL) are cultured under standard conditions.
-
A specific number of cells are harvested, resuspended in an appropriate medium (e.g., Matrigel), and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control (vehicle) groups.
-
-
Drug Administration:
-
The Pim1 inhibitor (e.g., AZD1208) is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage).
-
The control group receives the vehicle solution.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Primary endpoints typically include tumor growth inhibition and, in some studies, overall survival.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors may be excised for analysis of target engagement. This can include measuring the phosphorylation levels of Pim1 substrates like BAD to confirm that the inhibitor is hitting its target in vivo.[3]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of a Pim1 inhibitor.
Caption: A generalized workflow for assessing the in vivo efficacy of a Pim1 kinase inhibitor in a xenograft mouse model.
Conclusion
The available preclinical data for Pim1 kinase inhibitors like AZD1208 and SGI-1776 demonstrate their potential as anticancer agents in various malignancies, including hematologic cancers and solid tumors.[3][6] These inhibitors have been shown to effectively reduce tumor growth in vivo. The oncogenic role of Pim1 is well-established, with its inhibition leading to decreased proliferation and increased apoptosis.[1][5] While the specific in vivo efficacy of "this compound" remains to be characterized, the promising results from other compounds in this class underscore the therapeutic potential of targeting the Pim1 signaling pathway. Further research and clinical trials are necessary to fully elucidate the clinical utility of Pim1 inhibitors in cancer therapy.
References
- 1. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design and synthesis of an in vivo-efficacious PIM3 kinase inhibitor as a candidate anti-pancreatic cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pim1-IN-3's Impact on Downstream Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pim1-IN-3's performance against other Pim-1 kinase inhibitors. We present supporting experimental data, detailed methodologies, and visual representations of the signaling pathways involved to aid in the validation of this compound's effects.
Pim-1 kinase, a serine/threonine kinase, is a crucial regulator of cell proliferation, survival, and apoptosis. Its aberrant expression is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent inhibitor of Pim-1 kinase. This guide delves into the experimental validation of this compound's effect on key downstream signaling pathways, comparing its activity with other known Pim-1 inhibitors.
Comparative Inhibitory Activity
This compound, also identified as Pim-1 kinase inhibitor 3 or Compound H5, demonstrates high potency against Pim-1 kinase with a reported half-maximal inhibitory concentration (IC50) of 35.13 nM[1]. In cellular assays, it has been shown to inhibit the proliferation of MDA-MB-231 human breast cancer cells with an IC50 of 8.154 μM[1]. To provide a comprehensive overview, the following table compares the inhibitory activities of this compound with other commercially available Pim-1 inhibitors.
| Inhibitor | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Notes |
| This compound (Compound H5) | 35.13 nM (IC50) [1] | Not Reported | Not Reported | Also inhibits MDA-MB-231 cell proliferation (IC50 = 8.154 μM)[1] |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | Also a potent Flt3 inhibitor. |
| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | Orally available pan-Pim kinase inhibitor. |
| SMI-4a | 17 nM (IC50) | Modestly active | Not Reported | Selective for Pim-1. |
| TP-3654 | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) | Second-generation pan-Pim inhibitor. |
| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | Orally efficacious pan-Pim kinase inhibitor. |
Impact on Downstream Signaling Pathways
Pim-1 kinase exerts its oncogenic effects by phosphorylating a multitude of downstream substrates. Inhibition of Pim-1 is expected to modulate the activity of these pathways, leading to anti-proliferative and pro-apoptotic effects. Key downstream signaling molecules affected by Pim-1 activity include c-Myc, STAT3, p27, and BAD.
c-Myc Activation
c-Myc is a potent transcription factor that drives cell proliferation. Pim-1 kinase can phosphorylate and stabilize c-Myc, thereby enhancing its transcriptional activity. Inhibition of Pim-1 by compounds like this compound is expected to decrease c-Myc protein levels and the expression of its target genes.
STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in cell survival and proliferation. Pim-1 is a downstream target of STAT3, and a positive feedback loop has been suggested where Pim-1 can also regulate STAT3 activity. Studies have shown that Pim kinase inhibitors can reduce the phosphorylation of STAT3 at Tyr705[2].
Cell Cycle Regulation via p27
The cyclin-dependent kinase inhibitor p27Kip1 is a crucial regulator of the cell cycle, and its degradation promotes cell cycle progression. Pim-1 kinase phosphorylates p27, leading to its ubiquitination and subsequent proteasomal degradation. Treatment with a Pim-1 inhibitor would be expected to increase p27 levels, leading to cell cycle arrest.
Apoptosis Regulation through BAD
The pro-apoptotic protein BAD (Bcl-2-associated death promoter) is a key regulator of apoptosis. Pim-1 kinase can phosphorylate BAD at Ser112, which inactivates it and promotes cell survival. Inhibition of Pim-1 should, therefore, lead to decreased phosphorylation of BAD, promoting its pro-apoptotic function.
While specific quantitative data on the downstream effects of this compound is not yet widely available in the public domain, the general mechanisms of Pim-1 inhibition suggest that this compound would modulate these pathways in a manner consistent with its inhibitory action on the kinase. Further experimental validation is necessary to quantify these effects.
Experimental Protocols
To validate the effect of this compound on downstream signaling pathways, the following experimental protocols are recommended.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on Pim-1 kinase activity.
Materials:
-
Recombinant human Pim-1 kinase
-
This compound and other comparator inhibitors
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Pim-1 substrate (e.g., a peptide containing the Pim-1 recognition motif)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors.
-
In a microplate, add the kinase buffer, recombinant Pim-1 kinase, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of downstream targets in a cellular context.
Materials:
-
Cancer cell line expressing Pim-1 (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against:
-
Phospho-c-Myc (Ser62)
-
Total c-Myc
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
p27Kip1
-
Phospho-BAD (Ser112)
-
Total BAD
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
By employing these methodologies, researchers can effectively validate the on-target activity of this compound and characterize its impact on crucial cancer-related signaling pathways. This comparative guide serves as a foundational resource for further investigation and development of Pim-1 kinase inhibitors as potential anti-cancer therapeutics.
References
A Comparative Guide to the Pharmacokinetic Profiles of Pim Kinase Inhibitors: Pim1-IN-3 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Pim1-IN-3 and other notable Pim kinase inhibitors. While specific pharmacokinetic data for this compound is not publicly available, this guide draws comparisons with compounds of the same chemical class and other well-characterized Pim inhibitors, offering valuable insights for researchers in oncology and related fields. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Introduction to Pim Kinase and its Inhibitors
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a crucial role in cell survival, proliferation, and apoptosis.[1][2] Their overexpression is implicated in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1][2] this compound belongs to the imidazo[1,2-b]pyridazine class of compounds, which has been identified as a potent scaffold for Pim kinase inhibition.[3][4] This guide will compare the available pharmacokinetic data of prominent Pim inhibitors to provide a framework for understanding the potential profile of this compound and similar compounds.
Comparative Pharmacokinetic Profiles
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not available in the public domain, we can analyze the pharmacokinetic properties of other Pim kinase inhibitors to infer a potential profile. The following tables summarize the available data for two clinical-stage Pim inhibitors, AZD1208 and TP-3654.
Table 1: In Vivo Pharmacokinetics of Pim Kinase Inhibitors
| Compound | Species | Route of Administration | Dose | Bioavailability (%) | Tmax (h) | Half-life (t1/2) (h) | Clearance |
| TP-3654 | Rat | Oral | 40 mg/kg | 39 | 1 | 4.1 | - |
| AZD1208 | Human | Oral | 120-900 mg | - | - | ~37.2 (single dose) | Increased after multiple doses due to CYP3A4 induction |
Data for TP-3654 is from a study in female SD rats.[5] Data for AZD1208 is from Phase I clinical trials in patients with AML and solid tumors.[6][7]
Table 2: In Vitro Potency of Pim Kinase Inhibitors
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| This compound (as K00135) | Low nanomolar potency | Less potent than against Pim-1 | - |
| AZD1208 | 0.4 | 5 | 1.9 |
| TP-3654 | 5 (Ki) | 239 (Ki) | 42 (Ki) |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki is the inhibition constant. Data for this compound (K00135) is from a study identifying imidazo[1,2-b]pyridazines as Pim kinase inhibitors.[3] Data for AZD1208 is from preclinical studies.[8][9] Data for TP-3654 is from preclinical studies.[10]
Discussion of Pharmacokinetic Profiles
This compound and Imidazo[1,2-b]pyridazines: this compound is part of the imidazo[1,2-b]pyridazine chemical class.[3] Studies on this class of compounds have shown that they can be developed into potent and selective CDK inhibitors with oral bioavailability, with some derivatives showing plasma levels greater than 1 µM following a 2 mg/kg oral dose in mice.[11] This suggests that optimized imidazo[1,2-b]pyridazine-based Pim inhibitors, like this compound, could possess favorable oral pharmacokinetic properties. The identified compound K00135 from this class, which is structurally related to this compound, demonstrated low nanomolar potency against Pim-1.[3]
TP-3654: This second-generation Pim-1 selective inhibitor has demonstrated favorable oral bioavailability (39%) in rats with a relatively short half-life of 4.1 hours.[5] TP-3654 is currently in Phase 1/2 clinical trials for myelofibrosis.[12][13] Its selectivity for Pim-1 over Pim-2 and Pim-3 is a notable feature.[10]
AZD1208: This pan-Pim kinase inhibitor has been evaluated in Phase I clinical trials.[6] A key finding from these studies was the induction of CYP3A4 activity after multiple doses, leading to increased drug clearance.[6] This auto-induction is a critical consideration for its clinical development and potential drug-drug interactions. Despite a lack of single-agent clinical efficacy, its biological activity was confirmed.[6]
Signaling Pathways and Experimental Workflows
To understand the context of Pim kinase inhibition, it is essential to visualize the relevant signaling pathways and the experimental workflows used to assess the pharmacokinetic properties of these inhibitors.
Caption: Simplified Pim-1 signaling pathway and points of inhibition.
References
- 1. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A Phase 1/2, Open-label, Dose escalation, Safety, Pharmacokinetic, and Pharmacodynamic Study of Oral TP 3654 in Patients with Intermediate or High-risk Primary or Secondary Myelofibrosis | Joint Clinical Trials Office [jcto.weill.cornell.edu]
Replicating Published Findings on Pim-1 Inhibition: A Comparative Guide to Pim1-IN-3 and Alternatives
This guide provides a comparative analysis of Pim1-IN-3 , a potent inhibitor of Pim-1 kinase, alongside other well-characterized Pim-1 inhibitors, AZD1208 and SGI-1776 . The information presented is intended for researchers, scientists, and drug development professionals interested in replicating or building upon published findings related to the therapeutic potential of targeting the Pim-1 signaling pathway. This document summarizes key quantitative data, offers detailed experimental protocols for relevant assays, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the reported in vitro and cell-based activities of this compound and its alternatives against Pim family kinases.
| Inhibitor | Target | IC₅₀ (nM) | Assay Type | Reference |
| This compound | Pim-1 | 35.13 | Biochemical Kinase Assay | [1] |
| AZD1208 | Pim-1 | 0.4 | Biochemical Kinase Assay | |
| Pim-2 | 5.0 | Biochemical Kinase Assay | ||
| Pim-3 | 1.9 | Biochemical Kinase Assay | ||
| SGI-1776 | Pim-1 | 7 | Biochemical Kinase Assay | |
| Pim-2 | 363 | Biochemical Kinase Assay | ||
| Pim-3 | 69 | Biochemical Kinase Assay |
Table 1: In Vitro Inhibitory Activity of Pim-1 Inhibitors. This table compares the half-maximal inhibitory concentration (IC₅₀) of this compound, AZD1208, and SGI-1776 against the three Pim kinase isoforms.
| Inhibitor | Cell Line | IC₅₀ (µM) | Assay Type | Reference |
| This compound | MDA-MD-231 | 8.154 | Cell Proliferation Assay | [1] |
| AZD1208 | MOLM-16 (AML) | <0.150 | Cell Growth Assay | |
| SGI-1776 | MV-4-11 (AML) | 0.005 - 11.68 | Cytotoxicity Assay |
Table 2: Cell-Based Activity of Pim-1 Inhibitors. This table presents the IC₅₀ values of the inhibitors in different cancer cell lines, indicating their potency in a cellular context.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of published findings.
Pim-1 Kinase Activity Assay (Biochemical)
This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against Pim-1 kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human Pim-1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Pim-1 substrate (e.g., a peptide derived from a known Pim-1 substrate like BAD)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Pim-1 enzyme solution (concentration to be optimized for each batch) to each well.
-
Add 2 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for Pim-1.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MDA-MB-231 Cells)
This protocol describes how to assess the effect of Pim-1 inhibitors on the proliferation and viability of the MDA-MB-231 triple-negative breast cancer cell line using an MTT-based assay.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., Leibovitz's L-15 Medium with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C incubator without CO₂.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the diluted compounds or vehicle control (DMSO).
-
Incubate the cells for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
Western Blotting for Pim-1 Signaling Pathway Components
This protocol outlines the procedure for analyzing the phosphorylation status of downstream targets of Pim-1, such as BAD and 4E-BP1, in response to inhibitor treatment.
Materials:
-
Cancer cell line of interest (e.g., MOLM-16 for AZD1208, MV-4-11 for SGI-1776)
-
Complete growth medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Pim-1, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with the desired concentrations of Pim-1 inhibitors for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH).
Mandatory Visualizations
The following diagrams illustrate the Pim-1 signaling pathway and a general experimental workflow for evaluating Pim-1 inhibitors.
Caption: Pim-1 Signaling Pathway and Site of Inhibition.
Caption: General Experimental Workflow for Pim-1 Inhibitor Evaluation.
References
Safety Operating Guide
Prudent Disposal of Pim1-IN-3: A Guide for Laboratory Professionals
Researchers utilizing Pim1-IN-3, a potent kinase inhibitor, must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. Due to its potential as a hazardous substance, particularly its toxicity to aquatic life, proper end-of-life management of this compound is critical. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, is governed by federal, state, and local regulations. All laboratory personnel are responsible for the proper handling and disposal of chemical waste generated during their research activities. A fundamental principle is to never dispose of chemical waste down the sanitary sewer system unless explicitly permitted for non-hazardous substances.
Quantitative Data Summary
| Hazard Statement | Classification | Precautionary Statement |
| H410 | Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |
| - | - | P391: Collect spillage. |
| - | - | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible waste container. Glass containers are generally preferred for solvent wastes.[2]
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and a clear indication of the major components and their approximate concentrations if it is a mixed waste stream. Do not use abbreviations or chemical formulas.
-
The date of waste accumulation (the date the first drop of waste was added to the container) must be clearly marked.
3. Storage of Chemical Waste:
-
Store all this compound waste in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure that liquid waste containers are stored in secondary containment trays to prevent the spread of spills.[3]
-
Do not store waste containers in public areas such as hallways.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest or online request form.
-
Waste should be disposed of through a licensed hazardous waste disposal company.
5. Spill and Emergency Procedures:
-
In the event of a spill, immediately alert personnel in the area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
For small spills of solid material, carefully sweep it up and place it in a sealed waste container.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed waste container.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste from generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Pim1-IN-3
Essential Safety and Handling of Pim1-IN-3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the PIM kinase inhibitor, this compound. The following procedural guidance is based on the safety data sheet for a closely related compound, TCS PIM-1 1, and established laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are required.[2] |
| Body Protection | Impervious Clothing | A lab coat or gown that is resistant to chemical permeation.[1] |
| Respiratory Protection | Suitable Respirator | Required when handling the compound as a powder or if aerosolization is possible.[1] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that an accessible safety shower and eye wash station are located in the immediate work area.[1]
Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Prepare your workspace by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to prevent the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
During Use: Avoid all direct contact with the compound. Do not eat, drink, or smoke in the laboratory.[1]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[1]
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material. Collect the absorbed material into a sealed container for hazardous waste disposal.[1] |
Visual Guidance for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
